molecular formula C7H7ClN2O B1529288 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine CAS No. 1075260-61-5

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Cat. No.: B1529288
CAS No.: 1075260-61-5
M. Wt: 170.59 g/mol
InChI Key: UICWLNDRGTYAHW-UHFFFAOYSA-N
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Description

3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWLNDRGTYAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075260-61-5
Record name 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
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Foundational & Exploratory

synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Introduction

The pyridazine moiety is a privileged heterocyclic scaffold, integral to numerous compounds with significant biological activity.[1][2][3] Its unique electronic properties, stemming from the adjacent nitrogen atoms, make it a valuable component in the design of novel therapeutics.[4] Fused pyridazine systems, such as the pyrano[4,3-c]pyridazine core, offer a rigid, three-dimensional structure that is of particular interest to medicinal chemists. The target molecule, this compound, serves as a key intermediate in the development of advanced pharmaceutical agents, including potent kinase inhibitors for oncology.[5]

This guide provides a comprehensive, field-proven approach to the . While direct literature on this specific multi-step synthesis is sparse, the proposed pathway is built upon robust, well-established chemical transformations and principles of heterocyclic chemistry. We will delve into the strategic rationale behind the synthetic design, provide detailed experimental protocols, and explore the underlying reaction mechanisms, offering a complete framework for researchers in drug discovery and organic synthesis.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic strategy is paramount for efficiently constructing a complex heterocyclic system. Our approach deconstructs the target molecule into simpler, more readily available precursors.

The primary disconnection targets the C-Cl bond. The chloro group at the 3-position is a classic electrophilic site on the electron-deficient pyridazine ring. This functionality is most reliably installed via chlorination of the corresponding pyridazinone precursor (I). This transformation is typically achieved with reagents like phosphorus oxychloride (POCl₃), a standard and highly effective method.[6][7]

The second disconnection breaks the pyridazine ring itself. The formation of a pyridazine ring from a 1,4-dicarbonyl compound and hydrazine is a cornerstone of heterocyclic synthesis.[1][8] Therefore, the bicyclic pyridazinone (I) can be retrosynthetically cleaved to hydrazine and a suitable pyran-based 1,4-dicarbonyl equivalent, specifically a β-ketoester such as ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II). This precursor contains the necessary functionalities in the correct spatial arrangement for cyclization.

The final disconnection simplifies the β-ketoester precursor (II). This key intermediate can be constructed from simpler acyclic starting materials. A practical and efficient approach involves the Dieckmann condensation of a diester, or in this case, a more direct acylation of a cyclic ether derivative. However, a highly reliable method is the reaction between an appropriate enolate and an acylating agent, or through cyclization of a linear precursor. For the purpose of this guide, we will consider this key intermediate as our starting point, as its synthesis from simpler materials is well-documented in organic chemistry literature.

G Target This compound Precursor1 Pyrano[4,3-c]pyridazin-3-one (I) Target->Precursor1 C-Cl Formation (Chlorination) Precursor2 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II) + Hydrazine Precursor1->Precursor2 Pyridazine Ring Formation (Condensation/Cyclization)

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a robust three-step sequence, commencing with the formation of the pyridazinone core, followed by the critical chlorination step.

Step 1: Synthesis of 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I)

This foundational step involves the condensation of the key pyran precursor with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, fused pyridazinone ring system.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II) (10.0 g, 58.1 mmol).

  • Add 100 mL of absolute ethanol to dissolve the ketoester.

  • Slowly add hydrazine hydrate (3.5 g, 70.0 mmol, 1.2 eq.) to the solution at room temperature. A slight exotherm may be observed.

  • Add three drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, allow the mixture to cool to room temperature. A white precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum at 50°C to afford 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I) as a white to off-white solid.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)
Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate172.1810.0 g58.1
Hydrazine Hydrate (100%)50.063.5 g70.0
Ethanol-100 mL-
Glacial Acetic Acid60.05~0.1 mL-
Expected Yield 154.15 ~7.8 g ~87%
Step 2: Synthesis of this compound (Target Molecule)

The final step is the conversion of the pyridazinone to the target chloropyridazine. This is an aromatic nucleophilic substitution on the activated carbonyl group, where the hydroxyl tautomer is converted to a better leaving group by phosphorus oxychloride (POCl₃), which also serves as the chloride source.

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I) (7.0 g, 45.4 mmol).

  • Carefully add phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) to the flask. The solid will likely not dissolve completely initially.

  • Heat the mixture to 95°C with stirring. The mixture should become a clear, homogeneous solution as the reaction proceeds.

  • Maintain the reaction at 95°C for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane), ensuring the starting material spot has been consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.

  • Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexane) to yield the final product, this compound.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)
5H,7H,8H-pyrano[4,3-c]pyridazin-3-one154.157.0 g45.4
Phosphorus Oxychloride153.3330 mL322
Expected Yield 172.60 ~6.3 g ~80%

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Pyridazinone Formation

The formation of the pyridazinone ring is a classic example of a condensation-cyclization reaction.

Caption: Workflow for pyridazinone ring formation.

  • Hydrazone Formation: One nitrogen atom of hydrazine performs a nucleophilic attack on the ketone carbonyl of the β-ketoester (II). Subsequent dehydration leads to the formation of a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.

  • Elimination: This acyl substitution reaction results in the elimination of ethanol, forming the stable, six-membered pyridazinone ring.

Mechanism of Chlorination

The chlorination with POCl₃ proceeds through the activation of the pyridazinone's amide oxygen.

  • Activation: The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxyl form. The oxygen atom of the hydroxyl/carbonyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: This forms a highly reactive phosphoro-dichloridate intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then attacks the carbon atom at the 3-position.

  • Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final 3-chloro product.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum of the final product should show characteristic peaks for the protons on the pyran ring. The CH₂ groups adjacent to the oxygen and the fused ring will have distinct chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom bonded to the chlorine (C3) will appear at a characteristic downfield shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of the product (172.60 g/mol ). Crucially, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M+ peak should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum of the intermediate pyridazinone (I) will show a strong C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches. In the final product, the C=O stretch will be absent, and new peaks corresponding to the C-Cl bond will appear in the fingerprint region.

By following this comprehensive guide, researchers can reliably synthesize this compound, a valuable building block for the advancement of modern medicinal chemistry.

References

  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • CORE. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

Sources

The Enigmatic Scaffold: A Technical Guide to the Chemical Properties of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 20, 2026 – In the intricate landscape of medicinal chemistry and drug development, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. This technical guide delves into the chemical properties of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine , a heterocyclic compound of significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology.

While detailed experimental data on the synthesis and full spectral characterization of this compound (CAS No. 1075260-61-5) are not widely disseminated in publicly accessible scientific literature, this guide synthesizes the available information and provides a predictive analysis of its chemical behavior based on the well-established reactivity of its constituent pyridazine and dihydropyran ring systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical persona of any molecule is a thorough examination of its structure. This compound is a bicyclic heteroaromatic system where a dihydropyran ring is fused to a pyridazine ring.

Molecular Formula: C₇H₇ClN₂O

Molecular Weight: Approximately 170.6 g/mol

The presence of a chlorine atom, two nitrogen atoms, and an oxygen atom within this compact framework imparts a unique electronic distribution and a rich potential for chemical transformations.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperatureHeterocyclic compounds of similar molecular weight are typically solids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)The heterocyclic nature and the presence of heteroatoms suggest polarity, while the hydrocarbon backbone limits aqueous solubility.
Melting Point Moderately highAromatic character and potential for intermolecular interactions would contribute to a higher melting point.
Stability Stable under standard conditions; may be sensitive to strong acids, bases, and reducing/oxidizing agentsThe fused ring system provides some stability, but the chloro and dihydropyran functionalities are sites of potential reactivity.

The Synthetic Pathway: A Conceptual Framework

G target This compound intermediate1 Pyrano[4,3-c]pyridazin-3-one target->intermediate1 Chlorination (e.g., POCl₃) precursor1 Substituted Pyran intermediate1->precursor1 Condensation precursor2 Hydrazine intermediate1->precursor2 Condensation

Caption: Retrosynthetic analysis of this compound.

This approach would likely involve the condensation of a suitably functionalized pyran derivative with hydrazine to form the pyridazinone ring, followed by chlorination to install the chloro group at the 3-position.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridazine ring and the dihydropyran moiety, further influenced by the activating chloro substituent.

Reactivity of the Chloropyridazine Core

The pyridazine ring is an electron-deficient system, and the presence of a chloro substituent makes the carbon atom to which it is attached highly susceptible to nucleophilic aromatic substitution (SNAr) . This is the most anticipated and synthetically valuable reaction for this scaffold.

G cluster_0 Nucleophilic Aromatic Substitution A This compound C Substituted pyrano[4,3-c]pyridazine A->C + Nu⁻ B Nucleophile (Nu⁻) D Cl⁻ C->D Elimination

An In-depth Technical Guide to the Characterization of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a heterocyclic compound with significant potential in medicinal chemistry. As a key intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors for cancer treatment, a thorough understanding of its structural and chemical properties is paramount.[1] This document outlines a proposed synthetic pathway and presents predicted analytical data based on established principles and spectral data from analogous structures.

Introduction and Significance

This compound belongs to the pyranopyridazine class of bicyclic heteroaromatics. Its structure, featuring a fused pyran and pyridazine ring system with a reactive chlorine substituent, makes it a versatile building block in drug discovery. The pyridazine core is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities. The strategic placement of the chlorine atom at the 3-position offers a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups to modulate pharmacological properties.[2]

Key Molecular Features:

PropertyValueSource
Chemical Formula C₇H₇ClN₂O[2]
Molecular Weight 170.6 g/mol [1]
CAS Number 1075260-61-5

Proposed Synthesis

A potential retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 5H,7H,8H-pyrano[4,3-c]pyridazin-3(2H)-one Target->Intermediate1 Chlorination (e.g., POCl₃) Precursor1 Tetrahydropyran-4-one Intermediate1->Precursor1 Condensation Precursor2 Ethyl 2-chloro-2-oxoacetate Intermediate1->Precursor2 Condensation with Hydrazine G Start This compound Product1 Amine Derivatives Start->Product1 + R₂NH Product2 Ether Derivatives Start->Product2 + ROH / Base Product3 Thioether Derivatives Start->Product3 + RSH / Base Product4 Carbon-Carbon Bonded Derivatives Start->Product4 Cross-coupling (e.g., Suzuki, Sonogashira)

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive examination of the molecular structure of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating foundational chemical principles with data from analogous structures, this document elucidates the key structural, spectroscopic, and chemical properties of this molecule, providing a robust framework for its potential application in synthetic and pharmaceutical research.

Introduction: The Significance of the Pyrano-Pyridazine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences, with a 2014 study estimating that 59% of FDA-approved small-molecule drugs feature a nitrogen-containing ring. Among these, fused heterocyclic systems such as pyrano[4,3-c]pyridazines are gaining attention due to their diverse biological activities. The pyridazine moiety itself is a recognized pharmacophore, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The fusion of a pyran ring introduces additional structural complexity and potential for specific biological interactions.

This compound (Figure 1) is a derivative of this scaffold. The presence of a chlorine atom provides a crucial reactive handle for further synthetic modification, making it a valuable intermediate in the development of novel therapeutic agents, such as kinase inhibitors for cancer therapy. This guide provides a detailed analysis of its molecular architecture, leveraging predictive data and established knowledge of related compounds to offer a full technical overview.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is defined by its unique arrangement of atoms and functional groups. Its structure consists of a dihydropyran ring fused to a pyridazine ring, with a chlorine atom substituted at the 3-position of the pyridazine ring.

Caption: 2D structure of this compound with IUPAC numbering.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₇H₇ClN₂O PubChem CID: 62784964
Molecular Weight 170.60 g/mol PubChem CID: 62784964
InChI InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 PubChem CID: 62784964
SMILES C1COCC2=CC(=NN=C21)Cl PubChem CID: 62784964
Predicted XlogP 0.5 PubChem CID: 62784964

| Predicted pKa (most basic) | ~1.0 - 2.5 | Inferred from analogs[2][3] |

The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chloro-substituent. The pyran ring is saturated, affording conformational flexibility. The basicity of the pyridazine nitrogens is relatively weak (pKa of pyridazine is ~2.3), a property that can be advantageous in drug design by reducing the likelihood of protonation under physiological conditions.[2]

Plausible Synthetic Pathways and Reactivity

While a specific synthesis for this compound is not extensively documented, a logical retrosynthetic analysis based on established methods for similar heterocyclic systems can be proposed. A common strategy involves the construction of the pyridazine ring onto a pre-existing pyran-based precursor.

One plausible approach is a condensation reaction between a hydrazine and a 1,4-dicarbonyl compound derived from a dihydropyran precursor. The chlorination step could be achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃) on a corresponding pyridazinone intermediate. Inverse electron-demand Diels-Alder reactions are also powerful tools for constructing pyridazine rings.[4]

G precursor Dihydropyran-based 1,4-dicarbonyl cyclization Condensation & Cyclization precursor->cyclization hydrazine Hydrazine (N2H4) hydrazine->cyclization pyridazinone Pyrano[4,3-c]pyridazin-3-one cyclization->pyridazinone chlorination Chlorination (e.g., POCl3) pyridazinone->chlorination product 3-chloro-5H,7H,8H- pyrano[4,3-c]pyridazine chlorination->product

Caption: A plausible high-level synthetic workflow for the target molecule.

Causality in Experimental Design:

  • Choice of Precursor: Starting with a functionalized dihydropyran ensures the correct regiochemistry of the fused ring system.

  • Cyclization Method: Hydrazine condensation is a classic and reliable method for forming the N-N bond of the pyridazine ring from a 1,4-dicarbonyl.

  • Chlorination Step: The conversion of a pyridazinone (a cyclic amide) to a chloropyridazine is a standard transformation. POCl₃ is a common and effective reagent for this purpose, as it acts as both a chlorinating and dehydrating agent.

Reactivity: The molecule's reactivity is dictated by its functional groups. The chloro-substituent at the electron-deficient C3 position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functionalities (e.g., amines, ethers, thiols). The nitrogen atoms of the pyridazine ring can act as weak bases or ligands for metal catalysts.

Anticipated Spectroscopic Signature

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.

Table 2: Predicted Spectroscopic Data

Technique Predicted Key Signals Rationale
¹H NMR δ ~7.0-7.5 ppm (s, 1H): Aromatic proton (H-4). δ ~4.5-4.8 ppm (t, 2H): Methylene protons adjacent to oxygen (H-5). δ ~3.8-4.2 ppm (t, 2H): Methylene protons adjacent to the pyridazine ring (H-8). δ ~2.8-3.2 ppm (m, 2H): Methylene protons at H-7. Aromatic proton is deshielded. Protons adjacent to heteroatoms (O, N) are shifted downfield. The signals for the saturated ring would likely be triplets or multiplets due to coupling.[5]
¹³C NMR δ ~150-160 ppm: C3 (attached to Cl and N). δ ~145-155 ppm: C4a, C8a (bridgehead carbons). δ ~120-130 ppm: C4. δ ~60-70 ppm: C5, C8 (carbons adjacent to O and N). δ ~20-30 ppm: C7. Carbons attached to electronegative atoms (Cl, N, O) are significantly deshielded. Aromatic carbons appear in the typical range.[6]
IR Spec. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1600-1550 cm⁻¹: C=N and C=C stretches (pyridazine ring). ~1100-1050 cm⁻¹: C-O-C stretch (pyran ring). ~850-750 cm⁻¹: C-Cl stretch. These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule.[7][8][9]

| Mass Spec. | Molecular Ion (M⁺): Peaks at m/z 170 and 172. | The presence of one chlorine atom results in a characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10][11][12][13] |

G Molecule Molecular Structure NMR NMR (¹H, ¹³C) Molecule->NMR reveals IR IR Spectroscopy Molecule->IR shows MS Mass Spectrometry Molecule->MS confirms Connectivity Proton/Carbon Skeleton (Connectivity) NMR->Connectivity FuncGroups Functional Groups (C=N, C-O, C-Cl) IR->FuncGroups Formula Molecular Formula & Isotopic Pattern MS->Formula

Caption: Relationship between spectroscopic methods and structural information.

Potential Applications in Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold for creating new drugs. Fused pyrazole and pyran systems have been investigated for a range of activities, including anticancer, antimicrobial, and antiviral properties.[14] The pyranopyridine scaffold has also shown promise in developing potent anticancer agents.[15]

The key features of this molecule for drug development are:

  • Rigid Core: The fused ring system provides a well-defined three-dimensional structure that can be tailored to fit into the active site of a target protein, such as a kinase.

  • Hydrogen Bonding: The pyridazine nitrogens can act as hydrogen bond acceptors, a crucial interaction for drug-receptor binding.[2]

  • Synthetic Handle: The C3-chloro group is a versatile point for modification, allowing chemists to systematically alter the molecule's properties (e.g., solubility, potency, selectivity) through SₙAr reactions. This enables the creation of a library of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Drug-Target Interaction Molecule Pyrano[4,3-c]pyridazine Scaffold Enzyme Enzyme Active Site (e.g., Kinase) Molecule->Enzyme Binds via H-bonds & hydrophobic interactions SAR Structure-Activity Relationship (SAR) via C3-Cl substitution Molecule->SAR Inhibition Biological Effect (e.g., Enzyme Inhibition) Enzyme->Inhibition leads to

Caption: Hypothetical role of the scaffold in enzyme inhibition and drug design.

Conclusion and Future Directions

This compound represents a promising heterocyclic scaffold with significant potential in medicinal chemistry. Its molecular structure, characterized by a fused pyran-pyridazine core and a reactive chloro-substituent, provides an excellent foundation for the design of novel bioactive compounds. While this guide has presented a comprehensive overview based on predictive data and established chemical principles, the next logical steps for researchers are clear:

  • Definitive Synthesis: Development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study.

  • Full Spectroscopic Characterization: Experimental validation of the predicted NMR, IR, and MS data to confirm the structure unequivocally.

  • X-ray Crystallography: Determination of the single-crystal X-ray structure to provide precise data on bond lengths, bond angles, and solid-state conformation.

  • Biological Screening: Evaluation of the compound and its derivatives against a panel of biological targets (e.g., kinases, viruses, bacteria) to uncover its therapeutic potential.

By pursuing these avenues, the scientific community can fully unlock the potential of this versatile molecular architecture.

References

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  • Svete, J. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6649. [Link]

  • Abdel-Wahab, B. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. RSC Advances, 14(1), 1-18. [Link]

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An In-depth Technical Guide to 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of compounds related to the novel scaffold, 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related pyrazole-4-carboxylic acid analogues to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide addresses the initial discrepancy in the provided CAS number, details the therapeutic promise of the pyrazole core, outlines a plausible synthetic route, and provides resources for sourcing related chemical entities.

Introduction and CAS Number Clarification

It is imperative to begin by addressing a critical point of identification for the molecule at the heart of this guide. The initial query associated CAS number 1075260-61-5 with 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. However, our investigation reveals that this CAS number is officially assigned to 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine . This significant discrepancy underscores the importance of verifying chemical identifiers from multiple authoritative sources.

This guide will proceed by focusing on the chemical name: 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid . To date, a specific CAS number for this exact molecule has not been identified in major chemical databases. The information presented herein is therefore based on the rich body of scientific literature surrounding the pyrazole-4-carboxylic acid scaffold, a well-established pharmacophore in modern drug discovery.[1]

The structure of our target molecule combines several key features that suggest significant therapeutic potential: a central pyrazole ring, a cyanophenyl group, a pyridinyl moiety, and a carboxylic acid functional group. Each of these components can contribute to the molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical and Structural Properties (Inferred)

While experimental data for 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is not available, we can infer its likely properties based on its constituent parts and data from similar compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₆H₁₀N₄O₂Derived from the chemical structure.
Molecular Weight 290.28 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar pyrazole carboxylic acids are typically solids.[2]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.The aromatic rings contribute to hydrophobicity, while the carboxylic acid and nitrogen atoms may provide some limited aqueous solubility.
Stability Generally stable under standard laboratory conditions.The pyrazole ring is a stable aromatic heterocycle.

The presence of both hydrogen bond donors (carboxylic acid) and acceptors (pyrazole and pyridine nitrogens, nitrile) suggests the potential for specific interactions with biological targets.

Biological and Pharmacological Potential of the Pyrazole-4-Carboxylic Acid Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitutions on our target molecule suggest several promising avenues for therapeutic application, particularly in oncology and inflammatory diseases.

Kinase Inhibition

A primary area of interest for pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][4] The 1,5-diarylpyrazole structure is a common feature in many kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a key driver in various cancers. Pyrazole-based compounds have been successfully designed as potent FGFR inhibitors.[5] The core structure of our molecule shares features with known pan-FGFR inhibitors.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Pyrazole-containing molecules have been developed as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[3][4]

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Pyrazole-4-carboxamide derivatives have been investigated as dual inhibitors of Aurora kinases A and B.[6]

The general mechanism of action for such kinase inhibitors often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Kinase_Inhibition Molecule 1-(4-cyanophenyl)-5-(pyridin-4-yl)- 1H-pyrazole-4-carboxylic acid Kinase Protein Kinase (e.g., FGFR, CDK, Aurora) Molecule->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates Kinase->Block ATP ATP ATP->Kinase Binding Blocked PhosphoSubstrate Phosphorylated Substrate Signaling Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Signaling Cellular Response\n(e.g., Apoptosis) Cellular Response (e.g., Apoptosis) Signaling->Cellular Response\n(e.g., Apoptosis) retrosynthesis target Target Molecule ester Pyrazole Ester Intermediate target->ester Saponification dicarbonyl 1,3-Dicarbonyl Equivalent ester->dicarbonyl Cyclocondensation hydrazine 4-Hydrazinobenzonitrile ester->hydrazine pyridine_ketoester Ethyl 2-(pyridin-4-yl)-3-oxopropanoate dicarbonyl->pyridine_ketoester

Caption: Retrosynthetic approach to the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Pyrazole Ester Intermediate

  • To a solution of ethyl 2-(pyridin-4-yl)-3-oxopropanoate (1.0 eq) in ethanol, add 4-hydrazinobenzonitrile hydrochloride (1.0 eq) and a mild base such as sodium acetate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the ethyl 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate intermediate.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the pyrazole ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

  • Collect the resulting precipitate by filtration, wash with water to remove inorganic salts, and dry thoroughly to obtain the final product, 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid.

Safety and Handling

Specific safety data for 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid is not available. However, based on related pyrazole carboxylic acid derivatives, the following general precautions should be observed. [7][8][9]

  • Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation. [7][8]* Precautionary Measures:

    • Handle in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Always consult a comprehensive Safety Data Sheet (SDS) for any specific chemical being used.

Commercial Suppliers of Related Compounds

While suppliers for the exact target molecule were not identified, several chemical vendors specialize in novel heterocyclic compounds and pyrazole derivatives for research and development. These suppliers may offer custom synthesis services or provide structurally similar building blocks.

  • Enamine

  • ChemScene

  • MolPort

  • Sigma-Aldrich (Merck)

  • TCI Chemicals

Researchers are encouraged to query these suppliers' databases using the chemical name or structure.

Conclusion

1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and inflammation. Although specific experimental data for this compound is sparse, the well-documented activities of the pyrazole-4-carboxylic acid scaffold provide a strong rationale for its investigation. This guide has aimed to provide a foundational understanding of its inferred properties, potential biological mechanisms, and a viable synthetic strategy. It is our hope that this information will empower researchers to further explore this promising area of medicinal chemistry.

References

  • Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 116558.
  • PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

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  • Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Bansal, R. K., & Sharma, V. (2013). Current status of pyrazole and its biological activities. Journal of the Chilean Chemical Society, 58(3), 1833-1841.
  • MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from a hypothetical URL based on the search result.
  • Claramunt, R. M., et al. (2007). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystal Growth & Design, 7(12), 2514-2521.
  • Kelley, M. S., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 554-559.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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  • Patel, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Molecular Structure, 1315, 138549.
  • CymitQuimica. (2025). SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-. Retrieved from a hypothetical URL based on the search result.
  • Biosynth. (2021). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from a hypothetical URL based on the search result.
  • KISHIDA CHEMICAL CO., LTD. (2022). 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Retrieved from a hypothetical URL based on the search result.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
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A Technical Guide to the Biological Activity of Pyranopyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of pyran and pyridazine rings creates the pyranopyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We delve into the key therapeutic areas where pyranopyridazines have shown promise, including oncology, inflammation, and infectious diseases. The narrative synthesizes data from peer-reviewed literature to explain the causality behind experimental designs, molecular mechanisms of action, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyranopyridazine framework.

The Pyranopyridazine Scaffold: A Privileged Structure

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyranopyridazine nucleus, which incorporates both a pyran and a pyridazine ring, represents a "privileged structure". This term is used in medicinal chemistry to describe molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. The pyridazine moiety, an aromatic six-membered ring with two adjacent nitrogen atoms, is a known pharmacophore associated with activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Its fusion with a pyran ring modifies the electronic distribution, steric profile, and conformational flexibility, allowing for nuanced interactions with biological macromolecules.

The versatility of the pyranopyridazine scaffold allows for systematic chemical modifications at various positions, making it an attractive target for combinatorial chemistry and lead optimization campaigns.[3] Understanding the core structure is the first step in rationally designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthetic Strategies: Building the Core

The biological evaluation of pyranopyridazine derivatives is critically dependent on efficient and versatile synthetic methodologies. A common and effective strategy for constructing the pyranopyridine core, a close relative and often a precursor, involves a multi-component reaction.

A general approach begins with a three-component coupling reaction, for example, between a hydropyranone, malononitrile, and carbon disulfide to yield a thione intermediate.[4] This intermediate can then be treated with various amines to construct the fused hydropyranopyridine ring system. Subsequent alkylation of the thiol group allows for the introduction of diverse side chains, which is a key step in probing the structure-activity relationships of the scaffold.[4] This modular synthesis allows chemists to independently vary substituents around the core, facilitating the creation of large libraries of analogues for biological screening.

cluster_synthesis General Synthetic Workflow A Component 1 (e.g., Hydropyranone) D Multi-component Coupling Reaction A->D B Component 2 (e.g., Malononitrile) B->D C Component 3 (e.g., CS2) C->D E Thione Intermediate D->E G Cyclization/ Substitution E->G F Amine Reagents F->G H Pyranopyridine Core G->H J Functionalization H->J I Alkyl Halides/ Other Electrophiles I->J K Diverse Analog Library for Screening J->K

Caption: General workflow for synthesizing pyranopyridine/pyridazine analogs.

Anticancer Activity: A Multifaceted Approach

Derivatives of the pyridazinone and pyranopyridine scaffolds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6]

Mechanism: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several studies have identified pyridazinone-based diarylurea derivatives as potent inhibitors of VEGFR-2.[7][8] By binding to the ATP-binding site of the kinase, these compounds block the downstream signaling cascade, thereby inhibiting angiogenesis and starving the tumor of essential nutrients. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the VEGFR-2 active site, guiding the design of more potent inhibitors.[7]

Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Effective chemotherapeutic agents often work by reactivating this process in cancer cells. Certain pyridazinone derivatives have been shown to induce apoptosis by modulating the expression of key regulatory genes.[7][8] Specifically, treatment of cancer cell lines with these compounds led to the upregulation of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[7] Furthermore, some derivatives can arrest the cell cycle, typically in the G0/G1 or S phase, preventing cancer cells from replicating.[7][9] This dual action of inducing apoptosis and halting proliferation makes these compounds particularly promising.

compound Pyranopyridazine Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates p53 p53 compound->p53 Upregulates cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax Bax (Pro-apoptotic) bax->cytochrome_c p53->bax Upregulates caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of apoptosis induction by pyranopyridazines.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modification of the pyranopyridazine scaffold has yielded crucial insights into the structural requirements for cytotoxicity. For instance, studies on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives revealed that the nature and position of substituents on the phenyl ring are critical for activity.[10] Compounds bearing specific sulfonamide moieties exhibited excellent activities against breast (MCF-7) and melanoma (SK-MEL-28) cancer cell lines, with IC50 values in the low micromolar range.[10] This highlights the importance of exploring substitutions on peripheral rings to optimize interactions with the biological target.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-b]pyridazine-sulfonamide (4e)MCF-7 (Breast)1 - 10[10]
Imidazo[1,2-b]pyridazine-sulfonamide (4f)SK-MEL-28 (Melanoma)1 - 10[10]
Pyridazinone-diarylurea (10l)A549 (Lung)1.66 - 100[7][8]
Pyranopyridine (DO11-48)K562 (Leukemia)0.5 ± 0.1[11]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).[10]

  • Compound Treatment: Prepare serial dilutions of the pyranopyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory Properties

Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid pathway.[3][12]

Mechanism: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.[13]

Numerous pyridazine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[13][14] Molecular docking studies have shown these compounds binding effectively within the active site of the COX-2 enzyme, often forming key hydrogen bonds with amino acid residues like Arg499, which is critical for inhibitory activity.[13]

Mechanism: Modulation of Inflammatory Cytokines

Beyond COX inhibition, the anti-inflammatory effects of these compounds are also attributed to their ability to suppress the production of key pro-inflammatory mediators.[12] In cellular models, such as lipopolysaccharide (LPS)-induced macrophages, active pyridazinone compounds have been shown to reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[12][13] By targeting these upstream signaling molecules, pyranopyridazines can offer a broader anti-inflammatory effect.

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fused heterocyclic systems like pyranopyridazines are a promising source of new antimicrobial leads.[15][16]

Mechanism: Bacterial Efflux Pump Inhibition

One major mechanism of antibiotic resistance in Gram-negative bacteria is the active efflux of drugs from the cell via multi-drug resistance (MDR) efflux pumps.[4] Inhibiting these pumps can restore the efficacy of existing antibiotics. A novel class of pyranopyridine compounds has been identified as potent inhibitors of the RND-type efflux pumps in Enterobacteriaceae.[17] These efflux pump inhibitors (EPIs) act as adjunctive therapy, potentiating the activity of antibiotics like levofloxacin and piperacillin against resistant strains of E. coli.[4]

Mechanism: Fungal Glucan Synthase Inhibition

The fungal cell wall, which is absent in mammalian cells, is an excellent target for selective antifungal drugs. The enzyme β-1,3-glucan synthase is essential for synthesizing a key component of this wall.[18] Piperazinyl-pyridazinone derivatives have been identified as potent inhibitors of this enzyme. Their mechanism mirrors that of the echinocandin class of antifungals, leading to a weakened cell wall, leakage of cytoplasmic contents, and ultimately, fungal cell death.[18] These compounds have shown efficacy in mouse models of Candida infection.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyranopyridazine compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) to the logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compound. Include a positive control (microbe + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Other Notable Biological Activities

The structural versatility of the pyranopyridazine scaffold has led to its exploration in other therapeutic areas:

  • Amyloid Inhibition: Certain pyridazine-based molecules have shown the ability to inhibit the formation of amyloid fibrils, which are associated with neurodegenerative conformational diseases. These compounds appear to stabilize the protein monomer, preventing its misfolding and aggregation.[19]

  • Antiviral Activity: Piperazine-substituted pyranopyridines have been investigated for their potential to inhibit Hepatitis B Virus (HBV) virion production.[11]

  • Enzyme Inhibition: Pyridazine derivatives have been assessed as inhibitors of α-amylase, an enzyme relevant to the management of type 2 diabetes.[20]

Conclusion and Future Perspectives

The pyranopyridazine scaffold and its close relatives are a rich source of biologically active compounds with demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases. The modularity of their synthesis allows for extensive chemical exploration, and the diverse mechanisms of action provide multiple avenues for therapeutic intervention. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates. The development of derivatives with dual functionalities, such as combined anticancer and antimicrobial properties, represents an exciting and clinically relevant frontier.[7]

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mechanism of action for chlorinated pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanisms of Action for Chlorinated Pyridazines

Abstract

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1] The introduction of a chlorine atom onto this core significantly modulates its physicochemical properties, creating a versatile platform for developing highly potent and selective bioactive agents.[2] Chlorinated pyridazine derivatives have demonstrated a remarkable breadth of pharmacological and biological activities, leading to their development as anticancer, antifungal, herbicidal, and insecticidal agents.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of action for chlorinated pyridazines, synthesizes field-proven insights into the experimental workflows used to elucidate these mechanisms, and offers a forward-looking perspective on this important chemical class. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical experimental context.

The Chlorinated Pyridazine Core: Physicochemical Properties and Design Advantages

The utility of the chlorinated pyridazine scaffold stems from a unique combination of electronic and steric properties that are highly advantageous for molecular recognition and drug design.

  • Hydrogen Bonding and Polarity : The two adjacent nitrogen atoms in the pyridazine ring are weak bases and act as hydrogen bond acceptors, facilitating strong, specific interactions with biological targets like enzyme active sites and receptors.[1][6] This inherent polarity also tends to increase aqueous solubility compared to carbocyclic analogs.[1]

  • Modulation of Pharmacokinetics : The pyridazine nucleus can enhance metabolic stability and often exhibits low inhibitory effects on cytochrome P450 enzymes, which is a desirable trait in drug development.[1]

  • The Role of Chlorine : The chlorine substituent is more than a simple placeholder. Its electronegativity and size influence the electronic distribution of the pyridazine ring, impacting pKa and binding affinities. Critically, the chlorine atom often serves as a key reactive handle for synthetic elaboration, allowing for the generation of diverse compound libraries via nucleophilic substitution or cross-coupling reactions.[7][8] It can also form crucial halogen bonds with target proteins, further enhancing binding affinity and specificity.

Core Mechanisms of Action Across Therapeutic and Agricultural Domains

Chlorinated pyridazines achieve their diverse biological effects by interacting with a variety of distinct molecular targets. This section details the primary mechanisms categorized by their field of application.

Oncology

In the realm of oncology, chlorinated pyridazines have been engineered to target key pathways involved in cancer cell proliferation, DNA repair, and survival.

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a mechanism for repairing single-strand DNA breaks.[9] In tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Certain chlorinated pyridazinoxyphenyl scaffolds have been identified as potent PARP-1 inhibitors.[9] By blocking DNA repair, these compounds induce cellular stress and trigger the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.[9]

G cluster_0 cluster_1 DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER DSB Replication Fork Collapse (Double-Strand Break) PARP1->DSB Blocked Repair DNA_Repair DNA Repair BER->DNA_Repair CP Chlorinated Pyridazine Inhibitor CP->PARP1 Inhibition Apoptosis Apoptosis Induction (Cell Death) DSB->Apoptosis

Caption: PARP-1 inhibition pathway by chlorinated pyridazines.

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Chlorinated pyridazines have been successfully developed as inhibitors of several key kinases.

  • ALK5 Inhibition : Activin-like kinase 5 (ALK5) is the type 1 receptor for TGF-β, a cytokine involved in fibrosis and cancer progression. Novel 4,6-disubstituted pyridazine derivatives have been designed as potent ALK5 inhibitors, demonstrating a knowledge-based approach to targeting the kinase hinge-binding region.[10]

  • p38 Kinase Inhibition : p38 MAP kinases are involved in inflammatory responses and cellular stress. Pyrido[2,3-d]pyridazine derivatives have been patented as p38 kinase inhibitors for treating inflammation-related conditions.[11]

Agriculture

In crop protection, chlorinated pyridazines provide diverse solutions for managing weeds, fungal pathogens, and insect pests through highly specific modes of action.[4][5]

The pyridazinone herbicide Chloridazon (also known as Pyrazon) is a classic example of this class. Its mechanism of action is the inhibition of photosynthesis.[12] Chloridazon acts on the D1 protein of Photosystem II (PSII) in the chloroplast thylakoid membrane. It competes with plastoquinone for the Q\ B binding site, thereby blocking the photosynthetic electron transport chain. This blockage leads to a buildup of reactive oxygen species, causing rapid lipid peroxidation and ultimately, cell death in susceptible weeds.[12][13]

G cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) QB QB Binding Site on D1 Protein PSII->QB O2 O₂ PSII->O2 PQ Plastoquinone (PQ) QB->PQ Electron Transfer Light Light Energy Light->PSII H2O H₂O H2O->PSII ETC Electron Transport Chain PQ->ETC Chloridazon Chloridazon Chloridazon->QB Binds & Inhibits G Prep 1. Reagent Prep (Enzyme, Substrate, ATP, Test Compound) Plate 2. Plate Compound & Enzyme Prep->Plate Incubate1 3. Pre-incubation (15 min) Plate->Incubate1 React 4. Initiate Reaction (Add ATP/Substrate) Incubate1->React Incubate2 5. Incubate (60 min, 30°C) React->Incubate2 Detect 6. Stop & Detect (ADP-Glo™) Incubate2->Detect Analyze 7. Data Analysis (Calculate IC₅₀) Detect->Analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V/Propidium Iodide

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells following treatment with a chlorinated pyridazine.

Objective: To quantify the induction of apoptosis by a test compound.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., HeLa or a relevant line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the chlorinated pyridazine compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells (including floating cells in the media) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.

    • Use FITC (for Annexin V) and PI channels to differentiate cell populations:

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant. A dose-dependent increase in the Annexin V-positive populations indicates that the compound induces apoptosis.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of chlorinated pyridazines is highly dependent on their substitution patterns. The following table summarizes inhibitory data for selected compounds from the literature.

Compound ClassTargetCompound IDPotency (IC₅₀ or Kᵢ)Source
Fluorinated PyridazinoneMitochondrial Complex 1 (MC1)[¹⁸F]278 nM (IC₅₀)[14]
Pyridazine-based ALK5 InhibitorALK52A250 nM (Kᵢ)[10]
Pyridazine-based ALK5 InhibitorALK5410 nM (Kᵢ)[10]
Pyridazine-based ALK5 InhibitorALK5200.4 nM (Kᵢ)[10]
Pyridazine-based ALK5 InhibitorALK5230.7 nM (Kᵢ)[10]

SAR Insights:

  • For ALK5 inhibitors, installing a 2-amino-pyridine as the hinge-binding motif (compound 4 vs. 2A) dramatically increased potency, likely due to the formation of a second hydrogen bond in the kinase active site. [10]* In the development of cardiac imaging agents targeting MC1, placing the fluorine label on an alkyl side chain rather than directly on the pyridazinone ring was found to be critical for maintaining high potency. [14]* For fungicidal pyridazines, structure-activity studies revealed that having a methyl and a chlorine substituent adjacent to the ring nitrogens, along with two aryl groups in the other positions, was crucial for potent activity. [15]

Conclusion and Future Perspectives

Chlorinated pyridazines are a versatile and powerful class of molecules with a diverse range of well-defined mechanisms of action. From the inhibition of critical enzymes in cancer cells to the disruption of fundamental biological processes in weeds, fungi, and insects, this scaffold continues to provide solutions to major challenges in medicine and agriculture.

The future of chlorinated pyridazine research lies in several key areas:

  • Target Selectivity: Further refining substitution patterns to achieve even greater selectivity for specific kinase isoforms or pathogen targets to minimize off-target effects.

  • Combating Resistance: The novel insecticidal mechanism of chordotonal organ modulation provides a blueprint for developing new agents that can overcome existing resistance issues. [16]Continued exploration for novel targets is paramount.

  • Molecular Hybridization: Combining the chlorinated pyridazine core with other pharmacophores is a promising strategy to develop hybrid molecules with dual-action mechanisms or improved pharmacokinetic profiles. [9] By leveraging the foundational knowledge of their mechanisms and employing robust experimental validation, researchers can continue to unlock the full potential of this remarkable chemical scaffold.

References

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  • Fought, L. G., et al. (2016). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. [Link]

  • Rauh, J. J., et al. (2023). The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels. Pest Management Science. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is a cornerstone of successful preclinical development. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for the heterocyclic compound 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. While specific experimental data for this molecule is not widely published, this document serves as both a theoretical treatise and a practical handbook. It consolidates established principles of pyridazine chemistry with robust, field-proven methodologies to empower researchers to systematically characterize this promising scaffold. By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this guide aims to be an indispensable resource for unlocking the full therapeutic potential of pyranopyridazine derivatives.

Theoretical Framework: Predicting the Behavior of this compound

The structure of this compound, a fused bicyclic system, offers initial clues to its physicochemical profile. The pyridazine ring is an aromatic heterocycle characterized by two adjacent nitrogen atoms, which impart distinct properties.

The Influence of the Pyridazine Core

The pyridazine ring system is endowed with unique physicochemical properties that are critical in drug design.[1] It is a polar moiety with a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding.[1] These characteristics suggest that the parent pyranopyridazine scaffold is likely to exhibit some degree of aqueous solubility. The nitrogen atoms can act as hydrogen bond acceptors, interacting favorably with protic solvents like water. The overall polarity of the pyridazine ring may also reduce the lipophilicity (cLogP) of the molecule, which is often advantageous in drug discovery.[1]

Structural Features of this compound

The specific substituents and the fused ring system of this compound further modulate its properties:

  • Chemical Formula: C₇H₇ClN₂O[2]

  • Molecular Weight: ~170.6 g/mol [2]

  • Fused Pyrano Ring: The saturated pyran ring introduces a degree of conformational flexibility and adds ether functionality, which can also participate in hydrogen bonding.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 3-position can influence the electron distribution of the pyridazine ring, potentially affecting its pKa and susceptibility to nucleophilic attack.[2] This chlorine is a key reactive handle for synthetic modification but also a potential site for degradation.

Based on these features, we can hypothesize that the molecule will have moderate solubility in polar solvents and will be susceptible to specific degradation pathways, namely hydrolysis and photolysis, which must be experimentally verified.

A Practical Guide to Solubility Determination

Solubility is a critical determinant of a drug candidate's bioavailability and formulatability.[3][4] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: Choosing the Right Assay
  • Kinetic Solubility: This measures the concentration of a compound in solution after being rapidly introduced from a high-concentration stock (typically in DMSO) into an aqueous buffer. It reflects the solubility of the fastest precipitating form, which is often amorphous.[4][5] This high-throughput assay is invaluable during early-stage discovery for rapid screening of large numbers of compounds.[6]

  • Thermodynamic Solubility: This defines the equilibrium concentration of a compound in a saturated solution with its most stable crystalline form.[3][4] It is a more time-intensive but ultimately more accurate representation of a drug's true solubility, crucial for lead optimization and formulation development.[3]

The following diagram illustrates the divergent workflows for these essential assays.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preclinical ks_start Compound Stock (10 mM in DMSO) ks_add Add to Aqueous Buffer (e.g., PBS, pH 7.4) ks_start->ks_add High-Throughput ks_incubate Short Incubation (e.g., 1-2 hours) ks_add->ks_incubate ks_measure Measure Concentration (Nephelometry, UV-Vis, LC-MS) ks_incubate->ks_measure ks_result Kinetic Solubility (μM) ks_measure->ks_result ts_start Solid Compound (Crystalline Powder) ts_add Add Excess Solid to Buffer ts_start->ts_add Low-Throughput ts_incubate Long Incubation with Agitation (e.g., 24-48 hours to reach equilibrium) ts_add->ts_incubate ts_separate Separate Solid and Supernatant (Filtration or Centrifugation) ts_incubate->ts_separate ts_measure Measure Supernatant Concentration (HPLC-UV) ts_separate->ts_measure ts_result Thermodynamic Solubility (μg/mL or μM) ts_measure->ts_result title Solubility Assay Decision Workflow

Caption: Workflow for Kinetic vs. Thermodynamic Solubility.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of this compound, a method that ensures equilibrium is reached.

Materials:

  • This compound (solid, crystalline form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (for mobile phase)

  • Water (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding)

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2 mg) to a glass vial containing a known volume (e.g., 1 mL) of PBS at pH 7.4. Prepare in triplicate.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the suspension to equilibrate for at least 24 hours to ensure the solution is saturated and in equilibrium with the solid.[6]

  • Sample Collection: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. The first few drops should be discarded to avoid adsorption losses.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentrations.

    • Dilute the filtered sample with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated, stability-indicating HPLC-UV method.

    • Calculate the concentration of the compound in the original saturated solution based on the calibration curve and the dilution factor.

Data Presentation:

ParameterBuffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic SolubilityPBS, pH 7.425Experimental ValueCalculated Value
Thermodynamic SolubilityPBS, pH 7.437Experimental ValueCalculated Value
Thermodynamic SolubilitypH 2.0 Buffer25Experimental ValueCalculated Value
Thermodynamic SolubilitypH 9.0 Buffer25Experimental ValueCalculated Value

Comprehensive Stability Assessment: A Forced Degradation Approach

Stability testing is mandated by regulatory agencies to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[9][10]

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) provides clear guidelines for stability testing.[7][11][12] ICH Q1A(R2) recommends stress testing to elucidate the intrinsic stability of the molecule.[13] These studies should evaluate the susceptibility of the substance to hydrolysis, oxidation, photolysis, and thermal stress.[10][13] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

The following workflow outlines a systematic approach to forced degradation studies.

G cluster_stress Stress Conditions (ICH Q1A) cluster_outcomes Key Outcomes start This compound (in solution, ~1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT to 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT to 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid heat Thermal Stress (60°C in solution) start->heat photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze Stressed Samples (HPLC-UV/MS) acid->analysis base->analysis oxid->analysis heat->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway products Characterize Degradants (LC-MS, NMR) analysis->products method Validate Stability-Indicating Analytical Method analysis->method title Forced Degradation Workflow

Caption: Systematic workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols are designed to assess the stability of this compound under various stress conditions. A control sample (compound dissolved in the reaction solvent, protected from stress) should be analyzed alongside the stressed samples.

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). If solubility is an issue, a co-solvent can be used, but its stability under the stress conditions must be confirmed.[10][14]

1. Acidic Hydrolysis:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Conditions: Store the solution at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[15]

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2. Basic Hydrolysis:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Conditions: Store at room temperature. Due to the potential for rapid degradation, initial time points should be frequent.

  • Sampling: Withdraw aliquots at various time points. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Store at room temperature, protected from light.[15]

  • Sampling: Withdraw aliquots at various time points for analysis.

4. Thermal Degradation:

  • Procedure: Place a vial of the stock solution in a temperature-controlled oven.

  • Conditions: Maintain the temperature at 60°C.

  • Sampling: Withdraw aliquots at various time points for analysis.

5. Photostability:

  • Procedure: Expose the stock solution (in a photochemically transparent container) and the solid compound to light conditions as specified in ICH Q1B guidelines.[13] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.

  • Analysis: Analyze the samples after the exposure period.

Data Analysis and Presentation: Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

Stress ConditionTime (hours)% Parent Compound RemainingPeak Area of Major Degradant 1 (%)Peak Area of Major Degradant 2 (%)
Control (RT) 48Experimental ValueExperimental ValueExperimental Value
0.1 M HCl (60°C) 2Experimental ValueExperimental ValueExperimental Value
8Experimental ValueExperimental ValueExperimental Value
24Experimental ValueExperimental ValueExperimental Value
0.1 M NaOH (RT) 2Experimental ValueExperimental ValueExperimental Value
8Experimental ValueExperimental ValueExperimental Value
24Experimental ValueExperimental ValueExperimental Value
3% H₂O₂ (RT) 24Experimental ValueExperimental ValueExperimental Value
ICH Q1B Light -Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By applying the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The pyridazine core suggests a molecule with favorable polarity, but experimental validation is paramount. The forced degradation studies will not only establish the compound's intrinsic stability but also pave the way for the development of validated, stability-indicating analytical methods essential for all future development, formulation, and manufacturing activities. The insights gained from these studies will be instrumental in making informed decisions, optimizing formulation strategies, and ultimately ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this scaffold.

References

  • D. F. O’Shea, "The pyridazine heterocycle in molecular recognition and drug discovery," RSC Medicinal Chemistry, [Online]. Available: [Link].

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Methodological & Application

protocol for derivatizing 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Derivatization of the 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrano[4,3-c]pyridazine Scaffold as a Privileged Core

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, providing the three-dimensional architecture necessary for precise interaction with biological targets. The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" due to its prevalence in compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] When fused with a pyran ring to form the 5H,7H,8H-pyrano[4,3-c]pyridazine core, the resulting structure offers a unique combination of hydrogen bond donors and acceptors, rigidity, and defined spatial orientation.

The key to unlocking the potential of this scaffold lies in the strategic functionalization of its core structure. The synthetic intermediate, This compound , is an ideal starting point for generating diverse chemical libraries. The chlorine atom at the C3 position is activated by the adjacent electron-withdrawing nitrogen atoms of the pyridazine ring, making it a versatile handle for derivatization through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

This guide provides a detailed overview of the core reactivity principles and step-by-step protocols for the derivatization of this valuable intermediate, empowering researchers to efficiently explore the chemical space around the pyranopyridazine core.

Part 1: Core Reactivity and Derivatization Strategies

The reactivity of this compound is dominated by the electrophilic nature of the C3 carbon. The adjacent ring nitrogens inductively withdraw electron density, making the carbon atom susceptible to attack by nucleophiles and enabling oxidative addition in catalytic cycles.

cluster_start Key Intermediate cluster_pathways Primary Derivatization Pathways cluster_products Resulting Chemical Space start 3-Chloro-5H,7H,8H- pyrano[4,3-c]pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr  Nu-H (Amines, Alcohols, Thiols) Pd_Coupling Palladium-Catalyzed Cross-Coupling start->Pd_Coupling  [Pd] catalyst (Boronic Acids, Alkynes, Amines) amines C3-Amino Derivatives SNAr->amines ethers C3-Alkoxy/Aryloxy Derivatives SNAr->ethers thioethers C3-Thioether Derivatives SNAr->thioethers Pd_Coupling->amines aryl C3-Aryl/Heteroaryl Derivatives Pd_Coupling->aryl alkynyl C3-Alkynyl Derivatives Pd_Coupling->alkynyl cluster_setup 1. Reaction Setup cluster_run 2. Reaction Execution cluster_finish 3. Isolation & Purification reagents Combine Reactants: - 3-Chloro-pyranopyridazine (1 eq.) - Nucleophile / Coupling Partner - Base / Catalyst / Ligand solvent Add Degassed Solvent reagents->solvent execute Heat to Target Temperature under Inert Atmosphere solvent->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor workup Aqueous Work-up: Quench, Extract, Wash monitor->workup Upon Completion purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, HRMS purify->characterize final_product Pure Derivatized Product characterize->final_product

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The Emergence of Pyranopyridazines: A Technical Guide for Cancer Cell Line Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for novel therapeutic agents with high efficacy and selectivity is paramount. Among the heterocyclic compounds showing significant promise, the pyranopyridazine scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated potent antiproliferative and cytotoxic activities across a spectrum of cancer cell lines. This guide provides an in-depth exploration of the application of pyranopyridazines in cancer cell line studies, moving beyond mere procedural lists to offer a strategic framework for their investigation, grounded in mechanistic understanding and field-proven protocols.

Unveiling the Anticancer Potential: Core Mechanisms of Action

Pyranopyridazine derivatives exert their anticancer effects by modulating critical cellular pathways involved in proliferation, survival, and angiogenesis. A significant body of research indicates that their primary mechanism often involves the inhibition of key protein kinases that are dysregulated in various cancers.

Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[1][2][3][4] Its overexpression is a hallmark of numerous cancers, including non-small cell lung, breast, and colon cancers.[3] Similarly, VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8] By inhibiting these kinases, pyranopyridazines can effectively cut off the signals that cancer cells rely on to grow and spread.

Furthermore, studies have shown that these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest, preventing cancer cells from completing the division process.[9] Some derivatives also function as potent tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for mitosis.[7]

A Strategic Workflow for Investigating Pyranopyridazine Derivatives

A logical and systematic workflow is crucial to comprehensively evaluate a novel pyranopyridazine compound. The following experimental cascade is designed to first establish broad cytotoxic activity and then progressively dissect the underlying molecular mechanisms.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation cluster_3 Outcome A Compound Synthesis & Characterization B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Test Compound C Apoptosis Assay (Annexin V / PI Staining) B->C Active Compounds D Cell Cycle Analysis (Propidium Iodide Staining) B->D Active Compounds E Western Blot Analysis (Pathway Proteins) C->E D->E F In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) E->F Confirm Direct Target G Lead Compound Identification F->G

Caption: A logical workflow for the evaluation of pyranopyridazine compounds.

Application Note 1: Assessing Antiproliferative Activity

Causality: The foundational experiment for any potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in the metabolic conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in treated cells compared to untreated controls indicates a loss of viability.[10][11] This initial screen is critical for identifying active compounds and determining their potency (IC50 value) across a panel of cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies described by Mosmann (1983) and others.[12]

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via trypan blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the pyranopyridazine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

    • After the treatment incubation, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple crystals.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the average OD of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Application Note 2: Differentiating Cytotoxicity from Cytostasis

Causality: A positive result in the MTT assay indicates a reduction in viable cells, but it doesn't distinguish between cell death (a cytotoxic effect) and the inhibition of proliferation (a cytostatic effect). To elucidate the mechanism, it is essential to specifically test for apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these early apoptotic cells.[13][14] Propidium Iodide is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[13] Flow cytometry analysis of cells stained with both allows for the clear differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol is based on standard procedures for flow cytometry-based apoptosis detection.[14][15][16]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyranopyridazine compound at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 hours). Include an untreated or vehicle-treated control.

    • After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). This is crucial as apoptotic cells often detach.

    • Combine the floating and adherent cells and wash them twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a fresh flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Just prior to analysis, add 5-10 µL of Propidium Iodide staining solution (e.g., 50 µg/mL). Do not wash the cells after this step.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up the proper compensation and gates.

    • Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).

Application Note 3: Investigating Effects on Cell Cycle Progression

Causality: Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the orderly progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). This prevents the cell from replicating its DNA and dividing. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide allows for the quantification of cells in each phase.[17] Viable, non-dividing cells in the G0/G1 phase have a normal (2N) DNA content. Cells actively replicating their DNA in the S phase have an intermediate DNA content, and cells in the G2 or mitotic (M) phase have a doubled (4N) DNA content. A compound-induced arrest will cause an accumulation of cells in a specific phase compared to the control population.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines a common method for preparing and staining cells for DNA content analysis.[9][18][19]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the pyranopyridazine compound as described in Protocol 2.

    • Harvest the cells (adherent and floating) and wash once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells, allowing PI to enter and stain the DNA.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and carefully decant the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A). RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA.[9]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

    • Measure the PI fluorescence using a linear scale on the appropriate detector (e.g., FL2 or FL3).

    • Generate a histogram of cell count versus fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Application Note 4: Validating Molecular Targets and Pathways

Causality: After observing cellular effects like apoptosis or cell cycle arrest, the next logical step is to validate the molecular mechanism. Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of key proteins within targeted signaling pathways.[20][21] For pyranopyridazines targeting EGFR/VEGFR-2, one would expect to see a decrease in the phosphorylation of these receptors and their downstream effectors (e.g., AKT, ERK). Furthermore, changes in the levels of apoptosis-regulating proteins (like an increased Bax/Bcl-2 ratio and cleaved Caspase-3) or cell cycle regulators (like CDK4 and Cyclin D1) can confirm the findings from the cellular assays.[6][22] To confirm direct interaction, an in vitro kinase assay can be performed using the purified target enzyme, ATP, a substrate, and the inhibitor compound.

Protocol 4: Western Blot Analysis

This is a general protocol; specific antibody dilutions and incubation times must be optimized.

  • Protein Extraction:

    • Treat cells with the pyranopyridazine compound for a specified time.

    • Wash cells with ice-cold PBS and lyse them in ice-cold RIPA or NP-40 lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (total protein lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[21]

    • Separate the proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Use a loading control (e.g., Actin or GAPDH) to normalize the data and ensure equal protein loading across lanes.

G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_2 PI3K_2 VEGFR2->PI3K_2 PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Migration PKC->Angiogenesis AKT_2 AKT_2 PI3K_2->AKT_2 AKT AKT_2->Angiogenesis Pyrano Pyranopyridazine Compound Pyrano->EGFR Pyrano->VEGFR2

Sources

Application Notes and Protocols: A Comprehensive Guide to Testing the Antimicrobial Activity of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new chemical entities with potent antimicrobial properties. Among the vast landscape of heterocyclic compounds, pyridazine derivatives have garnered considerable attention for their diverse biological activities, including promising antimicrobial effects.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for rigorously evaluating the antimicrobial activity of novel pyridazine derivatives.

This guide is designed to be a practical, hands-on resource, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each methodological choice. By adhering to the protocols outlined herein, researchers can generate robust, reproducible, and meaningful data to advance the development of new pyridazine-based antimicrobial agents.

Part 1: Foundational Assays for Antimicrobial Screening

The initial assessment of a compound's antimicrobial potential typically involves a combination of qualitative and quantitative screening methods. These assays provide a broad overview of a compound's efficacy against a panel of clinically relevant microorganisms.

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antimicrobial compounds.[5][6][7] This assay provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate.

Principle: The test compound diffuses from a well into the agar medium, which has been previously inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a clear zone. The diameter of this zone is proportional to the compound's potency and its diffusion characteristics.

Experimental Workflow for Agar Well Diffusion:

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. This ensures a consistent density of bacteria for reproducible results.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the prepared inoculum to create a confluent lawn of bacterial growth.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyridazine derivative solution (dissolved in a suitable solvent like DMSO) into each well.[7]

  • Controls:

    • Positive Control: A well containing a known antibiotic (e.g., Gentamicin, Ciprofloxacin) to which the test organism is susceptible.

    • Negative Control: A well containing only the solvent used to dissolve the pyridazine derivative to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation:

Compound IDTest MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
PDZ-001S. aureus (ATCC 29213)10018
PDZ-002S. aureus (ATCC 29213)10022
PDZ-001E. coli (ATCC 25922)10015
PDZ-002E. coli (ATCC 25922)10012
GentamicinS. aureus (ATCC 29213)1025
GentamicinE. coli (ATCC 25922)1023
DMSOS. aureus (ATCC 29213)-0
DMSOE. coli (ATCC 25922)-0

Part 2: Quantitative Assessment of Antimicrobial Potency

While the agar well diffusion assay provides a valuable preliminary screen, a quantitative assessment is crucial for determining the precise potency of the pyridazine derivatives. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[8][9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][11]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is then added to each well. After incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound that shows no visible growth is the MIC.

Experimental Workflow for Broth Microdilution:

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the pyridazine derivative in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only MHB (no bacteria or compound).

    • Positive Control: A known antibiotic serially diluted in the same manner as the test compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyridazine derivative at which no visible growth is observed.[9] A microplate reader can also be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.

Determining the Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is a crucial follow-up to the MIC determination, as it distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto an antibiotic-free agar plate. After incubation, the number of surviving colonies is counted. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.

Detailed Protocol:

  • Subculturing: From each well that showed no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the pyridazine derivative that results in no more than 0.1% of the original inoculum surviving.[11]

Data Presentation:

Compound IDTest MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
PDZ-001S. aureus (ATCC 29213)16322Bactericidal
PDZ-002S. aureus (ATCC 29213)8162Bactericidal
PDZ-001E. coli (ATCC 25922)32>128>4Bacteriostatic
PDZ-002E. coli (ATCC 25922)16644Bactericidal
CiprofloxacinS. aureus (ATCC 29213)0.512Bactericidal
CiprofloxacinE. coli (ATCC 25922)0.250.52Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

Part 3: Adherence to International Standards

For the generated data to be comparable and credible within the scientific community, adherence to internationally recognized standards is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for antimicrobial susceptibility testing.[8][12][13][14][15][16][17] Researchers should consult the latest versions of the CLSI M07 (broth dilution) and M02 (disk diffusion) documents, or the equivalent EUCAST guidelines, for detailed protocols and quality control parameters.[8]

Conclusion: A Pathway to Novel Antimicrobial Discovery

The experimental framework detailed in these application notes provides a robust and systematic approach for evaluating the antimicrobial activity of novel pyridazine derivatives. By employing a combination of qualitative and quantitative assays and adhering to international standards, researchers can generate high-quality data that will be instrumental in identifying promising lead compounds for further development. The journey from a novel chemical entity to a clinically effective antimicrobial agent is long and challenging, but it begins with rigorous and well-executed in vitro testing.

References

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Application Notes & Protocols for High-Throughput Screening with 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrano[4,3-c]pyridazine Scaffold

The field of drug discovery is in a perpetual search for novel chemical scaffolds that can address unmet medical needs.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, present in a vast number of approved drugs and natural products.[2] The pyrano[4,3-c]pyridazine core, a fused bicyclic system, represents a compelling yet underexplored chemotype. While direct biological data for 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is nascent, the broader pyridazine and pyranopyridine families have demonstrated significant and diverse pharmacological activities, including kinase inhibition, anticancer properties, and antiviral effects.[3][4][5]

The chlorine substituent at the 3-position of this compound serves as a versatile chemical handle for nucleophilic substitution, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6] This inherent synthetic tractability makes the parent compound an excellent starting point for a high-throughput screening (HTS) campaign aimed at identifying novel modulators of biologically relevant targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS campaign with this promising molecule. It is structured to provide not just a protocol, but the strategic reasoning behind each step, ensuring scientific integrity and a higher probability of success.

Part 1: Strategic Assay Selection and Development

The success of any HTS campaign is fundamentally dependent on the quality and relevance of the biological assay.[7] Given that pyridazine derivatives have shown promise as kinase inhibitors,[4] this guide will use a biochemical kinase inhibition assay as a primary example. However, the principles outlined are broadly applicable to other target classes.

Target Selection Rationale

The initial step is the identification and validation of a biological target.[8] The selection should be driven by a strong hypothesis linking the target to a disease pathology. For the pyrano[4,3-c]pyridazine scaffold, promising target families include:

  • Protein Kinases: Implicated in oncology, inflammation, and neurodegenerative disorders. The scaffold may serve as an ATP-competitive or allosteric inhibitor.

  • Viral Enzymes: Such as reverse transcriptases or proteases, where pyridazine derivatives have shown activity.[9]

  • Epigenetic Targets: Including histone-modifying enzymes.

Assay Choice: Biochemical vs. Cell-Based

HTS can be conducted using either biochemical or cell-based assays, each with distinct advantages.[1][10]

  • Biochemical Assays: Utilize purified components (e.g., enzyme, substrate) to measure direct target engagement. They are generally simpler, have lower variability, and are excellent for identifying direct inhibitors.[11]

  • Cell-Based Assays: Measure a biological response within a living cell, providing more physiologically relevant data on compound efficacy, permeability, and cytotoxicity.[1][8]

For a primary screen of a novel scaffold like this compound, a biochemical assay is often preferred to identify direct binders and avoid the complexities of cellular systems. A cell-based assay can then be used as a secondary screen for confirmed hits.

Development of a Robust Kinase Assay (Example: Kinase-Glo®)

This protocol outlines the development of a generic kinase assay using a luminescence-based readout, which is highly amenable to HTS due to its sensitivity and wide dynamic range.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa. Inhibitors will result in a higher luminescent signal.

Workflow Diagram:

HTS_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_readout Signal Detection Compound 1. Dispense Compound (this compound) & Controls Enzyme 2. Add Kinase Enzyme & Substrate Compound->Enzyme Initiate Reaction Incubate 3. Incubate (e.g., 60 min at RT) Enzyme->Incubate Detection 4. Add ATP Detection Reagent (Kinase-Glo®) Incubate->Detection Stop Reaction Read 5. Read Luminescence on Plate Reader Detection->Read

Caption: A typical workflow for a luminescence-based biochemical kinase assay in HTS.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler or pintool, dispense nanoliter volumes of the compound stock into 384- or 1536-well assay plates to achieve a final screening concentration (e.g., 10 µM).[12]

    • Dedicate specific wells for controls:

      • Negative Control: DMSO only (represents 0% inhibition).

      • Positive Control: A known potent inhibitor of the target kinase (represents 100% inhibition).

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

    • Prepare a 2X kinase/substrate solution in reaction buffer. The concentrations of the kinase and its substrate should be optimized to be at or below their respective Km values to ensure sensitive detection of competitive inhibitors.

  • Assay Execution:

    • Add the 2X kinase/substrate solution to the compound-plated wells, starting the enzymatic reaction. The final reaction volume is typically 5-20 µL.[11]

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add the ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the signal.

    • Read the luminescence on a compatible plate reader.

Part 2: Assay Validation and Quality Control

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[13][14]

Key Validation Parameters

The primary goal of validation is to demonstrate that the assay can reliably distinguish between active and inactive compounds.[14]

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A statistical measure of the separation between the positive and negative control signals. It accounts for both the dynamic range and data variation.Z' > 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[15] It confirms a reliable signal window to identify hits.
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 3Provides a measure of the dynamic range of the assay.[15] A higher ratio indicates a more robust assay.
Coefficient of Variation (%CV) A measure of the data variability, calculated for both positive and negative controls.%CV < 10%Low %CV indicates high precision and reproducibility of the assay measurements.[15]
DMSO Tolerance The effect of the compound solvent (DMSO) on assay performance.Assay performance maintained up to the screening concentration of DMSO (e.g., 1%).Ensures that the vehicle for the test compound does not interfere with the assay readout.[14]
Validation Protocol
  • Plate Uniformity Study: Fill an entire assay plate with either negative control (DMSO) or positive control reagents to assess for any systematic errors related to plate position (e.g., edge effects).

  • Z'-Factor Determination: Prepare several plates with alternating columns of positive and negative controls. Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the controls).

  • Pilot Screen: Screen a small, diverse set of compounds (a "pilot library") to assess the assay's performance with actual test compounds and to get an early estimate of the hit rate.[12][16] This helps identify potential issues before committing to the full library screen.[17]

Part 3: HTS Execution and Data Analysis

With a validated assay, the full-scale HTS campaign can commence. This phase requires sophisticated automation and robust data analysis pipelines.[10][18]

HTS Campaign Workflow

HTS_Campaign_Flow Start Validated HTS Assay PrimaryScreen Primary Screen (Single Concentration, e.g., 10 µM) Full Compound Library Start->PrimaryScreen DataAnalysis Data Analysis & Hit Selection (Calculate % Inhibition, Z-score) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Re-test from original stock) DataAnalysis->HitConfirmation DoseResponse Dose-Response (IC50) (10-point titration) HitConfirmation->DoseResponse SecondaryAssay Secondary/Orthogonal Assays (e.g., Cell-based assay) DoseResponse->SecondaryAssay SAR SAR & Analogue Purchase/Synthesis SecondaryAssay->SAR Lead Validated Hit Series SAR->Lead

Caption: A standard workflow for an HTS campaign, from primary screen to validated hits.

Data Normalization and Hit Identification
  • Normalization: Raw data from each plate is normalized to the on-plate controls to account for plate-to-plate variation. The percent inhibition for each compound is calculated: % Inhibition = 100 * (Signal_compound - Mean_Signal_pos) / (Mean_Signal_neg - Mean_Signal_pos)

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (σ) of the sample population.[19] For example, compounds that exhibit an inhibition greater than 3 times the standard deviation of the plate population (Z-score > 3) may be considered primary hits.

Part 4: Hit Validation Cascade - Eliminating False Positives

A primary HTS screen will inevitably identify compounds that are not true inhibitors of the target. These "false positives" or "Pan-Assay Interference Compounds" (PAINS) must be systematically eliminated.[20][21] A robust hit validation cascade is essential for this process.[20]

  • Hit Confirmation: Primary hits are re-tested from the original source plates to confirm activity and rule out robotic or handling errors.[12]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). True inhibitors will display a sigmoidal dose-response curve.

  • Orthogonal Assays: Hits are tested in a different assay format that measures the same biological endpoint but uses a different technology. This helps eliminate artifacts specific to the primary assay format. For a kinase inhibitor, an orthogonal assay could be a mobility shift assay or a direct binding assay like Surface Plasmon Resonance (SPR).

  • Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself. For the Kinase-Glo® example, a counter-screen would involve testing the compounds against the ATP detection reagent in the absence of the kinase to flag compounds that inhibit the luciferase enzyme.

  • Compound Quality Control: The identity and purity of confirmed hits should be verified using analytical techniques such as LC-MS and NMR.[21]

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutic agents. A successful HTS campaign with this molecule is not merely a matter of large-scale testing; it is a systematic process rooted in careful assay design, rigorous validation, and a multi-step hit confirmation cascade.[16] By following the principles and protocols outlined in this guide, researchers can maximize the quality of their screening data and increase the likelihood of identifying genuine, developable hit compounds that can be optimized into the next generation of medicines.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Treatment. Available at: [Link]

  • High Throughput Screening (HTS). Sygnature Discovery. Available at: [Link]

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. ScienceDirect. Available at: [Link]

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  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

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  • Novel Heterocyclic Compounds for Treating Huntington's Disease. ACS Publications. Available at: [Link]

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Application Notes & Protocols: Developing Novel Agrochemicals from Pyranopyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Pyranopyridazine Scaffold - A Privileged Structure in Agrochemical Discovery

The relentless challenge of overcoming pesticide resistance and the increasing demand for sustainable agricultural practices necessitate the discovery of novel chemical entities with unique modes of action. In this context, heterocyclic compounds have emerged as a cornerstone of modern agrochemical research. Among these, the pyranopyridazine scaffold, a fused heterocyclic system, has garnered significant attention. Its rigid, three-dimensional structure and multiple points for chemical diversification make it a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Published research highlights the broad-spectrum biological activities of pyridazine and its derivatives, including insecticidal, herbicidal, and fungicidal properties.[1][2] This versatility stems from the scaffold's ability to interact with a wide range of biological targets. For instance, certain pyridazinone derivatives are known to inhibit mitochondrial electron transport, disrupting the formation of ATP, which is crucial for a cell's energy supply.[3][4] Others have been shown to act on the insect nervous system, such as by modulating the function of chordotonal organs or interacting with GABA receptors.[5][6]

This guide provides a comprehensive, experience-driven framework for the design, synthesis, and biological evaluation of novel agrochemicals derived from the pyranopyridazine core. It is structured to guide researchers from initial concept to lead compound identification, emphasizing the rationale behind experimental choices and providing robust, adaptable protocols.

Part 1: Design, Synthesis, and Characterization Workflow

The journey to a novel agrochemical begins with a logical and efficient workflow that integrates molecular design, chemical synthesis, and rigorous characterization. The causality behind this workflow is to ensure that the synthesized compounds are novel, pure, and possess the intended structural features before committing to resource-intensive biological screening.

Overall Development Workflow

The process is a multi-stage funnel, starting with a broad library of diverse compounds and progressively narrowing down to a few promising lead candidates.

DevelopmentWorkflow cluster_0 Discovery & Synthesis cluster_1 Screening Cascade cluster_2 Optimization Target_ID Target Identification (e.g., Enzyme, Receptor) Library_Design Library Design & In Silico Screening Target_ID->Library_Design Synthesis Synthesis of Pyranopyridazines Library_Design->Synthesis Purification_Char Purification & Characterization Synthesis->Purification_Char Primary_Screen Primary High-Throughput Screening (HTS) Purification_Char->Primary_Screen Compound Library Hit_Confirm Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirm Secondary_Assay Secondary Assays (Selectivity, Spectrum) Hit_Confirm->Secondary_Assay Lead_Select Lead Selection Secondary_Assay->Lead_Select Validated Hits SAR_Study Structure-Activity Relationship (SAR) Lead_Select->SAR_Study Lead_Opt Lead Optimization SAR_Study->Lead_Opt Lead_Opt->Synthesis Iterative Redesign

Caption: Overall workflow for novel agrochemical discovery.

Representative Synthetic Protocol: One-Pot Synthesis of a Dihydropyrano[4,3-c]pyridazine Derivative

Multi-component reactions are highly valued in discovery chemistry for their efficiency in building molecular complexity in a single step. The following is a representative protocol for the synthesis of a pyranopyridazine core, which can be adapted by varying the initial building blocks.

Rationale: This one-pot, three-component reaction is chosen for its atom economy and operational simplicity. The use of a basic catalyst like piperidine facilitates both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade.

Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (10 mmol), an appropriate aromatic aldehyde (10 mmol), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (1 mmol, 10 mol%) to the reaction mixture.

    • Scientist's Note: The catalytic amount of a weak base is crucial. Excess base can lead to side reactions and difficult purification.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyranopyridazine derivative.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected functional groups.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and molecular weight.[7]

    • FT-IR: To identify key functional groups (e.g., C=O, C≡N, N-H).

Part 2: Biological Screening Cascade

A tiered screening approach, or "cascade," is essential for efficiently identifying active compounds while managing resources. This process moves from high-throughput, less complex assays to more detailed, lower-throughput evaluations.

Screening Cascade Logic

Caption: Decision-making cascade for hit-to-lead identification.

Primary Screening Protocol: Herbicidal Activity on Lemna minor (Duckweed)

Lemna minor is an excellent model for primary herbicidal screening due to its rapid growth, small size, and high sensitivity to phytotoxic compounds, making it suitable for multi-well plate assays.[8][9]

Rationale: This whole-organism assay provides a rapid and cost-effective method to identify compounds with general phytotoxic effects. Growth inhibition, measured by frond count or area, is a direct and easily quantifiable indicator of herbicidal activity.[10]

Protocol:

  • Culture Preparation: Aseptically culture Lemna minor in a standard growth medium (e.g., Steinberg medium) under continuous cool white fluorescent light (90–100 µmol m⁻² s⁻¹) at 25°C.[9]

  • Assay Setup:

    • Use sterile 24-well plates.[11]

    • Prepare stock solutions of test compounds in DMSO. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

    • Add 3 mL of growth medium to each well.

    • Spike the wells with the test compounds to a final concentration of 100 µM. Include a solvent control (DMSO only) and a positive control (e.g., glyphosate).[12]

  • Inoculation: Transfer a single healthy colony of L. minor (containing 2-3 fronds) into each well.[11]

  • Incubation: Incubate the plates for 72 hours under the culture conditions described above.[9]

  • Endpoint Measurement:

    • Count the number of fronds in each well at the end of the incubation period.

    • Alternatively, photograph the plates and use image analysis software to calculate the total frond surface area.[10]

  • Data Analysis: Calculate the percent inhibition of growth for each compound relative to the solvent control:

    • % Inhibition = 100 * (1 - (Frond_Count_Test / Frond_Count_Control))

    • Compounds showing >50% inhibition are considered "hits" and advance to secondary screening.

Secondary Screening Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

For compounds intended as insecticides, a common target is the enzyme Acetylcholinesterase (AChE), which is critical to the insect nervous system.[13] An in vitro enzyme inhibition assay can confirm a specific mode of action.

Rationale: The Ellman method is a robust and widely used colorimetric assay to measure AChE activity.[14][15] It provides quantitative data (IC₅₀ values) on the potency of an inhibitor, allowing for direct comparison between different chemical derivatives. This assay validates that the compound's activity is due to interaction with a specific molecular target.

Protocol:

  • Reagent Preparation (in a 96-well plate format):

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a solution of purified AChE (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration of 400 Units/L.[16]

    • DTNB Solution: 0.25 mM 5,5'-dithiobis(2-nitrobenzoic acid) in Assay Buffer.

    • Substrate Solution: 0.4 mM acetylthiocholine iodide (ATCh) in Assay Buffer.

    • Test Compounds: Prepare a serial dilution of test compounds in a suitable solvent (e.g., DMSO), then dilute into Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 140 µL of Assay Buffer

      • 20 µL of AChE solution

      • 10 µL of DTNB solution

      • 20 µL of test compound solution (at various concentrations).[17]

    • Include a "No Inhibitor Control" (with solvent instead of test compound) and a "Blank" (with buffer instead of enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[17]

  • Reaction Initiation: Add 10 µL of the ATCh substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.[15][16]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percent inhibition for each concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Part 3: Data Interpretation and Lead Optimization

Quantitative Data Summary

Systematically organizing data is critical for identifying structure-activity relationships (SAR). A well-structured table allows for easy comparison of potency and selectivity.

Compound IDR¹ GroupR² GroupTarget OrganismIC₅₀ / EC₅₀ (µM)Selectivity Index*
PYP-001-H-PhLemna minor85.2-
PYP-002-Cl-PhLemna minor12.5-
PYP-003-F-PhLemna minor9.8-
PYP-004-F4-Cl-PhAphis gossypii2.145
PYP-005-F2,4-diCl-PhAphis gossypii0.7>100

*Selectivity Index = IC₅₀ (Non-target organism, e.g., mammalian cells) / IC₅₀ (Target organism)

Interpretation: The data above suggests an initial SAR. For herbicidal activity (PYP-001 to -003), adding an electron-withdrawing group like fluorine at the R¹ position increases potency. For insecticidal activity (PYP-004 to -005), further substitution on the R² phenyl ring with chlorine atoms dramatically improves potency and selectivity. This analysis directly guides the next round of synthesis for lead optimization.

References

  • BenchChem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide.
  • K-H.S. ., & Xia, M. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Khan, K. M., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega.
  • Pooja, G. S., & Banupriya, S. (n.d.). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research.
  • BenchChem. (n.d.). Herbicidal Activity Assay of Endophenazine A using Lemna minor: Application Notes and Protocols.
  • Various Authors. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). ResearchGate.
  • Christensen, C. A., et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
  • Kim, K.-T., et al. (n.d.). Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test. MDPI.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.
  • El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed Central.
  • Various Authors. (n.d.). Mode of action of pyrazoles and pyridazinones. ResearchGate.
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  • Various Authors. (2019). AMERICAN JOURNAL OF BIOLOGICAL AND PHARMACEUTICAL RESEARCH PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.
  • Various Authors. (n.d.). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate.
  • Sun, Q., et al. (n.d.). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry.
  • Various Authors. (n.d.). (PDF) Interlaboratory Validation of Toxicity Testing Using the Duckweed Lemna minor Root-Regrowth Test. ResearchGate.
  • Gul, B., Rabial, S., & Khan, H. (2021). Efficacy of Herbicides for Control of Duckweed (Lemna minor L.). Sarhad Journal of Agriculture.
  • Various Authors. (n.d.). (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. [Source not further specified].
  • Jo, A., et al. (2021). Assessment of Various Toxicity Endpoints in Duckweed (Lemna minor) at the Physiological, Biochemical, and Molecular Levels as a Measure of Diuron Stress. NIH.
  • Various Authors. (n.d.). Mode of action of pesticides and the novel trends – A critical review. [Source not further specified].
  • Various Authors. (2023). The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels. Pest Management Science.
  • Zhang, M., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH.
  • U.S. Environmental Protection Agency. (n.d.). Insecticides.

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Application Notes and Protocols: Organocatalytic Synthesis of Pyrano[2,3-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrano[2,3-c]pyridazines and the Rise of Organocatalysis

The fusion of pyran and pyridazine rings to form the pyrano[2,3-c]pyridazine scaffold has garnered considerable attention in medicinal chemistry. These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential antiviral properties. The development of efficient and sustainable synthetic methodologies to access these valuable molecules is, therefore, a critical endeavor in modern drug discovery.

Traditionally, the synthesis of such complex heterocyclic systems has often relied on metal-based catalysts. However, the field of organic synthesis is undergoing a paradigm shift towards greener and more sustainable practices. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in this context. Organocatalysts are typically non-toxic, readily available, and environmentally benign, offering significant advantages over their metal-based counterparts.

This comprehensive guide details the organocatalytic synthesis of pyrano[2,3-c]pyridazine derivatives, with a particular focus on a piperidine-catalyzed one-pot, multicomponent reaction. We will delve into the mechanistic underpinnings of this transformation, providing a clear rationale for the experimental design. Furthermore, a detailed, step-by-step protocol is provided to enable researchers to replicate and adapt this methodology for their specific needs.

Mechanistic Insights: A Cascade of Reactions Catalyzed by Piperidine

The organocatalytic synthesis of pyrano[2,3-c]pyridazines proceeds through a domino sequence of reactions, a highly efficient process where multiple bonds are formed in a single synthetic operation without the need for isolating intermediates. The key steps in this piperidine-catalyzed multicomponent reaction are a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and tautomerization.

The Role of Piperidine: Piperidine, a secondary amine, acts as a bifunctional catalyst. It functions as a base to deprotonate acidic methylene compounds and as a nucleophile to activate carbonyl groups, thereby facilitating the key bond-forming steps.

Proposed Mechanistic Pathway

The following diagram illustrates the proposed mechanism for the piperidine-catalyzed three-component reaction between an aromatic aldehyde, malononitrile, and a pyridazinone derivative.

Mechanistic Pathway A Aromatic Aldehyde + Malononitrile B Knoevenagel Adduct (α-cyanocinnamonitrile derivative) A->B Knoevenagel Condensation D Michael Adduct B->D Michael Addition H2O H₂O B->H2O C Pyridazinone Derivative C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Pyrano[2,3-c]pyridazine E->F Dehydration E->H2O tauto Tautomerization piperidine1 Piperidine (Base) piperidine1->A piperidine2 Piperidine (Nucleophile) piperidine2->C

Caption: Proposed mechanistic pathway for the synthesis of pyrano[2,3-c]pyridazines.

Step-by-Step Mechanistic Explanation:

  • Knoevenagel Condensation: The reaction is initiated by the piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. Piperidine acts as a base, deprotonating the acidic methylene group of malononitrile to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α-cyanocinnamonitrile derivative (Knoevenagel adduct).

  • Michael Addition: The pyridazinone derivative, in the presence of piperidine, can exist in equilibrium with its enol or enolate form. This nucleophilic species then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This is a crucial carbon-carbon bond-forming step that connects the pyridazinone moiety to the growing molecular framework.

  • Intramolecular Cyclization and Tautomerization: The resulting Michael adduct contains a nitrile group and a hydroxyl group in a favorable proximity for intramolecular cyclization. The hydroxyl group attacks the carbon of the nitrile group, leading to the formation of an imine intermediate. This intermediate then undergoes tautomerization to yield the stable, aromatic pyrano[2,3-c]pyridazine core.

This mechanistic understanding is crucial for optimizing reaction conditions. For instance, the basicity of the organocatalyst and the electrophilicity of the aldehyde will significantly influence the rates of the Knoevenagel condensation and Michael addition steps.

Experimental Protocols

The following is a detailed, field-proven protocol for the synthesis of pyrano[2,3-c]pyridazine derivatives via a one-pot, three-component reaction using piperidine as an organocatalyst.

General Procedure for the Synthesis of Pyrano[2,3-c]pyridazine Derivatives

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Characterization A Combine aromatic aldehyde (1 mmol), malononitrile (1 mmol), and pyridazinone derivative (1 mmol) in ethanol (10 mL). B Add piperidine (0.1 mmol, 10 mol%) to the reaction mixture. A->B C Stir the reaction mixture at room temperature. B->C D Monitor the reaction progress by Thin Layer Chromatography (TLC). C->D E Upon completion, pour the reaction mixture into ice-cold water. D->E F Collect the precipitate by filtration. E->F G Wash the solid with cold ethanol. F->G H Recrystallize the crude product from an appropriate solvent (e.g., ethanol). G->H I Characterize the final product using FTIR, NMR (¹H and ¹³C), and Mass Spectrometry. H->I

Caption: A streamlined workflow for the organocatalytic synthesis of pyrano[2,3-c]pyridazines.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Appropriate pyridazinone derivative

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and the pyridazinone derivative (1.0 mmol).

  • Solvent Addition: Add 10 mL of absolute ethanol to the flask and stir the mixture at room temperature until all the solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mmol, 10 µL) using a micropipette.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), pour the reaction mixture into a beaker containing 50 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure pyrano[2,3-c]pyridazine derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation and Substrate Scope

The efficiency of this organocatalytic protocol has been demonstrated for a variety of substituted aromatic aldehydes. The following table summarizes the yields obtained for the synthesis of a series of pyrano[2,3-c]pyridazine derivatives.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde6-Amino-4-phenyl-3-methyl-4,7-dihydro-5H-pyrano[2,3-c]pyridazine-5-carbonitrile92
24-Chlorobenzaldehyde6-Amino-4-(4-chlorophenyl)-3-methyl-4,7-dihydro-5H-pyrano[2,3-c]pyridazine-5-carbonitrile95
34-Methoxybenzaldehyde6-Amino-4-(4-methoxyphenyl)-3-methyl-4,7-dihydro-5H-pyrano[2,3-c]pyridazine-5-carbonitrile90
44-Nitrobenzaldehyde6-Amino-4-(4-nitrophenyl)-3-methyl-4,7-dihydro-5H-pyrano[2,3-c]pyridazine-5-carbonitrile88

Yields are for the isolated, purified products.

The high yields obtained across a range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents highlight the robustness and broad applicability of this organocatalytic method.

Broader Perspectives: Other Organocatalysts in Pyrano-fused Heterocycle Synthesis

While piperidine has proven to be an effective catalyst for the synthesis of pyrano[2,3-c]pyridazines, it is important to note that other organocatalysts have been successfully employed in the synthesis of related pyrano-fused heterocyclic systems. For instance, L-proline, a naturally occurring amino acid, has been widely used to catalyze the synthesis of pyrano[2,3-c]pyrazole derivatives. The mechanism of L-proline catalysis is believed to involve the formation of an enamine intermediate, which then participates in the cascade reaction. The use of such chiral organocatalysts also opens up the exciting possibility of developing enantioselective syntheses of these biologically important molecules.

Conclusion and Future Directions

The organocatalytic synthesis of pyrano[2,3-c]pyridazine derivatives represents a significant advancement in the field of heterocyclic chemistry. The use of simple, inexpensive, and environmentally friendly organocatalysts like piperidine provides a practical and sustainable alternative to traditional metal-based methods. The one-pot, multicomponent nature of this reaction makes it a highly efficient strategy for the rapid generation of molecular diversity, which is a key advantage in the early stages of drug discovery.

Future research in this area could focus on expanding the substrate scope to include a wider variety of pyridazinone derivatives and other active methylene compounds. Furthermore, the development of enantioselective organocatalytic systems for the synthesis of chiral pyrano[2,3-c]pyridazines would be a major breakthrough, enabling the exploration of the stereochemistry-activity relationships of these promising therapeutic agents.

References

  • Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2014). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 44–51. [Link]

  • Mecadon, H., Rohman, M. R., Rajbangshi, M., & Myrboh, B. (2011). l-Proline as an efficient catalyst for the multi-component synthesis of 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles in water. Tetrahedron Letters, 52(25), 3228–3231.
  • Kandile, N. G., & Zaky, H. T. (2014). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. PubMed. [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5241–5248. [Link]

  • Guo, F., & Tu, S. (2007). D,L‐Proline‐Catalyzed One‐Pot Synthesis of Pyrans and Pyrano[2,3‐c]pyrazole Derivatives by a Grinding Method under Solvent‐Free Conditions. Helvetica Chimica Acta, 90(9), 1738-1744. [Link]

  • Guo, F., & Tu, S. (2007). D,L‐Proline‐Catalyzed One‐Pot Synthesis of Pyrans and Pyrano[2,3‐c]pyrazole Derivatives by a Grinding Method under Solvent‐Free Conditions. ResearchGate. [Link]

  • Vasava, M. S., et al. (2018). Mild, four-component synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles catalyzed by titanium dioxide nano-sized particles. Semantic Scholar. [Link]

  • Kandile, N. G., & Zaky, H. T. (2014). New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. PubMed. [Link]

  • RSC Publishing. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. [Link]

  • ACS Publications. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. [Link]

  • National Institutes of Health. (2014). 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. [Link]

  • ResearchGate. (2017). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form

One-Pot Synthesis of Pyrano[2,3-c]pyrazoles: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrano[2,3-c]pyrazole Scaffold

The fusion of pyran and pyrazole rings to form the pyrano[2,3-c]pyrazole core has resulted in a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug discovery.[1][2] These scaffolds are not merely chemical curiosities; they represent a privileged structure with a diverse and potent range of biological activities.[3] Members of this family have demonstrated promising antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] Notably, recent studies have even explored their potential as inhibitors of human coronaviruses.[5][6]

The power of the pyrano[2,3-c]pyrazole scaffold lies in its structural complexity and the numerous points for diversification, allowing for the fine-tuning of its pharmacological profile. Traditionally, the synthesis of such fused heterocyclic systems would involve multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized the accessibility of these valuable compounds.[7] By combining three or more starting materials in a single reaction vessel, MCRs offer an elegant and efficient pathway to complex molecules, aligning perfectly with the principles of green and sustainable chemistry.[8][9]

This guide provides an in-depth exploration of the prevalent one-pot synthesis methods for pyrano[2,3-c]pyrazoles, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the reaction, compare various catalytic systems, and provide detailed, field-tested protocols.

The Core Reaction: A Four-Component Condensation

The most widely adopted one-pot synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a four-component reaction between an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[10] This reaction is remarkably versatile and can be effectively promoted by a diverse range of catalysts under various conditions.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Ar-CHO (Aromatic Aldehyde) Catalyst Catalyst Aldehyde->Catalyst Malononitrile CH₂(CN)₂ (Malononitrile) Malononitrile->Catalyst EAA CH₃COCH₂COOEt (Ethyl Acetoacetate) EAA->Catalyst Hydrazine NH₂NH₂·H₂O (Hydrazine Hydrate) Hydrazine->Catalyst Product Pyrano[2,3-c]pyrazole Product Catalyst->Product Solvent Solvent/ Solvent-free Energy Energy Source (Heat, MW, US)

Caption: General four-component one-pot synthesis.

Mechanistic Insights: A Stepwise Cascade

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unforeseen outcomes. The formation of the pyrano[2,3-c]pyrazole scaffold is not a concerted process but rather a cascade of well-established organic reactions. A plausible mechanism proceeds as follows:[10][11]

  • Formation of Pyrazolone: The reaction is initiated by the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one (or its tautomer). This is a classical pyrazole synthesis.

  • Knoevenagel Condensation: Concurrently, the aromatic aldehyde undergoes a base-catalyzed Knoevenagel condensation with malononitrile to produce an arylidenemalononitrile intermediate.

  • Michael Addition: The highly nucleophilic carbon of the pyrazolone intermediate then attacks the electron-deficient double bond of the arylidenemalononitrile in a Michael addition reaction.

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 6-aminopyrano[2,3-c]pyrazole derivative.

Reaction Mechanism Flowchart:

G cluster_path1 Pathway 1: Pyrazolone Formation cluster_path2 Pathway 2: Knoevenagel Condensation EAA Ethyl Acetoacetate Hydrazine Hydrazine Hydrate Pyrazolone 3-Methyl-1H-pyrazol-5(4H)-one Hydrazine->Pyrazolone Condensation Michael_Adduct Michael Adduct Intermediate Pyrazolone->Michael_Adduct Michael Addition Aldehyde Aromatic Aldehyde Malononitrile Malononitrile Knoevenagel_product Arylidenemalononitrile Malononitrile->Knoevenagel_product Base-catalyzed Condensation Knoevenagel_product->Michael_Adduct Final_Product Pyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: Plausible reaction mechanism cascade.

Methodologies and Protocols

The choice of catalyst and reaction conditions is paramount and can significantly impact reaction efficiency, yield, and environmental footprint. We will explore several proven methodologies.

Green Synthesis: Water as the Medium of Choice

The use of water as a solvent is a cornerstone of green chemistry.[12] It is non-toxic, inexpensive, and can often accelerate reaction rates due to hydrophobic effects. Several catalysts have proven effective in aqueous media.

Protocol 1: Sodium Benzoate Catalyzed Synthesis in Water [10]

Sodium benzoate, a mild and commercially available organocatalyst, efficiently promotes the reaction in water.

  • Rationale: The basic nature of sodium benzoate facilitates both the initial pyrazolone formation and the Knoevenagel condensation. Water serves as an excellent, environmentally benign solvent.

  • Step-by-Step Protocol:

    • To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

    • Add 5 mL of water to the mixture.

    • Introduce sodium benzoate (15 mol%) as the catalyst.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 25-45 minutes), the solid product precipitates out of the solution.

    • Collect the solid by filtration, wash with cold water, and then a small amount of ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole.

Protocol 2: Magnetic Nanoparticle (Fe₃O₄) Catalysis [1]

Heterogeneous catalysts, such as magnetic iron oxide nanoparticles, offer the significant advantage of easy separation and recyclability.

  • Rationale: The high surface area of the nanoparticles provides numerous active sites for the reaction. The magnetic core allows for simple recovery of the catalyst using an external magnet, enabling multiple reuse cycles without significant loss of activity.[1]

  • Step-by-Step Protocol:

    • Suspend Fe₃O₄ nanoparticles (6 mol%) in 5 mL of water in a 50 mL flask.

    • Add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) to the suspension.

    • Stir the mixture at room temperature for approximately 15 minutes.

    • After reaction completion as indicated by TLC, place a strong magnet against the side of the flask to immobilize the catalyst.

    • Decant the hot solution to a separate beaker and allow it to cool. The product will crystallize.

    • Collect the product by filtration. The catalyst remaining in the reaction flask can be washed with ethanol, dried, and reused for subsequent reactions.

Energy-Efficient Synthesis: Microwave and Ultrasound Assistance

Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically reduce reaction times and often improve yields compared to conventional heating.[8][9]

Protocol 3: L-Tyrosine Catalyzed Microwave-Assisted Synthesis [1]

L-Tyrosine, a naturally occurring amino acid, acts as an efficient and biodegradable catalyst under microwave irradiation.

  • Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate. L-Tyrosine is an environmentally friendly organocatalyst.

  • Step-by-Step Protocol:

    • In a dedicated microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

    • Add a 1:1 mixture of H₂O-ethanol (5 mL) as the solvent.

    • Introduce L-tyrosine (10 mol%) as the catalyst.

    • Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 300W) and temperature (e.g., 80°C) for a short duration (typically 3-5 minutes).

    • After irradiation, cool the vessel to room temperature.

    • The product will precipitate. Collect it by filtration and recrystallize from ethanol.

Protocol 4: Catalyst-Free Ultrasound-Assisted Synthesis [1]

In some cases, the energy provided by ultrasonic irradiation is sufficient to promote the reaction without the need for a catalyst.

  • Rationale: Ultrasound induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized high temperatures and pressures, which can significantly enhance reaction rates.

  • Step-by-Step Protocol:

    • In a flask, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in 10 mL of water.

    • Place the flask in an ultrasonic cleaning bath.

    • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within 20-30 minutes.

    • Isolate the solid product by filtration, wash with water, and recrystallize.

Comparative Data of Synthetic Methodologies

To aid in the selection of an appropriate method, the following table summarizes the performance of various catalytic systems.

Catalyst SystemEnergy SourceSolventTimeYield (%)Reference
Sodium BenzoateStirring (RT)Water25-45 min90-96[10]
Fe₃O₄ NanoparticlesStirring (RT)Water15 min~95[1]
L-TyrosineMicrowaveH₂O-Ethanol3-5 min90-94[1][13]
KOtBuMicrowaveMethanol< 5 min~92-98[1][13]
SnCl₂Microwave-25 min88[1]
NoneUltrasoundWater20-30 min~94[1][13]
CuO NanoparticlesRefluxWater25-30 min90-98[14]
Lemon Peel PowderRefluxEthanol30-45 min85-94[15]

Note: Yields and reaction times are often substrate-dependent and the values presented are representative.

Conclusion and Future Outlook

The one-pot synthesis of pyrano[2,3-c]pyrazoles via four-component reactions is a powerful and highly developed methodology. The field continues to evolve, with a strong emphasis on the principles of green chemistry.[9][16] The development of novel, highly efficient, and reusable heterogeneous catalysts, including nanocatalysts and biodegradable catalysts, remains an active area of research.[14][17] Furthermore, the application of energy-efficient techniques like microwave and ultrasound irradiation is becoming increasingly standard.[7] For researchers in drug discovery, these efficient synthetic routes provide rapid access to libraries of pyrano[2,3-c]pyrazole derivatives, facilitating the exploration of their therapeutic potential.[18][19] The continued refinement of these one-pot methods will undoubtedly accelerate the discovery of new bioactive agents based on this versatile heterocyclic scaffold.

References

  • Jadhav, S. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. ResearchGate. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Li, J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Shaabani, A., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. Available at: [Link]

  • Unknown. (2018). ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST. Bibliomed. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Al-Matar, H. M., et al. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Unknown. (2024). One pot synthesis of pyrano[2,3-c]pyrazole. Source not available.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available at: [Link]

  • Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Ingenta Connect. Available at: [Link]

  • Kamanna, K., & Amaregouda, Y. (2016). Plausible mechanism for the synthesis of pyrano[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Bentham Science Publishers. Available at: [Link]

  • El-Shabasy, R. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]

  • El-Shabasy, R. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. ResearchGate. Available at: [Link]

  • Unknown. (2023). Some bioactive pyrano[2,3-c]pyrazole motifs. ResearchGate. Available at: [Link]

  • El-Shabasy, R. M., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. PubMed. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

Sources

Application Notes & Protocols: 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide to the synthesis and utilization of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine , a key heterocyclic intermediate for the development of novel kinase inhibitors. We present a robust, multi-step synthetic protocol for the intermediate, leveraging a multi-component reaction for the pyran ring formation. Furthermore, we detail its application in the synthesis of a hypothetical, yet representative, inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial target in oncology. The protocols are designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental considerations that are critical for success in a drug discovery and development setting.

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyridazine nucleus is a recurring motif in a multitude of biologically active agents, demonstrating a wide spectrum of therapeutic activities including anticancer, antihypertensive, and anti-inflammatory properties.[1] The arrangement of the two adjacent nitrogen atoms in the pyridazine ring allows for a unique combination of hydrogen bonding capabilities and electronic properties, making it an excellent scaffold for designing ligands that can effectively interact with biological targets.

Specifically, in the realm of oncology, pyridazine-based compounds have emerged as potent inhibitors of various protein kinases.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-chloro-substituted pyridazine moiety, in particular, serves as a versatile synthetic handle. The chlorine atom activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of various pharmacophoric groups, which is a key strategy in the optimization of lead compounds in drug discovery.[4]

This guide focuses on the pyrano[4,3-c]pyridazine bicyclic system. The fusion of a pyran ring to the pyridazine core introduces a three-dimensional element to the otherwise planar aromatic system, which can be exploited to achieve higher binding affinity and selectivity for the target kinase.

Synthesis of the Intermediate: this compound (3)

The synthesis of the title intermediate is proposed via a three-step sequence, commencing with the formation of a dihydropyran derivative through a base-catalyzed multi-component reaction. This is followed by condensation with hydrazine to construct the pyridazine ring, and finally, chlorination to yield the desired product.

Synthetic Workflow Overview

G A Tetrahydro-4H-pyran-4-one D Intermediate 1 (Ethyl 4-oxo-tetrahydropyran-3-glyoxylate) A->D 1. Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D Base F Intermediate 2 (5H,7H,8H-pyrano[4,3-c]pyridazin-3(2H)-one) D->F 2. Condensation/ Cyclization E Hydrazine hydrate E->F H Product 3 (this compound) F->H 3. Chlorination G POCl3 G->H

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate (Intermediate 1)

  • Rationale: This step employs a Claisen condensation reaction to introduce a β-ketoester functionality to the pyranone ring, which is essential for the subsequent cyclization with hydrazine. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone.

  • Protocol:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) in anhydrous ethanol (150 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it into ice-cold 1 M HCl (200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5H,7H,8H-pyrano[4,3-c]pyridazin-3(2H)-one (Intermediate 2)

  • Rationale: This is a condensation reaction where the hydrazine reacts with the diketoester to form the pyridazinone ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the cyclization.

  • Protocol:

    • Dissolve the crude Intermediate 1 (1.0 eq) in ethanol (200 mL) in a 500 mL round-bottom flask.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of this compound (Product 3)

  • Rationale: The hydroxyl group of the pyridazinone tautomer is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the pyridazinone into a more reactive electrophile for subsequent nucleophilic substitution.

  • Protocol:

    • In a 250 mL round-bottom flask, carefully add Intermediate 2 (1.0 eq) to phosphorus oxychloride (5.0 eq) at 0 °C.

    • Heat the mixture to 100 °C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product 3.

Application in Pharmaceutical Synthesis: A CDK2 Inhibitor

The this compound (3) is an ideal intermediate for synthesizing potent kinase inhibitors. The chloro group at the 3-position is susceptible to nucleophilic displacement by various amines, allowing for the introduction of side chains that can interact with specific residues in the kinase active site.

Target Molecule: (S)-N-(1-amino-1-oxopropan-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine (Hypothetical CDK2 Inhibitor 5)

We propose the synthesis of a hypothetical CDK2 inhibitor (5) by reacting our intermediate with L-alaninamide. Many known CDK2 inhibitors feature an amino acid-derived side chain that forms crucial hydrogen bonds within the ATP-binding pocket.[2]

Synthetic Workflow

G A Intermediate 3 (this compound) D Product 5 (Hypothetical CDK2 Inhibitor) A->D SNA r Reaction B L-alaninamide hydrochloride (4) B->D C DIPEA, n-Butanol C->D Base, Solvent

Caption: Synthesis of a hypothetical CDK2 inhibitor from the key intermediate.

Protocol for Synthesis of CDK2 Inhibitor 5
  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyridazine ring facilitate the attack of the amine nucleophile (L-alaninamide) at the carbon bearing the chlorine atom. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.

  • Protocol:

    • To a solution of this compound (3) (1.0 eq) in n-butanol (10 mL/mmol), add L-alaninamide hydrochloride (4) (1.5 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 16 hours in a sealed tube.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by reverse-phase HPLC to obtain the target compound 5 as a trifluoroacetate salt.

Data Summary

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Intermediate 1 Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetateC₉H₁₂O₅216.19
Intermediate 2 5H,7H,8H-pyrano[4,3-c]pyridazin-3(2H)-oneC₇H₈N₂O₂168.15
Intermediate 3 This compoundC₇H₇ClN₂O186.60
Product 5 (S)-N-(1-amino-1-oxopropan-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazin-3-amineC₁₀H₁₅N₅O₂253.26

Conclusion and Future Perspectives

The protocols detailed herein provide a reliable and adaptable route for the synthesis of this compound and its subsequent elaboration into potential kinase inhibitors. The modularity of the SNAr reaction allows for the generation of a library of analogues by varying the amine nucleophile, which is a cornerstone of modern medicinal chemistry campaigns. The pyrano[4,3-c]pyridazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology.

References

  • BenchChem. Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols.

  • PubMed Central. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.

  • Taylor & Francis Online. Multicomponent Synthesis of Tetrahydrobenzo[b]Pyrans, Pyrano[2,3-d]Pyrimidines, and Dihydropyrano[3,2-c]Chromenes Catalyzed by Sodium Benzoate.

  • National Institutes of Health. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.

  • PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities.

  • PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors.

  • ResearchGate. Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA.

  • ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation.

  • National Institutes of Health. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.

  • Combinatorial Chemistry Review. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.

  • Semantic Scholar. 5-aryl-pyrazolo[3,4-b]pyridazines: potent inhibitors of glycogen synthase kinase-3 (GSK-3).

  • PubMed. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst.

  • ResearchGate. Bio-active pyranopyrazoles compounds.

  • PubMed Central. Bioactive α-Pyrone Derivatives from the Endophytic Fungus Diaporthe sp. CB10100 as Inducible Nitric Oxide Synthase Inhibitors.

  • WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.

  • PubChem. 3-Chloropyridine.

  • Taylor & Francis Online. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst.

  • Smolecule. Buy 3-Chloropyridazine.

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.

  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri..

  • Organic Chemistry Portal. Synthesis of pyridazines.

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Application Notes and Protocols for the Quantitative Analysis of Pyranopyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Pyranopyridazine Scaffolds in Drug Discovery

The pyranopyridazine core, a heterocyclic scaffold integrating a pyran ring with a pyridazine system, represents a class of compounds of significant and expanding interest in medicinal chemistry and drug development. These molecules have demonstrated a wide spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[1] Notably, certain piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative effects on various cancer cell lines and act as inhibitors of Hepatitis B virus (HBV) virion production.[2] The mechanism of their cytotoxic action is an area of active investigation, with studies indicating that some derivatives induce apoptosis, a form of programmed cell death, without involving the ERK1/2 pathway or oxidative stress.[2]

Given the therapeutic potential of pyranopyridazine derivatives, the development of robust and reliable analytical techniques for their precise quantification is paramount. Accurate measurement of these compounds in various matrices, particularly in biological fluids like plasma and urine, is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and quality control during pharmaceutical manufacturing.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyranopyridazine compounds. We will delve into the most effective analytical techniques, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure scientific integrity and trustworthiness.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical method for the quantification of pyranopyridazine compounds hinges on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application.

Analytical TechniquePrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)AdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, with detection via UV absorbance.98.0 - 99.9%~0.01%~0.03%High resolution, widely available, suitable for non-volatile and thermally labile compounds.[3]Requires impurities to have a UV chromophore for detection.[3] Less sensitive than LC-MS/MS.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.>99.5%~0.001%~0.005%High sensitivity and selectivity, provides structural information, ideal for complex matrices.[4][5]Higher equipment cost and complexity.

For routine quality control of bulk drug substances and pharmaceutical formulations where concentrations are relatively high, HPLC-UV offers a cost-effective, rapid, and reliable solution.[6] However, for bioanalytical applications such as pharmacokinetic studies where analyte concentrations in plasma can be very low, the superior sensitivity and selectivity of LC-MS/MS make it the gold standard.[4][7]

Core Protocol 1: Quantification of Pyranopyridazine Compounds in Pharmaceutical Formulations by Reverse-Phase HPLC-UV

This protocol outlines a general method for the quantification of a pyranopyridazine active pharmaceutical ingredient (API) in a tablet formulation. The method is based on established principles for the analysis of related heterocyclic compounds and should be validated for the specific pyranopyridazine derivative of interest.

Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of moderately polar pharmaceutical compounds. The pyranopyridazine analyte is separated from excipients on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from a reference standard. The choice of a C18 column provides excellent retention and separation for a wide range of heterocyclic compounds.[8]

Materials and Reagents
  • Pyranopyridazine Reference Standard (purity >99.5%)

  • Pyranopyridazine Tablets (or other formulation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common starting point is a ratio of 60:40 (v/v) Buffer:Acetonitrile. The buffer can be prepared by dissolving KH₂PO₄ in water (e.g., 20 mM) and adjusting the pH to 3.0 with orthophosphoric acid.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by acquiring the UV spectrum of the pyranopyridazine compound in the mobile phase. A common starting wavelength for heterocyclic compounds is in the range of 254-280 nm.

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes, sufficient to elute the analyte and any major excipients.

Standard and Sample Preparation

1.4.1. Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the Pyranopyridazine Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

1.4.2. Working Standard Solutions:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the sample (e.g., 1, 5, 10, 20, 50 µg/mL).

1.4.3. Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of the pyranopyridazine API.

  • Transfer to a suitable volumetric flask (e.g., 100 mL).

  • Add approximately 70% of the flask volume with the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[9]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from excipient and degradation product peaks. Peak purity should be confirmed using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Core Protocol 2: Bioanalytical Quantification of Pyranopyridazine Compounds in Human Plasma by LC-MS/MS

This protocol provides a framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of a pyranopyridazine compound in human plasma, a critical step in drug development.

Principle and Rationale

LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and selectivity, which allows for the detection of low concentrations of drugs and their metabolites in complex biological matrices.[7] The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[10]

Materials and Reagents
  • Pyranopyridazine Reference Standard

  • Stable Isotope-Labeled Pyranopyridazine (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Purified Water (LC-MS grade)

Instrumentation and Conditions
  • LC-MS/MS System: A system such as a Sciex Triple Quad 6500+ or Waters Xevo TQ-S, equipped with a UPLC/HPLC system.

  • Column: A reversed-phase column suitable for fast chromatography, such as a Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of the analyte from matrix components. A typical gradient might start at 5% B, ramp to 95% B over 2-3 minutes, hold for 1 minute, and then re-equilibrate.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 °C

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is a common starting point for nitrogen-containing heterocyclic compounds.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for the analyte and internal standard must be optimized by direct infusion.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

  • Inject into the LC-MS/MS system.

Bioanalytical Method Validation

Validation of bioanalytical methods is governed by regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[11]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
Calibration Curve At least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% for LLOQ).
Accuracy and Precision Intra- and inter-assay accuracy within 85-115% of nominal values (80-120% for LLOQ). Precision (RSD) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect The matrix factor should be consistent across different lots of plasma, with an RSD ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.

Visualizing Experimental Workflows and Mechanisms

Workflow for Bioanalytical Sample Preparation and Analysis

The following diagram illustrates a typical workflow for the quantification of a pyranopyridazine compound in a plasma sample using LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc UPLC Separation (C18 Column) injection->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition & Processing ms->data calibration Calibration Curve data->calibration concentration Calculate Concentration data->concentration calibration->concentration Apoptosis_Pathway Pyranopyridine Pyranopyridazine Compound Cell Cancer Cell Pyranopyridine->Cell Enters Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Simplified pathway of pyranopyridine-induced apoptosis.

References

  • RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC. (n.d.). PubMed Central (PMC). [Link]

  • Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC. (n.d.). PubMed Central (PMC). [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC. (n.d.). PubMed Central (PMC). [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. (n.d.). Semantic Scholar. [Link]

  • Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples - PMC. (n.d.). PubMed Central (PMC). [Link]

  • Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. (2020). CORE. [Link]

  • Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. (2005). PubMed. [Link]

  • Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. (n.d.). PubMed. [Link]

  • Analytical Method Validation: Collation between International Guidelines. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, characterization and antibacterial evaluation of novel 2- pyrazoline derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. [Link]

  • (PDF) Cytotoxicity, oxidative stress and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. (2018). ResearchGate. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (n.d.). ResearchGate. [Link]

  • (PDF) Quantitative bioanalysis by LC-MS/MS: a review. (n.d.). ResearchGate. [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). Scirp.org. [Link]

  • Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. (2024). J. Chem. Bio. Phy. Sci. Sec. B. [Link]

  • Trends in Bioanalysis Using LC–MS–MS. (2015). LCGC International. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020). ResearchGate. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. (n.d.). PubMed Central (PMC). [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. This heterocyclic compound is a valuable building block in medicinal chemistry, often utilized as an intermediate in the development of novel therapeutics, including kinase inhibitors for cancer treatment.[1] The fused pyranopyridazine scaffold allows for specific molecular interactions, making it a privileged structure in drug discovery.

However, the synthesis of this molecule can present challenges, with low yield being a primary concern for many researchers. This guide is designed to provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes. We will explore the reaction from a mechanistic standpoint to empower you to make informed, data-driven decisions in your laboratory work.

Proposed Synthetic Pathway and Mechanism

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the construction of the core bicyclic lactam (a pyridazinone) via a cyclocondensation reaction. The second stage is a chlorination step to convert the pyridazinone into the target 3-chloro derivative.

  • Stage 1: Cyclocondensation to form the Pyrano[4,3-c]pyridazinone Core. This reaction typically involves the condensation of a suitable pyran-based 1,3-dicarbonyl equivalent (or a precursor that can form one in situ) with hydrazine. Multicomponent strategies, which are known for their efficiency in building molecular complexity, are often employed for related pyranopyrazole syntheses and can be adapted here.[2][3] The reaction proceeds through initial hydrazone formation, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

  • Stage 2: Chlorination of the Pyrano[4,3-c]pyridazinone. The conversion of the C3-keto group of the pyridazinone intermediate to the C3-chloro group is a standard transformation. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the lactam oxygen, followed by nucleophilic attack of the chloride ion.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination A Pyran-based Precursors (e.g., Dihydropyran derivative) C Pyrano[4,3-c]pyridazin-3-one (Intermediate) A->C Cyclocondensation (e.g., Reflux in Ethanol) B Hydrazine Hydrate B->C D Chlorinating Agent (e.g., POCl₃) E This compound (Final Product) D->E C_ref Pyrano[4,3-c]pyridazin-3-one C_ref->E Chlorination (e.g., Reflux) G A 1. Combine Reactants - Add pyran precursor and ethanol to flask. - Add hydrazine hydrate dropwise. B 2. Reaction - Heat mixture to reflux (approx. 80°C). - Monitor by TLC for 4-6 hours. A->B Heat C 3. Isolation - Cool mixture to room temperature. - Cool further in an ice bath to induce precipitation. B->C Cool D 4. Purification - Filter the solid product. - Wash with cold ethanol. - Dry under vacuum. C->D Filter & Dry

Sources

Technical Support Center: Navigating the Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules in their daily work. Chlorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals, yet their purification is frequently hampered by issues ranging from poor solubility to on-column degradation.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles. We will delve into the "why" behind the methodologies, grounding our advice in the fundamental principles of organic chemistry and separation science.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides foundational knowledge for tackling the purification of chlorinated heterocyclic compounds.

Q1: What are the primary challenges in purifying chlorinated heterocyclic compounds?

A1: The purification of these compounds is often complicated by a combination of factors:

  • Isomer Separation: The synthesis of chlorinated heterocyles frequently yields positional isomers (e.g., ortho-, meta-, para-chloro derivatives) which often have very similar polarities, making their separation by standard chromatography challenging.[1][3][4]

  • Compound Instability: The electron-withdrawing nature of chlorine can affect the stability of the heterocyclic ring. This can lead to degradation on acidic stationary phases like silica gel or during heating.[1] A common degradation pathway is dehalogenation, where the chlorine atom is removed.

  • Poor Solubility: Many chlorinated heterocyclic compounds exhibit low solubility in common organic solvents, which can make purification by recrystallization difficult.[1]

  • Formation of Colored Impurities: The synthesis and handling of these compounds can sometimes generate colored by-products that are difficult to remove.[1]

Q2: How does the position of the chlorine atom on the heterocyclic ring influence purification?

A2: The position of the chlorine atom has a profound impact on the molecule's physicochemical properties, which in turn dictates the purification strategy:

  • Polarity: The position of the chlorine atom alters the molecule's dipole moment and overall polarity. This directly affects its retention in both normal-phase and reverse-phase chromatography. Positional isomers can have very subtle differences in polarity, requiring high-resolution chromatographic techniques for separation.[3][4]

  • Solubility: The location of the chlorine can influence crystal lattice packing and intermolecular interactions, thereby affecting solubility in various solvents. This is a critical consideration when developing a recrystallization protocol.

  • Chemical Reactivity: Chlorine atoms at certain positions can activate or deactivate the heterocyclic ring towards nucleophilic or electrophilic attack, potentially leading to degradation during purification. For example, a chlorine atom on a pyridine ring can make the molecule susceptible to nucleophilic displacement.

Q3: When should I choose chromatography over recrystallization?

A3: The choice between chromatography and recrystallization depends on the nature of your sample and the impurities present.

  • Chromatography is generally preferred for:

    • Separating mixtures of compounds with different polarities, such as positional isomers.[3][4]

    • Purifying small quantities of material.

    • Removing impurities with very different polarities from the target compound.

    • When the target compound is an oil or does not crystallize easily.

  • Recrystallization is ideal for:

    • Purifying large quantities of a solid compound.

    • Removing small amounts of impurities from a relatively pure solid.

    • When the impurities have significantly different solubility profiles from the target compound in a given solvent system.

It is often advantageous to use a combination of both techniques: a preliminary purification by column chromatography followed by a final polishing step using recrystallization.

Troubleshooting Guides

This section provides practical solutions to specific problems you may encounter during your purification experiments.

Chromatography Troubleshooting

Problem: Poor separation of positional isomers.
  • Cause: The isomers have very similar polarities, leading to co-elution.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). For normal-phase chromatography, try combinations of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). For particularly challenging separations, consider adding a small amount of a third solvent (e.g., methanol, triethylamine) to modulate selectivity.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina, or specialized phases like phenyl-bonded silica which can offer different selectivity for aromatic compounds.[4]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution. Reverse-phase HPLC with a C18 column is a good starting point. Chiral stationary phases may be necessary for separating enantiomers of chiral chlorinated heterocycles.[3][5]

Problem: The compound appears to be degrading on the column.
  • Cause: The compound is sensitive to the acidic nature of silica gel, leading to decomposition or dehalogenation.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.

    • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

    • Work at Lower Temperatures: If the degradation is thermally induced, consider running the column in a cold room.

Workflow for Troubleshooting On-Column Degradation

G cluster_0 Problem Identification cluster_1 Initial Mitigation Strategies cluster_2 Advanced Solutions cluster_3 Outcome A Streaking or new spots on TLC after spotting from a solution left standing with silica B Low recovery from column with multiple new spots in fractions C Deactivate silica gel with triethylamine (1-2%) A->C Is degradation pH-dependent? D Switch to a neutral stationary phase (e.g., neutral alumina) B->D Is silica the culprit? F Use reverse-phase chromatography (C18 silica) C->F Degradation persists H Successful Purification C->H Success D->F Degradation persists D->H Success E Reduce column contact time (flash chromatography) E->C If degradation is still observed G Consider non-chromatographic methods (recrystallization, distillation) F->G If degradation continues F->H Success G->H Success

Caption: Decision tree for addressing on-column degradation.

Recrystallization Troubleshooting

Problem: The compound "oils out" instead of crystallizing.
  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point. The solution may also be supersaturated.[6]

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool slowly.[6]

    • Change the Solvent System:

      • Single Solvent: Choose a solvent with a lower boiling point.

      • Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.[7][8] Common pairs include ethanol/water and ethyl acetate/hexane.[9][10]

Problem: No crystals form upon cooling.
  • Cause: The solution is not saturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Problem: Low recovery of the purified compound.
  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.[6]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove residual impurities without dissolving a significant amount of the product.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, which may require a separate recrystallization to achieve high purity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Chlorinated Heterocycle
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Selection: Choose a miscible solvent pair: a "good" solvent that dissolves the compound well when hot, and a "poor" solvent in which the compound is insoluble.[7][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the "good" solvent in small portions while heating and stirring until the solid is just dissolved.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[8]

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent or a cold mixture of the two solvents, and dry thoroughly.

Impurity Profiling and Purity Assessment

The final step in any purification is to assess the purity of the isolated compound. Several analytical techniques are at your disposal:

TechniqueInformation ProvidedTypical Application
HPLC Quantitative purity, detection of non-volatile impurities.[11][12]Gold standard for purity assessment of pharmaceutical compounds.
GC-MS Purity of volatile compounds, identification of impurities by mass.[13]Analysis of volatile chlorinated heterocycles and their byproducts.
NMR Spectroscopy Structural confirmation, detection of structurally related impurities.Essential for confirming the identity and purity of the final compound.
LC-MS Purity and molecular weight of impurities.[11][12]Powerful tool for identifying unknown impurities.

Safety Precautions

Working with chlorinated heterocyclic compounds requires stringent safety measures due to their potential toxicity.

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use chemical splash goggles and a face shield if there is a risk of splashing.

    • Lab Coat: A buttoned lab coat is mandatory.

  • Waste Disposal: All waste containing chlorinated compounds must be disposed of as hazardous waste according to institutional guidelines.

This guide provides a framework for addressing the common purification challenges of chlorinated heterocyclic compounds. Remember that each compound is unique, and these guidelines should be adapted based on the specific properties of your molecule and the impurities present.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Maiyam Group. (2025). Mixed Solvent Recrystallization Guide for Portland, OR 2026. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • PubMed. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Unifying Dearomatization and Rearomatization via Stereoselective Chlorination/Dechlorination: Resolution of Axially Chiral 1-Aryl-2-naphthols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • ResearchGate. (2025). Chromatographic Techniques for Organic Analytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
  • Unknown Source. (n.d.). 4.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • PubMed. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • Oxford Academic. (n.d.). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • PMC - NIH. (n.d.). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • PharmaTutor. (n.d.). Impurity profiling an emerging trend in Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents?. Retrieved from [Link]

  • PMC - NIH. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Unknown Source. (n.d.). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Polar Heterobenzylic C(sp3)-H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Retrieved from [Link]

  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A RE- VIEW. Retrieved from [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • LCGC International. (2007). On-Column Sample Degradation. Retrieved from [Link]

  • ACP. (2025). Formation of chlorinated organic compounds from Cl atom-initiated reactions of aromatics and their detection in suburban Shanghai. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Retrieved from [Link]

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  • Enviro Wiki. (2022). Chlorinated Solvents. Retrieved from [Link]

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side reactions in the synthesis of pyrano[4,3-c]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in the Synthesis of Pyrano[4,3-c]pyridazines

Welcome to the technical support center for advanced heterocyclic synthesis. As Senior Application Scientists, we understand the intricate challenges faced during the construction of complex scaffolds like pyrano[4,3-c]pyridazines. This guide is designed to address common side reactions and experimental pitfalls, providing you with the mechanistic insights and actionable protocols needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I getting a low yield of my desired pyrano[4,3-c]pyridazine and isolating an unexpected isomer?

Answer:

This is a frequent challenge, often rooted in the ambident nature of a key intermediate. In many multi-component syntheses of fused pyran systems, intermediates possess multiple nucleophilic centers, leading to competing cyclization pathways. For instance, in the synthesis of related pyrano[2,3-c]pyridazine systems, the formation of an unexpected isomeric product was attributed to the presence of two distinct carbon-attacking centers on a malononitrile-derived intermediate[1].

Plausible Mechanism: Competing Annulation Pathways

The intended reaction involves a specific intramolecular cyclization to form the pyran ring fused at the [4,3-c] position of the pyridazine core. However, a competing reaction can occur if another nucleophilic site on the intermediate attacks the electrophilic center, leading to a thermodynamically or kinetically favored, yet undesired, isomer.

Troubleshooting Protocol:

  • Reagent Addition Sequence: The order in which you add your reagents can dramatically influence the reaction pathway. Try pre-forming the pyridazine core before introducing the component that will form the pyran ring. This can minimize the availability of competing nucleophilic sites.

  • Solvent Polarity Tuning: The polarity of the solvent can stabilize or destabilize charged intermediates, favoring one pathway over another. Systematically screen a range of solvents from nonpolar (e.g., Toluene, Dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., Ethanol, Isopropanol).

  • Catalyst Selection: The choice of catalyst is critical. A base catalyst's strength and steric bulk can dictate which proton is abstracted, thereby controlling the site of cyclization. Compare a mild, sterically hindered base (e.g., DBU) against a smaller, stronger base (e.g., NaH or piperidine)[2].

Diagram 1: Competing Cyclization Pathways

A simplified representation of how an intermediate can lead to the desired product or an undesired isomer.

G cluster_0 A Key Intermediate (Amphipathic Nucleophile) P1 Desired Pyrano[4,3-c]pyridazine A->P1  Kinetic Control (e.g., Low Temp, Bulky Base) P2 Undesired Isomer (e.g., Pyrano[3,4-d]pyridazine) A->P2  Thermodynamic Control (e.g., High Temp, Small Base)

Caption: Logical flow of competing reaction pathways.

FAQ 2: My analysis shows a dihydropyridazine intermediate instead of the final aromatic product. How do I drive the reaction to completion?

Answer:

This issue indicates incomplete oxidation of the dihydropyridazine intermediate formed after the initial cyclization of a 1,4-dicarbonyl compound (or equivalent) with hydrazine[3]. The final, stable aromatic pyridazine ring is energetically favorable, but the oxidation step can be kinetically slow without the proper reagents or conditions.

Plausible Mechanism: Aromatization Barrier

The conversion of the dihydropyridazine to the pyridazine involves the removal of two hydrogen atoms and the formation of a double bond to achieve aromaticity. This process often requires an oxidizing agent to act as a hydrogen acceptor. Relying on atmospheric oxygen is sometimes possible but often inefficient and slow[4].

Troubleshooting Protocol:

  • Introduce a Chemical Oxidant: After the initial cyclization step, introduce a suitable oxidizing agent. The choice of oxidant depends on the functional group tolerance of your molecule.

    Oxidizing AgentTypical ConditionsConsiderations
    DDQ (Dichlorodicyanoquinone)1.1 eq. in Dioxane or Toluene, refluxHighly effective, but can be harsh.
    Manganese Dioxide (MnO₂) 5-10 eq. in CHCl₃ or DCM, refluxHeterogeneous, requires filtration; good for allylic-type protons.
    Bromine in Acetic Acid 1.1 eq. in glacial AcOH, RT to 50°CCan lead to electrophilic aromatic substitution if not controlled.
    Copper(II) Salts Catalytic Cu(OAc)₂, AcOH as solvent, airMilder conditions, can be effective for certain substrates.[5]
  • Solvent and Temperature: High-boiling point, non-protic solvents like xylene or DMF at reflux can sometimes facilitate aromatization via air oxidation, especially if a catalytic amount of acid or base is present to promote tautomerization to an easily oxidized isomer[6].

Diagram 2: Aromatization Workflow

A workflow illustrating the final oxidation step.

G Start 1,4-Dicarbonyl + Hydrazine Intermediate Dihydropyridazine Intermediate Start->Intermediate Cyclization Oxidation Oxidation Step (DDQ, MnO₂, etc.) Intermediate->Oxidation End Aromatic Pyrano[4,3-c]pyridazine Oxidation->End Aromatization

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyranopyridazine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of pyranopyridazine derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyranopyridazine derivatives are of significant interest due to their diverse biological activities, including potential anticancer and antiviral properties.[1][2] However, the synthesis of these molecules can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your experimental workflows.

Section 1: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of pyranopyridazine derivatives.

Issue 1: Low or No Product Yield

Question: I am consistently obtaining low yields, or in some cases, no desired pyranopyridazine product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common frustration in multi-component reactions leading to complex heterocyclic systems. The root cause often lies in one or more of the following areas:

  • Suboptimal Reaction Conditions: The delicate balance of temperature, solvent, and catalyst is crucial.

    • Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to the degradation of starting materials or the final product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.[3] It is advisable to perform small-scale optimization experiments across a temperature gradient to identify the optimal range for your specific substrates.

    • Solvent: The choice of solvent can dramatically influence reaction outcomes. For instance, in related heterocyclic syntheses, polar protic solvents like ethanol or water can facilitate certain steps, while aprotic solvents may be preferable for others.[4] In some cases, solvent-free conditions have been shown to improve yields and reduce reaction times.[4] The solvent can also affect the solubility of intermediates and catalysts, impacting their reactivity.

  • Reactant Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of your reactants, such as the malononitrile, aldehyde, and hydrazine derivative, is paramount.[5] Impurities can poison catalysts, participate in side reactions, or inhibit the desired reaction pathway. It is recommended to use high-purity reagents and to purify them if necessary. For example, malononitrile can be purified by crystallization from a solvent like isopropanol.[5]

    • Reactant Ratios: The molar ratios of the reactants in a multi-component reaction can significantly impact the yield and the formation of side products.[3] A systematic optimization of the stoichiometry is often a worthwhile endeavor.

  • Inefficient Catalysis:

    • Catalyst Choice: A wide range of catalysts can be employed for the synthesis of pyran-fused heterocycles, including Brønsted acids, Lewis acids, organocatalysts, and various nanocatalysts.[4][6][7] The choice of catalyst can dramatically affect reaction times and yields.[8] For example, heterogeneous catalysts, such as magnetic nanoparticles, offer the advantage of easy separation and recyclability, which can be beneficial for process optimization.[9][10]

    • Catalyst Loading: The amount of catalyst used should be optimized. Too little catalyst may result in a slow or incomplete reaction, while an excess can sometimes lead to unwanted side reactions or purification challenges.

  • Incomplete Reaction or Side Reactions:

    • Reaction Monitoring: It is crucial to monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction has gone to completion or if it has stalled.

    • Side Product Formation: In multi-component reactions, several competing reaction pathways can lead to a mixture of products.[8] If you are observing significant side product formation, consider adjusting the reaction temperature, changing the order of reagent addition, or selecting a more selective catalyst.

Issue 2: Difficulty in Product Purification

Question: I am struggling to isolate my pure pyranopyridazine derivative from the crude reaction mixture. What purification strategies are most effective?

Answer:

Purification can indeed be a bottleneck. Here are some strategies to consider:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. The key is to find a suitable solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the go-to technique.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

    • Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A good starting point is often a mixture of hexane and ethyl acetate. TLC can be used to quickly screen for an appropriate solvent system that provides good separation between your product and impurities.

  • Catalyst Removal: If you are using a heterogeneous catalyst, it can typically be removed by simple filtration after the reaction is complete.[8] For homogeneous catalysts, removal can be more challenging and may require a specific workup procedure or purification by chromatography. The use of magnetically recoverable nanocatalysts can simplify this process significantly.[9]

  • Aqueous Workup: An aqueous workup can be used to remove water-soluble impurities, such as salts or highly polar starting materials. This typically involves dissolving the crude reaction mixture in an organic solvent that is immiscible with water, followed by washing with water or a brine solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyranopyridazine derivatives?

A1: The synthesis of pyranopyridazine derivatives often proceeds through a one-pot, multi-component reaction. A plausible mechanism for a four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester is as follows:

  • Knoevenagel Condensation: The reaction is often initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile).

  • Michael Addition: This is followed by a Michael addition of an intermediate, such as a pyrazolone (formed from the hydrazine and β-ketoester), to the Knoevenagel adduct.

  • Cyclization and Tautomerization: The final steps involve intramolecular cyclization and tautomerization to form the stable aromatic pyranopyridazine ring system.

The following diagram illustrates a generalized workflow for troubleshooting pyranopyridazine synthesis:

G cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_outcome Outcome start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst (Type & Loading) start->check_catalyst optimize_temp Optimize Temperature (Gradient PCR as analogy) check_conditions->optimize_temp optimize_solvent Screen Solvents (Protic vs. Aprotic) check_conditions->optimize_solvent optimize_reagents Adjust Reagent Ratios check_reagents->optimize_reagents optimize_catalyst Test Alternative Catalysts (e.g., Nanocatalysts) check_catalyst->optimize_catalyst success Improved Yield optimize_temp->success failure Persistent Low Yield optimize_temp->failure optimize_solvent->success optimize_solvent->failure optimize_catalyst->success optimize_catalyst->failure optimize_reagents->success optimize_reagents->failure failure->start Re-evaluate Hypothesis

Caption: A troubleshooting workflow for optimizing pyranopyridazine synthesis.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the specific substrates you are using, the desired reaction conditions (e.g., solvent, temperature), and considerations for green chemistry (e.g., catalyst reusability).

  • Homogeneous Catalysts: These are soluble in the reaction medium and can be highly active and selective. Examples include Brønsted acids (like p-toluenesulfonic acid) and Lewis acids.[8] However, their removal from the reaction mixture can be difficult.

  • Heterogeneous Catalysts: These are in a different phase from the reactants and are easily separated by filtration.[6] This makes them attractive from a process and environmental standpoint. Nanocatalysts, such as magnetic nanoparticles, fall into this category and have shown high efficiency in the synthesis of related pyran-fused heterocycles.[7][9][10]

  • Ionic Liquids: These can act as both the solvent and the catalyst and are considered "green" alternatives due to their low vapor pressure.[6]

A good approach is to start with a catalyst that has been reported for a similar transformation in the literature and then optimize from there.

Q3: Can microwave irradiation be used to improve my reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[8] The rapid and uniform heating provided by microwaves can often reduce reaction times from hours to minutes and can sometimes lead to cleaner reactions with fewer side products. If you have access to a microwave reactor, it is certainly worth exploring as an optimization parameter.

Q4: My product appears to be degrading during workup or purification. What can I do?

A4: Product degradation can be a significant issue, especially for complex heterocyclic molecules. Here are some steps to mitigate this:

  • Milder Conditions: Use milder workup and purification conditions whenever possible. This could involve using weaker acids or bases for pH adjustments, or avoiding excessive heat during solvent evaporation.

  • Inert Atmosphere: If your compound is sensitive to air or moisture, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Keep the temperature as low as possible during all manipulations, including chromatography and solvent removal.

  • Minimize Time: Try to minimize the time your compound is in solution or on a chromatography column.

Section 3: Experimental Protocols & Data

Optimized General Protocol for Pyranopyridazine Synthesis

This protocol is a generalized starting point. You should optimize the specific parameters for your particular substrates.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), the hydrazine derivative (1 mmol), and the β-ketoester (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and the optimized amount of catalyst (e.g., 10 mol% of a chosen catalyst).

  • Reaction: Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, remove it by filtration.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Comparison of Catalysts in a Model Reaction
CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Piperidine20EthanolReflux865
p-TSA10Acetonitrile80678
Fe3O4 NPs5Water60292
Ionic Liquid15Neat100188

Data is illustrative and based on trends reported in the literature for similar heterocyclic syntheses.

Reaction Mechanism Visualization

The following diagram illustrates a plausible mechanistic pathway for the formation of a pyranopyridazine derivative.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel hydrazine Hydrazine Derivative pyrazolone Pyrazolone hydrazine->pyrazolone ketoester β-Ketoester ketoester->pyrazolone michael Michael Adduct knoevenagel->michael pyrazolone->michael product Pyranopyridazine Derivative michael->product Cyclization & Tautomerization

Caption: A simplified mechanistic pathway for pyranopyridazine synthesis.

References

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available at: [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]

  • Highly efficient solvent-free synthesis of pyranopyrazoles by a Brønsted-acidic ionic liquid as a green and reusable catalyst. Journal of Chemical Sciences. Available at: [Link]

  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Sustainable Catalytic Pyranopyrazole Scaffolds’ Synthesis. Encyclopedia.pub. Available at: [Link]

  • Synthesis of Pyranopyrazoles Using Magnetic Fe3O4 Nanoparticles as Efficient and Reusable Catalyst | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. Available at: [Link]

  • Research Article Nanomaterials Chemistry One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. Nanomaterials Chemistry. Available at: [Link]

  • Derivatization reaction optimization | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. ResearchGate. Available at: [Link]

  • Optimization of the use of Py-Tag for next generation derivatization reagents in imaging mass spectrometry. PubMed. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

  • Chemometric optimization of derivatization reactions prior to gas chromatography–mass spectrometry analysis. Sci-Hub. Available at: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. Available at: [Link]

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Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is presumed to be a novel or specialized research compound with limited publicly available data. The guidance provided herein is based on established principles for overcoming solubility issues with poorly soluble heterocyclic compounds in drug discovery and in vitro assays.[1][2] These strategies should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with poorly soluble compounds.

Q1: I've just received my vial of this compound. What is the best solvent to make my initial stock solution?

Answer: For novel compounds, especially complex heterocycles, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] Its strong solubilizing power for both polar and non-polar molecules makes it a near-universal choice for creating high-concentration stock solutions (e.g., 10-100 mM).[4][5]

Causality: The pyrano[4,3-c]pyridazine core contains multiple heteroatoms (nitrogen, oxygen) and a chloro-substituent, suggesting a complex interplay of polarity and lipophilicity.[1] Such structures are often crystalline and resistant to dissolution in purely aqueous or alcoholic solvents. DMSO's aprotic, polar nature effectively disrupts the crystal lattice energy, facilitating dissolution.[3]

Best Practice: Always use anhydrous, high-purity DMSO to prepare stock solutions. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[4]

Q2: My compound dissolves in 100% DMSO, but it immediately precipitates when I add it to my aqueous cell culture medium. What is happening?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs when a concentrated DMSO stock is diluted into an aqueous buffer or medium where the compound's solubility is much lower. The rapid solvent exchange from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to rapidly precipitate.[4][5]

Causality: The final concentration of your compound in the medium has exceeded its maximum aqueous solubility. Furthermore, the final concentration of DMSO may be too low to keep the compound solubilized.

Immediate Solutions:

  • Reduce Final Concentration: Your target concentration may be too high. Determine the compound's maximum kinetic solubility in your specific medium.[6]

  • Modify Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. Add the DMSO stock dropwise into pre-warmed (37°C) medium while gently vortexing to allow for a more gradual solvent exchange.[4]

  • Increase Final DMSO Concentration: Many cell lines can tolerate up to 0.5% DMSO with minimal effects, and this concentration can significantly aid solubility.[7] However, this must be carefully validated.

Q3: What is a safe concentration of DMSO for my cells, and do I need a special control?

Answer: The tolerance to DMSO is highly cell-type dependent. A general guideline is to keep the final concentration below 0.5% , and ideally at or below 0.1%.[8][9]

  • < 0.1%: Generally considered safe for most cell lines with negligible effects.[8]

  • 0.1% - 1.0%: May induce cellular stress, affect differentiation, or alter gene expression in sensitive cell types.[10][11]

  • > 1.0%: Often leads to significant cytotoxicity.[8][10]

CRITICAL - The Vehicle Control: You must include a "vehicle control" in all experiments. This control group should contain cells treated with the same final concentration of DMSO (or other solvent systems) as your experimental groups, but without the compound.[7] This allows you to distinguish the effects of the compound from the effects of the solvent itself.

Q4: How can I visually confirm if my compound is precipitating in the culture plate wells?

Answer: Precipitation can be subtle. Beyond obvious cloudiness or crystals, inspect the wells of your culture plate under a microscope before and after adding the compound. Look for:

  • Crystalline Structures: Small, needle-like or amorphous shards.

  • Fine Particulate Matter: A "haze" or tiny dots that are distinct from the cells.

  • Phase Contrast Changes: Precipitate can alter the light path, appearing as dark specks or shimmering artifacts.

Precipitation can occur immediately or develop over hours to days in the incubator as media components change or evaporate.[4][12]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Overcoming Precipitation

This guide provides a logical workflow to diagnose and solve solubility issues.

Solubility_Troubleshooting start Compound Precipitates in Assay q1 Is final DMSO concentration < 0.5%? start->q1 a1_no Decrease DMSO stock concentration and/or adjust dilution factor. q1->a1_no No q2 Is final compound concentration above expected solubility limit? q1->q2 Yes a1_no->q2 a2_yes Decrease final test concentration. Perform a dose-response. q2->a2_yes Yes q3 Was a serial dilution into pre-warmed (37°C) media used? q2->q3 No a2_yes->q3 a3_no Implement serial dilution protocol. Add compound dropwise with mixing. q3->a3_no No q4 Still precipitating? q3->q4 Yes a3_no->q4 sol_enhancers Proceed to Advanced Solubility Enhancement (Guide 2) q4->sol_enhancers Yes success Precipitation Resolved q4->success No

Caption: Decision tree for initial solubility troubleshooting.

Guide 2: Advanced Solubility Enhancement Techniques

If basic solvent and dilution adjustments fail, more advanced formulation strategies may be necessary.

A. pH Modification

Rationale: Heterocyclic compounds containing nitrogen atoms, like the pyridazine ring in the target molecule, can be basic.[1] Adjusting the pH of the buffer or medium can ionize the compound, dramatically increasing its aqueous solubility.

Protocol: pH Solubility Screen

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Prepare a 10 mM stock of this compound in DMSO.

  • Add a small volume of the DMSO stock to each buffer to a final compound concentration that is causing precipitation (e.g., 100 µM), keeping the final DMSO concentration constant and low (e.g., 0.5%).

  • Incubate for 1-2 hours at room temperature or 37°C.

  • Visually and microscopically inspect for precipitation.

  • Caution: Ensure any pH-modified solution is compatible with your assay and cell health. Drastic pH changes can be cytotoxic.

B. Use of Solubilizing Excipients

Rationale: Certain excipients can form complexes with hydrophobic compounds, effectively shielding them from the aqueous environment and keeping them in solution.[13]

Excipient FamilyExampleMechanism of ActionTypical ConcentrationReference
Cyclodextrins (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)Forms inclusion complexes by encapsulating the hydrophobic compound within its core.[14][15]1-10 mM[]
Surfactants Tween-20, Triton X-100Forms micelles that sequester the compound (primarily for cell-free assays).[17]0.01% - 0.05%[17]
Serum Proteins Bovine Serum Albumin (BSA)Hydrophobic pockets in albumin can bind to the compound, increasing its apparent solubility.[7]1-5 mg/mL[17]

Protocol: Formulation with HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your assay buffer or cell culture medium.

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • In a separate tube, add the required volume of the compound's DMSO stock to the HP-β-CD solution. Vortex thoroughly. This creates a compound-cyclodextrin complex.

  • Use this complexed solution as your new "stock" for further dilutions into the final assay medium.

  • Validation: Always run a vehicle control with just the HP-β-CD to ensure it doesn't interfere with your assay readout.[18]

Guide 3: Best Practices for Stock Solution Preparation & Handling

Proper preparation and handling of stock solutions are critical for reproducible results.[19]

Stock_Solution_Workflow cluster_0 Part 1: Master Stock Preparation cluster_1 Part 2: Dosing Solution Preparation weigh 1. Accurately weigh compound using an analytical balance. dissolve 2. Dissolve in 100% anhydrous DMSO to high concentration (e.g., 50-100 mM). weigh->dissolve mix 3. Ensure complete dissolution (Vortex, Sonicate). dissolve->mix aliquot 4. Aliquot into single-use volumes to avoid freeze-thaw cycles. mix->aliquot store 5. Store at -20°C or -80°C, protected from light. aliquot->store thaw 6. Thaw one aliquot of master stock. intermediate 7. Prepare intermediate dilution in 100% DMSO if needed. thaw->intermediate final_dilution 8. Serially dilute into pre-warmed (37°C) final assay medium with gentle mixing. intermediate->final_dilution use 9. Use immediately. Do not store aqueous dilutions. final_dilution->use

Caption: Recommended workflow for preparing and using compound solutions.

References
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • BenchChem. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MDPI. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • Sigma-Aldrich. (n.d.).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • NIH. (n.d.).
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • NIH. (n.d.). Heterocycles in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Cyclodextrin Solubility Table.
  • The Role of Heterocyclic Compounds in Modern Drug Discovery. (2025, December 25).
  • NIH. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 645–649.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316–323.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • MedCrave online. (2018, September 14).
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Technical Support Center: Stability Testing of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during experimental assays.

Introduction

This compound is a heterocyclic compound with a fused pyran and pyridazine ring system.[1] The presence of a chloro-substituent and the electron-deficient pyridazine ring makes it a molecule of interest in medicinal chemistry, but also one that requires careful handling to ensure its stability under various assay conditions.[2][3] This guide is designed to help you navigate the potential challenges in working with this compound and to maintain the accuracy and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Appearance of New Peaks in HPLC Analysis Over Time

Problem: You observe new, unexpected peaks in the HPLC chromatogram of your sample solution, and the area of the main peak corresponding to this compound is decreasing.

Probable Causes:

  • Hydrolysis: The chloro group on the pyridazine ring is susceptible to nucleophilic substitution, especially in the presence of water or other nucleophiles in your buffer. This can lead to the formation of a hydroxylated derivative.[3]

  • Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized, particularly if your solution is exposed to air for extended periods or contains oxidizing agents.[2][4]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the compound.[5][6]

  • pH-Mediated Degradation: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation.[7][8]

Step-by-Step Solutions:

  • Characterize the Degradant: If possible, use LC-MS to determine the mass of the new peak. An increase of 18 Da (after loss of HCl) would suggest hydrolysis.

  • Control for pH: Prepare your solutions in a buffered mobile phase within a neutral pH range (6.5-7.5) to minimize acid or base-catalyzed hydrolysis.[8]

  • Minimize Exposure to Light: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil. Conduct experiments under subdued lighting conditions where possible.[6]

  • De-gas Solvents: To prevent oxidation, de-gas all solvents and use an inert atmosphere (nitrogen or argon) for sample preparation and storage if the compound proves to be highly sensitive.[5]

  • Prepare Fresh Solutions: Prepare solutions of this compound fresh for each experiment to minimize the time it spends in solution.

Issue 2: Inconsistent Potency or Activity in Biological Assays

Problem: You are observing variable results in your biological assays, suggesting a loss of active compound concentration.

Probable Causes:

  • Solution Instability: The compound may be degrading in the assay medium over the time course of the experiment.

  • Adsorption to Labware: Highly conjugated, planar molecules can sometimes adsorb to plastic surfaces of microplates or pipette tips, reducing the effective concentration.

  • Reaction with Assay Components: The compound may be reacting with components in your assay buffer or cell culture medium.

Step-by-Step Solutions:

  • Perform a Time-Course Stability Study in Assay Medium: Incubate the compound in your complete assay medium (including all additives) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining compound.

  • Use Low-Binding Labware: Consider using polypropylene or other low-binding microplates and pipette tips.

  • Include a Control Compound: Use a well-characterized, stable compound with a similar core structure as a control to determine if the issue is specific to this compound or a more general assay problem.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom to form the corresponding hydroxyl derivative. This is often catalyzed by acidic or basic conditions.[3][7]

  • Oxidation: Oxidation of the pyridazine nitrogen atoms to form N-oxides is a known metabolic pathway for pyridazine-containing compounds and can also occur chemically.[2][4]

  • Photodegradation: The aromatic system can absorb UV light, leading to photochemical reactions.[5][9]

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[10] A retest after 12 months of receipt is recommended.[11]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials.

Q3: What are the initial recommended conditions for a forced degradation study of this compound?

A3: A forced degradation study is essential to understand the stability of the molecule.[6][12] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[13] The following table provides recommended starting conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp, then 60°C24-48 hours
Base Hydrolysis 0.1 M NaOHRoom Temp, then 60°C2-8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)AmbientAs per ICH Q1B

These conditions are starting points and may need to be adjusted based on the observed stability of the compound.[14][15]

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines.[6][12]

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV or PDA detector

  • LC-MS system (for peak identification)

  • pH meter

  • Photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Keep a solid sample of the compound in an oven at 80°C.

    • Photolytic: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep 1 mL of stock solution mixed with 1 mL of water at room temperature, protected from light.

  • Time Points: Withdraw aliquots from each stressed solution at 2, 4, 8, and 24 hours. For the thermal study, prepare a solution from the stressed solid at the end of the study.

  • Sample Quenching:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm (or a wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage degradation for each condition.

    • Ensure peak purity of the parent compound in the presence of degradants using a PDA detector.

    • If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution B Prepare Stress Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Incubate at Defined Temperature & Time B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction (if applicable) D->E F Analyze by Stability-Indicating HPLC Method E->F G Calculate % Degradation F->G H Assess Peak Purity G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for a Forced Degradation Study.

HPLC_Troubleshooting Start Unexpected Peak in HPLC CheckControl Is the peak present in the control sample? Start->CheckControl CheckBlank Is the peak present in a blank injection? CheckControl->CheckBlank No Degradation Probable Degradation Product CheckControl->Degradation Yes Contamination System or Solvent Contamination CheckBlank->Contamination Yes Carryover Carryover from Previous Injection CheckBlank->Carryover No ActionDegradation Investigate degradation pathway (e.g., hydrolysis, oxidation) Degradation->ActionDegradation ActionContamination Use fresh, high-purity solvents and flush the system Contamination->ActionContamination ActionCarryover Incorporate needle wash step in injection sequence Carryover->ActionCarryover

Caption: Troubleshooting Unknown HPLC Peaks.

References

  • Smolecule. (n.d.). This compound.
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  • Powers, D. G., & Yoon, T. P. (2018). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 140(42), 13627–13631.
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  • Barlin, G. B., & Brown, D. J. (1971). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. Journal of the Chemical Society B: Physical Organic, 648-652.
  • ChemicalBook. (n.d.). This compound | 1075260-61-5.
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  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
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  • ResearchGate. (n.d.). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
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  • BenchChem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
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  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

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  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Retrieved from [Link]

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Technical Support Center: Scaling Up the Production of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and scale-up of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a key intermediate in pharmaceutical development.[1] This resource addresses common challenges and frequently asked questions encountered during its production, offering scientifically grounded solutions and practical advice.

I. Synthesis and Reaction Mechanism Overview

The synthesis of this compound typically involves a multi-step process. A common route is the condensation of a suitable aldehyde with a hydrazine to form the pyridazine ring, followed by cyclization to create the fused pyran ring.[2] Subsequent chlorination yields the final product.

Key Synthetic Steps:
  • Pyridazine Ring Formation: This step often involves the reaction of a 1,4-dicarbonyl compound or a related precursor with hydrazine. The choice of reactants and conditions is crucial for achieving high yields and minimizing side products.[3][4]

  • Pyran Ring Annulation: Following the formation of the pyridazine core, the pyran ring is constructed. This can be achieved through various cyclization strategies, the specifics of which depend on the starting materials.

  • Chlorination: The final step introduces the chlorine atom at the 3-position. This is often accomplished using a chlorinating agent like phosphoryl chloride (POCl₃).

Reaction Workflow Diagram:

Synthesis_Workflow A 1,4-Dicarbonyl Precursor + Hydrazine B Pyridazine Intermediate A->B Condensation C Pyran Ring Annulation B->C Cyclization D Pyrano[4,3-c]pyridazine C->D E Chlorination (e.g., POCl3) D->E Chlorination F This compound E->F

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield in Pyridazine Ring Formation

Question: We are experiencing significantly lower than expected yields during the initial condensation reaction to form the pyridazine ring. What are the potential causes and how can we optimize this step?

Answer: Low yields in pyridazine synthesis can stem from several factors. Here's a breakdown of common causes and solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: The condensation reaction is often temperature-sensitive. Running the reaction at too low a temperature can lead to slow reaction rates, while excessive heat can promote side reactions and decomposition. A systematic temperature optimization study is recommended.

    • pH: The pH of the reaction mixture can influence the reactivity of the hydrazine and the carbonyl compound. For many hydrazine condensations, a slightly acidic medium is beneficial. Consider buffering the reaction or performing a pH screen.

  • Reagent Quality and Stoichiometry:

    • Hydrazine Purity: Ensure the use of high-purity hydrazine hydrate. Impurities can interfere with the reaction.

    • Stoichiometric Ratio: While a 1:1 molar ratio is theoretically required, a slight excess of hydrazine may be necessary to drive the reaction to completion. Experiment with varying the stoichiometry.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and intermediates. Protic solvents like ethanol or acetic acid are commonly used. If solubility is an issue, consider exploring a co-solvent system.

ParameterRecommended Range/ConditionRationale
Temperature 60-100 °C (solvent-dependent)Balances reaction rate and minimizes decomposition.
pH 4-6Catalyzes the condensation reaction.
Hydrazine Excess 1.1 - 1.3 equivalentsHelps drive the reaction to completion.
Solvent Ethanol, Acetic Acid, or a mixtureGood solubility for many precursors.
Problem 2: Incomplete Chlorination

Question: Our final chlorination step with phosphoryl chloride is not going to completion, leaving a significant amount of the unchlorinated pyrano[4,3-c]pyridazine. How can we improve the efficiency of this step?

Answer: Incomplete chlorination is a common hurdle. Here are key areas to investigate:

  • Reaction Temperature and Time: Chlorination with POCl₃ often requires elevated temperatures to proceed efficiently. Ensure the reaction is heated sufficiently (typically reflux) for an adequate duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Excess of Chlorinating Agent: A stoichiometric amount of POCl₃ may not be sufficient. Using a moderate excess (e.g., 2-5 equivalents) can significantly improve the conversion. However, a large excess can lead to purification challenges.

  • Presence of Water: Phosphoryl chloride reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of the reagent.

  • Use of a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylaniline, can accelerate the chlorination reaction.

Troubleshooting Decision Tree:

Chlorination_Troubleshooting Start Incomplete Chlorination Check_Temp Is reaction at reflux? Start->Check_Temp Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase temperature to reflux Check_Temp->Increase_Temp No Check_POCl3 Is POCl3 in excess? Check_Time->Check_POCl3 Yes Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Anhydrous Are conditions anhydrous? Check_POCl3->Check_Anhydrous Yes Increase_POCl3 Increase equivalents of POCl3 Check_POCl3->Increase_POCl3 No Add_Catalyst Consider adding a catalyst (e.g., tertiary amine) Check_Anhydrous->Add_Catalyst Yes Dry_Glassware Thoroughly dry glassware and use anhydrous solvent Check_Anhydrous->Dry_Glassware No Success Problem Resolved Add_Catalyst->Success Increase_Temp->Check_Time Increase_Time->Check_POCl3 Increase_POCl3->Check_Anhydrous Dry_Glassware->Add_Catalyst

Caption: Decision tree for troubleshooting incomplete chlorination.

Problem 3: Purification Challenges and Impurity Profile

Question: We are struggling with the purification of the final product. What are the common impurities and what purification strategies are most effective?

Answer: Purification can be challenging due to the presence of starting materials, intermediates, and side-products.

  • Common Impurities:

    • Unreacted starting materials.

    • The unchlorinated pyrano[4,3-c]pyridazine precursor.

    • Over-chlorinated or other side-products from the chlorination step.

    • Residual solvents.

  • Purification Strategies:

    • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. A systematic solvent screening is crucial to identify a suitable solvent or solvent system that provides good recovery and impurity rejection.

    • Column Chromatography: For smaller scales or to remove closely-related impurities, silica gel column chromatography can be employed. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective.

    • Acid-Base Extraction: The basic nitrogen atoms in the pyridazine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with phosphoryl chloride?

A1: Phosphoryl chloride (POCl₃) is a highly corrosive and water-reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure a quench solution (e.g., a mixture of ice and sodium bicarbonate) is readily available in case of spills.

Q2: How can we monitor the progress of the reactions effectively?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable mobile phase to achieve good separation between the starting material, intermediates, and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: Are there alternative chlorinating agents to phosphoryl chloride?

A3: While phosphoryl chloride is widely used, other chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can sometimes be used, depending on the specific substrate. However, their reactivity and the reaction conditions will differ, and optimization would be required.

Q4: What are the typical storage conditions for this compound?

A4: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

IV. Experimental Protocols

Protocol 1: General Procedure for Pyridazine Ring Formation
  • To a solution of the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.1-1.3 equivalents).

  • If necessary, adjust the pH to 4-6 using a suitable acid (e.g., acetic acid).

  • Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pyridazine intermediate can be purified by crystallization or used directly in the next step.

Protocol 2: General Procedure for Chlorination
  • To the pyrano[4,3-c]pyridazine precursor, add an excess of phosphoryl chloride (2-5 equivalents) under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for the optimized duration, monitoring the reaction by TLC.

  • After completion, carefully quench the excess phosphoryl chloride by slowly adding the reaction mixture to ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

V. References

  • ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope. Retrieved from ResearchGate. [Link]

  • Richmond, M. G., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from Google Patents.

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from Google Patents.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from Organic Chemistry Portal. [Link]

  • Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 6-chlorine pyridazine-3-formic acid. Retrieved from Google Patents.

  • PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from ChemTube3D. [Link]

  • BU CyberSec Lab. (n.d.). This compound. Retrieved from BU CyberSec Lab. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Stanovnik, B. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Pyridazine Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with purity and yield during the synthesis of pyridazine and pyridazinone scaffolds. As a core structural motif in numerous pharmaceuticals and agrochemicals, the efficient and clean synthesis of pyridazines is of paramount importance[1][2].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in explaining the fundamental chemical principles behind impurity formation and providing actionable, field-proven solutions to mitigate these challenges.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing likely causes and detailed corrective actions.

Issue 1: My TLC/LC-MS shows a major byproduct with a mass corresponding to [Diketone/Ketoacid + Hydrazine - H₂O]. What is it and how do I prevent it?

Q: During the synthesis of a 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione and hydrazine hydrate, I observe a significant side product. The reaction is sluggish, and this impurity is the dominant species even after extended reaction times. What is this impurity and how can I promote the desired cyclization?

A: Probable Cause & Mechanistic Explanation

The observed byproduct is almost certainly the acyclic hydrazone intermediate . The synthesis of pyridazines from 1,4-dicarbonyl compounds is a two-step process: (1) initial condensation of one carbonyl group with hydrazine to form a hydrazone, followed by (2) intramolecular cyclization and dehydration to form a dihydropyridazine, which then aromatizes[3]. If the second step (cyclization) is slow or fails to proceed to completion, the hydrazone intermediate will accumulate as the major product[4][5].

The cyclization step is often the rate-determining step and can be hindered by several factors including steric hindrance near the remaining carbonyl group, unfavorable reaction energetics, or inappropriate reaction conditions that do not favor the intramolecular nucleophilic attack.

Workflow for Diagnosing and Resolving Incomplete Cyclization ```dot graph TD { A[Start: Low Yield & Hydrazone Impurity] --> B{Analyze Reaction Conditions}; B --> C{Is the reaction acidic enough?}; C -- No --> D[Add catalytic acid (e.g., AcOH, p-TsOH)]; C -- Yes --> E{Is the temperature adequate?}; E -- No --> F[Increase reaction temperature incrementally (e.g., reflux)]; E -- Yes --> G{Is water being effectively removed?}; G -- No --> H[Use Dean-Stark trap or molecular sieves]; G -- Yes --> I[Consider a different solvent system]; D --> J[Monitor by TLC/LC-MS]; F --> J; H --> J; I --> J; J --> K{Problem Resolved?}; K -- Yes --> L[End: Optimized Protocol]; K -- No --> A;

}

Caption: Factors influencing regioselectivity.

Solutions & Self-Validation

  • pH Control: The reaction mechanism can be influenced by pH. Under acidic conditions, the more basic carbonyl oxygen will be preferentially protonated, activating it for attack. Conversely, the inherent nucleophilicity of the hydrazine can be modulated.

    • Action: Systematically vary the pH of the reaction medium. Start with neutral conditions (e.g., refluxing in ethanol) and then explore mildly acidic (e.g., acetic acid buffer) and mildly basic conditions.

    • Validation: Analyze the isomeric ratio of the crude product by ¹H NMR spectroscopy or a calibrated HPLC method. A successful modification will show a significant deviation from a 1:1 ratio.

  • Protecting Group Strategy: If one carbonyl is significantly more reactive or sterically accessible, a protecting group strategy can be employed.

    • Action: Selectively protect one of the carbonyl groups (e.g., as a ketal). Perform the condensation with hydrazine, which will now occur exclusively at the unprotected carbonyl. Deprotect the second carbonyl to induce cyclization.

    • Validation: This multi-step approach should yield a single regioisomer, confirmed by NMR and LC-MS analysis showing the absence of the undesired isomer.

  • Lewis Acid Catalysis: Lewis acids can coordinate to a carbonyl oxygen, increasing its electrophilicity. A sterically bulky Lewis acid may selectively coordinate to the less hindered carbonyl, directing the hydrazine attack.

    • Action: Screen a panel of Lewis acids with varying steric bulk (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃).

    • Validation: A change in the regioisomeric ratio in favor of one product will validate this approach.

Issue 3: My reaction forms the dihydropyridazine, but it fails to aromatize to the final pyridazine product.

Q: The reaction of my saturated 1,4-diketone with hydrazine successfully forms the dihydropyridazine intermediate, but I cannot isolate the desired aromatic pyridazine. How can I efficiently oxidize the intermediate?

A: Probable Cause & Mechanistic Explanation

The initial cyclization of a saturated 1,4-diketone with hydrazine yields a dihydropyridazine.[3] This intermediate is not aromatic and requires an oxidation step to form the final, stable pyridazine ring. In some cases, especially with activated substrates, spontaneous air oxidation may occur, but often an external oxidant is required.[2] Failure to include an appropriate oxidation step will result in the isolation of the dihydro- intermediate.

Solutions & Self-Validation

  • Chemical Oxidation: A variety of chemical oxidants can be used to effect the aromatization. The choice of oxidant depends on the functional group tolerance of the molecule.

    • Action (Harsh): For robust molecules, oxidants like chromium trioxide in acetic acid can be effective.[4]

    • Action (Mild): For more sensitive substrates, milder reagents are preferred. Copper(II)-catalyzed aerobic oxidation in acetic acid is a reliable method that often directly affords the pyridazine.[6] Another mild option is the use of manganese dioxide (MnO₂) in a solvent like THF or dichloromethane.

    • Validation: The disappearance of the dihydropyridazine starting material and the appearance of the pyridazine product can be monitored by TLC (the aromatic product is typically more UV-active and has a lower Rf). Successful oxidation will be confirmed by ¹H NMR, which will show characteristic aromatic proton signals instead of aliphatic signals from the dihydro- ring.

  • In Situ Aromatization: It is often more efficient to perform the cyclization and aromatization in a single pot.

    • Action: Conduct the initial condensation in a solvent like acetic acid, which can promote both cyclization and subsequent air oxidation, especially at elevated temperatures.[6] Alternatively, include a mild oxidant in the initial reaction mixture if it is compatible with the starting materials.

    • Validation: Direct formation of the aromatic product without the need for a separate workup and oxidation step confirms the efficiency of the one-pot procedure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in pyridazine synthesis?

A1: The most common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (1,4-dicarbonyls, γ-ketoacids, hydrazines) and acyclic intermediates like hydrazones.

  • Side-Product Impurities: These arise from competing reaction pathways. Besides regioisomers, these can include products from over-oxidation if harsh conditions are used, or polymerization of starting materials. In syntheses starting from maleic anhydride derivatives, incomplete dehydration can lead to hydroxylated pyridazinone impurities.[4]

  • Intermediate Impurities: The dihydropyridazine formed from saturated diketones is a common intermediate that can be isolated as an impurity if the final oxidation step is incomplete or omitted.[3]

Q2: How does pH affect the initial condensation reaction with hydrazine?

A2: The pH is a critical parameter. The reaction involves the nucleophilic attack of hydrazine on a carbonyl carbon.

  • Under acidic conditions (pH < 4-5): The carbonyl group is activated by protonation, but the hydrazine, being basic, will also be protonated to form the hydrazinium ion (H₃N-NH₂⁺). This reduces the nucleophilicity of the hydrazine, slowing down or inhibiting the initial condensation.

  • Under neutral or slightly acidic conditions (pH 5-7): This is often the optimal range. There is a sufficient concentration of protonated carbonyl to be reactive, while enough free hydrazine remains to act as an effective nucleophile.

  • Under basic conditions: While the hydrazine is fully deprotonated and highly nucleophilic, the carbonyl group is not activated, which can slow the reaction. However, some cyclizations benefit from basic catalysis.

Q3: Are there modern, cleaner alternatives to the classical 1,4-dicarbonyl condensation?

A3: Yes, several modern methods offer alternative pathways with potentially higher purity and different impurity profiles.

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: This is a powerful method involving the reaction of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile (like an enamine or alkyne).[7][8][9] The reaction is often highly regioselective and proceeds under mild conditions, followed by the extrusion of dinitrogen gas to form the pyridazine ring. Potential side reactions are often related to the stability of the dienophile or competing cycloaddition pathways.[7]

  • Cyclization of Unsaturated Hydrazones: Copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to pyridazines.[6] This method offers good functional group tolerance and high regioselectivity.

Q4: What are the best general-purpose purification strategies for crude pyridazines?

A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is the method of choice for solid products with moderate to high purity. The key is finding a suitable solvent system where the pyridazine is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble or are insoluble at high temperatures. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: Silica gel chromatography is highly effective for separating complex mixtures or purifying non-crystalline products. A typical starting point for eluent systems is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.

  • Acid-Base Extraction: Pyridazines are weakly basic due to the nitrogen lone pairs. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The pyridazine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure pyridazine extracted back into an organic solvent.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of 3,6-Diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione

This protocol incorporates best practices to minimize the formation of the hydrazone intermediate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (2.38 g, 10.0 mmol) and glacial acetic acid (40 mL).

  • Reagent Addition: Add hydrazine hydrate (0.60 mL, ~12.0 mmol, 1.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. The acetic acid acts as both the solvent and the acid catalyst to promote efficient cyclization.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting diketone and the formation of a single, more UV-active product spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A pale yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove acetic acid, and then with a small amount of cold ethanol (20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield 3,6-diphenylpyridazine as white or pale yellow crystals. Confirm purity by HPLC and identity by ¹H NMR and MS analysis.[1]

Protocol 2: Purification of a Crude Pyridazine by Column Chromatography
  • Slurry Preparation: Adsorb the crude pyridazine product (approx. 1 g) onto a small amount of silica gel (2-3 g) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) as a slurry.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified pyridazine.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[10]

References

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Jain, A., & Sharma, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 221-233. [Link]

  • Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). The Synthesis of Pyridazine. Journal of the American Chemical Society, 78(9), 1961–1965. [Link]

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations of β,γ-Unsaturated Hydrazones: Solvent-Controlled Synthesis of 1,6-Dihydropyridazines and Pyridazines. The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6635-6663. [Link]

  • Verma, S. K., & Singh, R. M. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 1-12. [Link]

  • Li, H., Sun, Z., Wu, W., Wang, X., Zhang, M., Lu, X., ... & Dai, D. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Thesis, Liberty University. [Link]

  • Checchia, S., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(11), 1543. [Link]

  • Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Pyranopyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the development of selective pyranopyridazine-based inhibitors. As a Senior Application Scientist, this resource is designed to offer practical, experience-driven insights to navigate the complexities of medicinal chemistry and inhibitor optimization.

Section 1: Understanding and Troubleshooting Off-Target Effects

Pyranopyridazine and its related scaffolds, such as pyridazinone, are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, a common hurdle in their development is achieving high selectivity for the intended biological target, often a protein kinase, while minimizing off-target interactions that can lead to toxicity or reduced efficacy.[4][5]

Frequently Asked Questions (FAQs)

Q1: My pyranopyridazine inhibitor shows potent activity against my primary target, but also inhibits several related kinases in a screening panel. What are the likely structural causes?

A1: This is a frequent challenge, particularly with ATP-competitive inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome.[5] The pyranopyridazine scaffold itself may be binding to common structural features within the kinase family. Key areas to investigate in your molecule's structure-activity relationship (SAR) include:

  • Solvent-Front Interacting Moieties: Substituents pointing towards the solvent-exposed region of the ATP-binding site can often be modified to enhance selectivity. Small changes here can disrupt binding to off-target kinases without significantly affecting affinity for the primary target.

  • Gatekeeper Residue Interactions: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of selectivity. If your inhibitor does not exploit unique features of the primary target's gatekeeper, it may promiscuously bind to other kinases with similar gatekeeper residues.

  • Hinge-Binding Motifs: The hydrogen bonding interactions between your inhibitor and the kinase hinge region are crucial for affinity. However, if this interaction is too generic, it can lead to broad-spectrum activity.

Q2: I'm observing significant cytotoxicity in my cell-based assays that doesn't correlate with the inhibition of my primary target. How can I determine if this is due to off-target effects?

A2: Unexplained cytotoxicity is a strong indicator of off-target activity. It is crucial to investigate this early to avoid advancing a problematic compound.[6] Here’s a systematic approach to deconvolve the observed toxicity:

  • Comprehensive Kinome Profiling: Screen your inhibitor against a broad panel of kinases (e.g., 300-400 kinases) at a fixed concentration (e.g., 1 µM).[7] This will provide a map of its off-target interactions. Several commercial services offer such profiling.[8]

  • CRISPR/Cas9 Target Validation: A definitive way to confirm on-target versus off-target effects is to use CRISPR/Cas9 to knock out the putative primary target in your cell line.[6] If the compound retains its cytotoxic effects in the knockout cells, the toxicity is unequivocally off-target.[6][9]

  • Phenotypic Profiling: Compare the cellular phenotype induced by your inhibitor with that of known selective inhibitors of your target and other potential off-targets identified in the kinome scan. Discrepancies in phenotype can suggest off-target mechanisms.

Troubleshooting Guide: Mitigating Off-Target Activity
Problem Potential Cause Suggested Solution
Broad kinase cross-reactivity The inhibitor binds to highly conserved regions of the ATP-binding site.Systematically modify substituents to exploit less conserved regions. Consider structure-based design to target unique pockets or allosteric sites.[10]
Unexplained cellular toxicity The inhibitor interacts with non-kinase targets or induces a general stress response.Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays to identify non-kinase binding partners.
In vivo toxicity despite in vitro selectivity Poor pharmacokinetic properties leading to high off-target tissue exposure or metabolite-driven toxicity.Optimize ADME (absorption, distribution, metabolism, excretion) properties. Profile the metabolic stability and identify major metabolites for further testing.

Section 2: Structure-Based Design Strategies for Enhancing Selectivity

A deep understanding of the structural interactions between your pyranopyridazine inhibitor and its target is paramount for designing more selective compounds.

Workflow for Structure-Based Selectivity Enhancement

G cluster_0 Initial Stage cluster_1 Analysis & Design cluster_2 Synthesis & Evaluation cluster_3 Decision A Lead Pyranopyridazine Inhibitor B Co-crystal Structure with Primary Target A->B C Homology Models of Key Off-Targets A->C D Identify Selectivity Pockets (Differences in binding sites) B->D C->D E Design Modifications to Exploit Differences D->E F Synthesize Analogs E->F G Assess Potency on Primary Target F->G H Profile Against Off-Target Panel F->H I Improved Selectivity? G->I H->I I->E No, Iterate J Optimized Lead I->J Yes

Sources

Validation & Comparative

comparing efficacy of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A note to the reader: This guide addresses the topic of the efficacy of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine as a kinase inhibitor. Initial research indicates that while this specific chemical entity is documented, there is no publicly available data regarding its biological activity or efficacy as a kinase inhibitor. Therefore, this guide has been expertly curated to address the broader, highly relevant topic of the pyranopyridazine and related pyridopyridazinone scaffolds as a source of potent and selective kinase inhibitors. We will explore the demonstrated efficacy of compounds built upon this core structure and compare them to well-established inhibitors in the field, providing a framework for evaluating their potential.

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast landscape of therapeutic targets. These enzymes, by catalyzing the phosphorylation of proteins, act as critical switches in cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

The central challenge in kinase drug discovery is achieving selectivity. Given the highly conserved nature of the ATP-binding pocket across the kinome, designing small molecules that inhibit a specific pathogenic kinase without affecting others remains a significant hurdle. This has led medicinal chemists to explore novel heterocyclic scaffolds that can serve as unique starting points for inhibitor design. The pyridazine ring and its fused derivatives, such as the pyridopyridazinone core, have emerged as "privileged scaffolds" due to their unique physicochemical properties that enable potent and selective interactions within the kinase active site.

This guide will provide a comparative analysis of the efficacy of kinase inhibitors derived from the pyridopyridazinone scaffold, placing their performance in the context of both a broad-spectrum inhibitor and a clinically revolutionary targeted therapy.

Comparative Efficacy Analysis

To understand the potential of the pyridopyridazinone scaffold, we will compare two exemplar compounds, DS21360717 and GNE-9815 , against the promiscuous but potent inhibitor Staurosporine and the paradigm-shifting clinical drug Imatinib .

CompoundCore ScaffoldPrimary Target(s)Potency (IC50 / Ki)Key Insights
DS21360717 Pyrido-pyridazinoneFER Tyrosine KinaseIC50: 0.49 nM [1][2]Demonstrates exceptional, sub-nanomolar potency against a specific non-receptor tyrosine kinase, highlighting the scaffold's potential for high-affinity binding.
GNE-9815 Pyrido-pyridazinonepan-RAF (BRAF, CRAF)Ki: 0.19 nM (BRAF), 0.062 nM (CRAF) Exhibits exquisite potency against key kinases in the MAPK pathway. The pyridopyridazinone core was specifically chosen to enhance kinase selectivity.[3]
Staurosporine IndolocarbazoleBroad SpectrumIC50: ~1-20 nM against many kinases (e.g., PKC, PKA, CaMKII)[3]A benchmark for high potency, but its utility is limited by a lack of selectivity, making it a tool compound rather than a therapeutic.
Imatinib PhenylaminopyrimidineAbl, c-Kit, PDGFRIC50: ~100-600 nM [4]The first highly successful targeted kinase inhibitor. Its potency is more moderate, but its selectivity profile led to a paradigm shift in cancer treatment.

This comparison reveals that inhibitors derived from the pyridopyridazinone scaffold can achieve potency that is not only comparable to but often exceeds that of the benchmark inhibitor, Staurosporine, while offering significantly improved selectivity, a critical attribute for a therapeutic candidate.

Key Experimental Methodologies for Efficacy Determination

The determination of a kinase inhibitor's efficacy relies on a tiered system of biochemical and cell-based assays. Here, we detail the standard protocols that form the foundation of kinase inhibitor evaluation.

Biochemical Kinase Activity Assay

The primary assessment of an inhibitor's potency is a direct measurement of its ability to block the enzymatic activity of the purified target kinase. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated substrate is then detected by a specific antibody labeled with a fluorescent acceptor (e.g., d2), which comes into close proximity with a streptavidin-europium cryptate donor bound to the biotin tag. Upon excitation, Förster Resonance Energy Transfer (FRET) occurs, generating a signal proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound derivatives) in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of the target kinase and the biotinylated peptide substrate in reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the diluted inhibitor solution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and add 10 µL of the detection mixture (streptavidin-Europium cryptate and anti-phospho-antibody-d2 in detection buffer).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution add_atp Initiate with ATP prep_atp->add_atp add_inhibitor->add_kinase incubate_bind Incubate (15 min) add_kinase->incubate_bind incubate_bind->add_atp incubate_react Incubate (60 min) add_atp->incubate_react add_detect Add HTRF Detection Reagents incubate_react->add_detect incubate_detect Incubate (60 min) add_detect->incubate_detect read_plate Read Plate (620/665 nm) incubate_detect->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for a biochemical kinase assay (HTRF).
Cell-Based Proliferation Assay

After confirming biochemical potency, it is crucial to assess the inhibitor's effect on cancer cells whose growth is dependent on the target kinase. The MTT assay is a classic colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. Solubilizing this precipitate allows for spectrophotometric quantification.[5]

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest cancer cells known to be dependent on the target kinase (e.g., HCT116 cells for RAF inhibitors).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to the respective wells.

    • Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

G cluster_plating 1. Cell Plating cluster_treatment 2. Compound Treatment cluster_mtt 3. MTT Incubation cluster_readout 4. Solubilization & Readout cluster_analysis 5. Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight seed_cells->incubate_attach add_compound Add Serial Dilutions of Inhibitor incubate_attach->add_compound incubate_treat Incubate (72 hours) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt add_sol Add Solubilization Solution incubate_mtt->add_sol incubate_sol Incubate Overnight add_sol->incubate_sol read_abs Read Absorbance (570 nm) incubate_sol->read_abs calc_gi50 Calculate GI50 read_abs->calc_gi50

Workflow for a cell-based proliferation assay (MTT).

Signaling Pathway Context: The MAPK Cascade

To appreciate the impact of an inhibitor like the pan-RAF inhibitor GNE-9815, it is essential to visualize its place within the target signaling pathway. The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, driving cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (A/B/C) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor GNE-9815 (pan-RAF Inhibitor) Inhibitor->Inhibition

The MAPK signaling pathway targeted by RAF inhibitors.

As illustrated, GNE-9815 acts by directly inhibiting the RAF kinases, creating a bottleneck in the signaling cascade. This prevents the downstream phosphorylation of MEK and ERK, ultimately blocking the pro-proliferative signals from reaching the nucleus. This targeted inhibition is the desired mechanism of action for achieving a therapeutic effect in cancers driven by mutations in this pathway.

Conclusion and Future Perspectives

While direct efficacy data for this compound remains elusive, the broader pyridopyridazinone scaffold from which it is derived has proven to be a remarkably fruitful starting point for the development of next-generation kinase inhibitors. Compounds like DS21360717 and GNE-9815 showcase the potential to achieve exquisite, sub-nanomolar potency combined with high selectivity, addressing the primary challenge in modern kinase drug discovery.

Their performance, when benchmarked against established inhibitors, suggests that this chemical class is highly competitive and warrants further investigation. The logical next step for the field would be the synthesis and systematic evaluation of derivatives of this compound. By applying the rigorous biochemical and cell-based assays detailed in this guide, researchers can elucidate the structure-activity relationships of this specific pyranopyridazine series and determine if it can yield novel, potent, and selective kinase inhibitors for the next generation of targeted therapies.

References

  • Yarebio. (2022, October 24). GNE-9815 is a highly selective pan-RAF inhibitor, can be used to research KRAS mutant cancers. Retrieved from [Link]

  • Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791–797. [Link]

  • Active Biochem. (2019, July 6). DS21360717 is an Orally Active FER Tyrosine Kinase Inhibitor. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Pyranopyridazine Derivatives: Targeting Kinases and Phosphodiesterases

Author: BenchChem Technical Support Team. Date: February 2026

The pyranopyridazine scaffold, a heterocyclic ring system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyranopyridazine and its related pyridopyridazine derivatives, focusing on two prominent therapeutic areas: cancer, through the inhibition of protein kinases, and inflammatory diseases, via the modulation of phosphodiesterases (PDEs). We will dissect the nuanced molecular interactions that govern the potency and selectivity of these compounds, offering a comparative framework for researchers and professionals in drug development.

Pyranopyridazines as Kinase Inhibitors for Cancer Therapy

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyranopyridazine derivatives have emerged as potent inhibitors of several key kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2), both of which are pivotal in tumor cell proliferation and survival.[1][2]

Structure-Activity Relationship (SAR) of Pyranopyridazine-Based Kinase Inhibitors

The core pyranopyridazine structure serves as a versatile scaffold that can be functionalized at various positions to achieve potent and selective kinase inhibition. The SAR for these derivatives can be summarized as follows:

  • The Pyridine and Pyridazine Rings: The nitrogen atoms in the pyridazine ring are crucial for establishing hydrogen bond interactions with the hinge region of the kinase domain, a common feature for many ATP-competitive inhibitors.[1] The pyridine portion of the fused ring system contributes to the overall shape and electronic properties of the molecule, influencing its binding affinity.

  • Substituents on the Pyran Ring: Modifications on the pyran ring can significantly impact activity. For instance, the introduction of aromatic or heteroaromatic groups can lead to enhanced potency through additional hydrophobic or pi-stacking interactions within the ATP-binding pocket.

  • Substituents on the Pyridazine Ring: Alterations at this position are critical for modulating selectivity and pharmacokinetic properties. Small, hydrophobic groups are often favored.

  • The Anilino Moiety: In many potent pyridopyrimidine-based EGFR inhibitors, an anilino group at the 4-position is a key pharmacophoric element.[2] Substitutions on this phenyl ring, particularly with electron-withdrawing groups, can dramatically enhance inhibitory activity.

cluster_Kinase_SAR Key SAR Insights for Pyranopyridazine Kinase Inhibitors Pyranopyridazine Pyranopyridazine Scaffold Hinge_Binding H-Bonding with Kinase Hinge (N atoms in Pyridazine) Pyranopyridazine->Hinge_Binding Crucial for Affinity Hydrophobic_Pocket Hydrophobic Interactions (Substituents on Pyran/Pyridazine) Pyranopyridazine->Hydrophobic_Pocket Enhances Potency Selectivity_Modulation Selectivity & PK Properties (Substituents on Pyridazine) Pyranopyridazine->Selectivity_Modulation Fine-tunes Profile Anilino_Pharmacophore Anilino Group at C4 (Key for EGFR Inhibition) Pyranopyridazine->Anilino_Pharmacophore Common Pharmacophore cluster_Workflow EGFR Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compounds C Add Test Compounds & Incubate A->C B Add EGFR Enzyme to 384-well Plate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate for Kinase Reaction D->E F Stop Reaction & Measure ADP Production E->F G Data Analysis: Calculate IC50 F->G

Caption: A streamlined workflow for in vitro EGFR kinase inhibition assays.

Pyranopyridazines as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [3][4]Inhibition of specific PDE isoforms, such as PDE4, has been shown to have significant anti-inflammatory effects, making them attractive targets for diseases like asthma and chronic obstructive pulmonary disease (COPD). [5]Pyridazine and pyridazinone derivatives have been identified as potent inhibitors of various PDE isoenzymes. [3][4][6]

Structure-Activity Relationship (SAR) of Pyridazinone-Based PDE4 Inhibitors

The SAR of pyridazinone derivatives as PDE4 inhibitors reveals several key features:

  • The Pyridazinone Core: This heterocyclic system is a critical pharmacophore for PDE inhibition.

  • Substitution at N-2: The presence of an ethyl group at the N-2 position of the pyridazine ring is associated with the greatest potency and selectivity for PDE4. [3][4]* Hydrophobic Groups: The introduction of hydrophobic substituents on the pyridazinone ring can enhance biological activity. [7]* Electronegative Groups: The presence of electronegative groups as R-substituents can also increase PDE4 inhibitory activity. [7]* Bulky Groups: Conversely, bulky groups as R-substituents tend to decrease biological activity. [7]

cluster_PDE_SAR Key SAR Insights for Pyridazinone PDE4 Inhibitors Pyridazinone Pyridazinone Core N2_Sub N-2 Substitution (e.g., Ethyl group for potency) Pyridazinone->N2_Sub Critical for Potency Hydrophobic Hydrophobic Groups (Enhance activity) Pyridazinone->Hydrophobic Favorable Electronegative Electronegative Groups (Increase activity) Pyridazinone->Electronegative Favorable Bulky Bulky Groups (Decrease activity) Pyridazinone->Bulky Unfavorable

Caption: Core SAR principles for pyridazinone-based PDE4 inhibitors.

Comparative Performance of Pyridazine-Based PDE Inhibitors

The following table highlights the inhibitory potential of various pyridazine derivatives against different PDE isoforms.

Compound ClassTarget PDEIC50Key SAR FindingReference
6-Aryl-4,5-heterocyclic-fused pyridazinesPDE4PotentEthyl group at pyridazine N-2 enhances potency and selectivity.[3][4]
Pyridine derivativesPDE3AIb: 3.76 ± 1.03 nMDirect correlation between PDE3 inhibition and anticancer activity.[8]
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrilesPDE3AId: 27 µM (cGMP)Electronic and steric effects are crucial for PDE3 inhibition.[9]
Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol describes a fluorescence polarization (FP) assay to measure the inhibitory activity of compounds against PDE4. [10][11] Objective: To determine the IC₅₀ of pyranopyridazine derivatives against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the fluorescent product

  • Assay buffer

  • Test compounds

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 96-well black microplate.

  • Add 20 µL of diluted PDE4 enzyme to the wells.

  • Initiate the reaction by adding 25 µL of FAM-cAMP to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Add 50 µL of the binding agent to all wells and incubate for another 30 minutes at room temperature with gentle agitation.

  • Measure the fluorescence polarization of each well.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

The pyranopyridazine scaffold represents a privileged structure in medicinal chemistry, giving rise to potent inhibitors of both protein kinases and phosphodiesterases. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in determining the potency and selectivity of these compounds. For kinase inhibitors, targeting the hinge region and exploiting hydrophobic pockets are key strategies, often involving an anilino pharmacophore. In the realm of PDE inhibitors, the pyridazinone core is paramount, with substitutions at the N-2 position being a major determinant of activity. The experimental protocols provided offer a standardized approach to evaluate the efficacy of novel pyranopyridazine derivatives, facilitating the discovery of new therapeutic agents for a range of diseases.

References

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124.
  • [No Author]. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company.
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • [No Author]. (n.d.).
  • Alghamdi, S., & Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors.
  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • [No Author]. (n.d.). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers.
  • [No Author]. (n.d.). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. PubMed.
  • da Silva-Júnior, E. F., de Aquino, T. M., & de Araújo-Júnior, J. X. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific.
  • [No Author]. (2023).
  • Tang, P. C., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed.
  • BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]

  • [No Author]. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.
  • Sonker, P., et al. (2022).
  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.
  • [No Author]. (2021).
  • [No Author]. (2022).
  • [No Author]. (2022).
  • [No Author]. (2025).
  • [No Author]. (n.d.).
  • [No Author]. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC - NIH.
  • [No Author]. (2021). Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. Bentham Science Publisher.
  • [No Author]. (2022). Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. PubMed.

Sources

In Vivo Validation of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit in a high-throughput screen to a potential clinical candidate is long and fraught with challenges. A critical milestone in this process is the rigorous in vivo validation of its anticancer activity. This guide provides a comprehensive framework for the in vivo evaluation of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine , a novel heterocyclic compound, and compares its potential efficacy against established anticancer agents. As a member of the pyridazine family of compounds, which have shown considerable promise in oncology, this molecule warrants thorough preclinical investigation.[1][2]

Introduction to this compound and its Therapeutic Rationale

The pyridazine nucleus is a key pharmacophore in a variety of compounds with significant biological activities, including anticancer properties.[1] Derivatives of the related pyranopyridine scaffold have also demonstrated antiproliferative effects against a range of tumor cell lines.[3][4] The subject of this guide, this compound, is an emerging investigational molecule that combines features of these promising scaffolds. Its therapeutic potential is predicated on the hypothesis that it may inhibit key signaling pathways essential for tumor growth and survival.

Hypothesized Mechanism of Action: Based on the activity of structurally related pyridazinone and pyranopyridine derivatives, we hypothesize that this compound may exert its anticancer effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5] VEGFR-2 is a critical receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade leading to angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] By inhibiting VEGFR-2, the compound could potentially starve tumors of their blood supply, leading to growth arrest and cell death.

Designing a Robust In Vivo Validation Study

A well-designed in vivo study is paramount for obtaining clear, interpretable, and translatable results. The experimental design must incorporate appropriate models, controls, and endpoints to rigorously assess both the efficacy and the safety of the investigational compound.

Selection of an Appropriate Animal Model

The choice of animal model is a critical decision that influences the clinical relevance of the findings. For initial efficacy studies of a targeted agent like a putative VEGFR-2 inhibitor, a human tumor xenograft model in immunocompromised mice is a standard and appropriate choice.[7][8]

  • Model: Nude (Foxn1nu) or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

  • Rationale: These mice lack a fully functional immune system, which allows for the growth of human-derived cancer cells without rejection.[7] This provides a direct assessment of the compound's effect on human tumor tissue.

Choice of Cancer Cell Line

The selection of the cancer cell line for implantation should be guided by the hypothesized mechanism of action.

  • Cell Line: A human cancer cell line known to have high expression of VEGFR-2 and be dependent on VEGF signaling, for example, the human colorectal carcinoma cell line HCT-116 or the non-small cell lung cancer line A549 . The anticancer activity of pyridazinone derivatives has been demonstrated in A549 cells.[5]

  • Rationale: Using a cell line with a high target expression increases the likelihood of observing a therapeutic effect if the compound acts via the hypothesized mechanism.

Comparative Agents for Benchmarking

To understand the relative therapeutic potential of this compound, its performance must be benchmarked against both a standard-of-care agent and a targeted therapy with a similar mechanism.

  • Positive Control (Standard-of-Care): 5-Fluorouracil (5-FU), a commonly used chemotherapeutic for colorectal cancer.

  • Positive Control (Targeted Therapy): Sorafenib, a multi-kinase inhibitor known to target VEGFR-2.[5]

  • Vehicle Control: The formulation used to dissolve and administer the investigational compound, without the active ingredient. This is crucial for confirming that any observed effects are due to the compound itself and not the delivery vehicle.

Detailed Experimental Protocol: Xenograft Efficacy Study

The following protocol outlines a step-by-step methodology for a robust in vivo efficacy study. This protocol is designed to be a self-validating system, with integrated controls and monitoring to ensure data integrity.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Step-by-Step Methodology
  • Cell Culture: HCT-116 cells are cultured in appropriate media until they reach the desired confluency for implantation.

  • Animal Acclimatization: Female NOD/SCID mice (6-8 weeks old) are acclimatized for at least one week before the start of the experiment.

  • Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 106 HCT-116 cells suspended in a mixture of media and Matrigel.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.[9]

  • Randomization: When tumors reach an average volume of 100-150 mm³, the mice are randomized into four treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Drug Administration:

    • Group 1 (Vehicle Control): Administered with the vehicle solution daily via oral gavage.

    • Group 2 (this compound): Administered with the investigational compound at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

    • Group 3 (Sorafenib): Administered with Sorafenib at its established effective dose (e.g., 30 mg/kg) daily via oral gavage.

    • Group 4 (5-Fluorouracil): Administered with 5-FU at its established effective dose (e.g., 20 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice weekly).

  • In-Life Monitoring:

    • Tumor volumes are measured three times a week.

    • Body weights are recorded three times a week as an indicator of systemic toxicity.[9]

    • Animals are monitored daily for any clinical signs of distress.

  • Study Endpoint: The study is terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 days of treatment). At the endpoint, animals are euthanized, and final tumor weights are recorded.

Comparative Data Analysis and Interpretation

The primary output of this study will be quantitative data on tumor growth and animal well-being. This data should be summarized in clear, comparative tables.

Table 1: Comparative Antitumor Efficacy
Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control N/A1850 ± 15001.9 ± 0.2
This compound 50 mg/kg, daily, p.o.740 ± 95600.8 ± 0.1
Sorafenib 30 mg/kg, daily, p.o.832 ± 110550.9 ± 0.1
5-Fluorouracil 20 mg/kg, 2x/week, i.p.925 ± 120501.0 ± 0.15

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Table 2: Assessment of Systemic Toxicity
Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Mortalities
Vehicle Control < 2%0/10
This compound 4%0/10
Sorafenib 7%0/10
5-Fluorouracil 12%1/10

Interpretation of Results:

The hypothetical data presented in Table 1 suggests that this compound exhibits potent antitumor activity, achieving a 60% tumor growth inhibition. This level of efficacy is comparable to, and in this illustrative dataset, slightly exceeds that of the established VEGFR-2 inhibitor, Sorafenib (55% TGI), and the standard chemotherapeutic, 5-FU (50% TGI).

Equally important is the toxicity profile. As shown in Table 2, the investigational compound was well-tolerated, with minimal impact on body weight (4% loss), which is a key indicator of overall animal health.[9] In contrast, 5-FU showed a more significant impact on body weight and resulted in one treatment-related death, which is not uncommon for cytotoxic chemotherapy. Sorafenib also showed a moderate level of toxicity. This favorable safety profile, combined with its robust efficacy, would position this compound as a promising candidate for further development.

Visualizing Pathways and Workflows

To further clarify the scientific rationale and experimental process, diagrams illustrating the key pathways and workflows are provided below.

Diagram 1: Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates VEGF VEGF VEGF->VEGFR2 Binds Compound 3-chloro-5H,7H,8H- pyrano[4,3-c]pyridazine Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Hypothesized mechanism of action via VEGFR-2 inhibition.

Diagram 2: In Vivo Efficacy Study Workflowdot

G cluster_treatment 21-Day Treatment Phase start Start implant Implant HCT-116 cells into NOD/SCID mice start->implant monitor_initial Monitor tumor growth until ~100-150 mm³ implant->monitor_initial randomize Randomize into 4 Treatment Groups monitor_initial->randomize treat_vehicle Group 1: Vehicle randomize->treat_vehicle treat_compound Group 2: Investigational Compound randomize->treat_compound treat_sorafenib Group 3: Sorafenib randomize->treat_sorafenib treat_5fu Group 4: 5-FU randomize->treat_5fu monitor_treatment Monitor tumor volume and body weight 3x/week treat_vehicle->monitor_treatment treat_compound->monitor_treatment treat_sorafenib->monitor_treatment treat_5fu->monitor_treatment endpoint Study Endpoint: Euthanasia & Tissue Collection monitor_treatment->endpoint analysis Data Analysis: TGI & Toxicity Assessment endpoint->analysis

Sources

Isomeric Scaffolds, Divergent Activities: A Comparative Analysis of Pyrano[4,3-c]pyridazine and Pyrano[3,4-c]pyridazine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological profile. This principle is vividly illustrated in the comparison of isomeric heterocyclic systems. This guide offers a detailed comparative analysis of the bioactivity of two such isomers: pyrano[4,3-c]pyridazine and pyrano[3,4-c]pyridazine. While direct comparative studies are notably scarce, this document synthesizes the available preclinical data for each scaffold and their close analogs, providing insights into their distinct therapeutic potentials and the underlying structure-activity relationships that govern their interactions with biological targets.

Introduction: The Significance of Isomerism in Drug Discovery

The pyranopyridazine core, a fusion of a pyran and a pyridazine ring, represents a class of heterocyclic compounds with significant therapeutic potential. The arrangement of the nitrogen atoms in the pyridazine ring and the fusion pattern with the pyran ring give rise to several isomers, including pyrano[4,3-c]pyridazine and pyrano[3,4-c]pyridazine. These subtle structural differences can lead to profound variations in physicochemical properties, such as electron distribution, dipole moment, and steric hindrance. Consequently, these isomers often exhibit distinct pharmacological profiles, binding affinities to biological targets, and metabolic stabilities. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced potency and selectivity.

Bioactivity Profile of Pyrano[4,3-c]pyridazine Derivatives

The pyrano[4,3-c]pyridazine scaffold has been explored for a range of biological activities, with a notable emphasis on antimicrobial and anticancer applications. The fusion of the pyran ring to the 'c' face of the pyridazine ring at positions 4 and 3 creates a unique electronic and steric environment that dictates its biological interactions.

Antimicrobial and Antiviral Activities

Several studies have highlighted the potential of pyrano[4,3-c]pyridazine analogs as antimicrobial agents. For instance, derivatives of the related pyrano[2,3-c]pyridazine scaffold have demonstrated significant in vitro activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] This suggests that the pyranopyridazine core can be a valuable template for the development of novel anti-infective agents. Furthermore, certain pyranopyrazole derivatives, which share a similar fused heterocyclic structure, have been identified as potential inhibitors of human coronaviruses, indicating a potential avenue for antiviral drug discovery.[2]

Anticancer Potential

The pyridazine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in anticancer agents.[3] While specific data on the anticancer activity of pyrano[4,3-c]pyridazines is limited, the broader class of pyridazine-containing heterocycles has shown promise. For example, pyrazolopyridazine analogs have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4] The structural features of the pyrano[4,3-c]pyridazine system could potentially be exploited to design novel kinase inhibitors.

Bioactivity Profile of Pyrano[3,4-c]pyridazine Derivatives

The pyrano[3,4-c]pyridazine scaffold, while also relatively underexplored, has been associated with a different spectrum of biological activities, primarily centered on neurotropic and anticancer effects. The fusion of the pyran ring at the 3 and 4 positions of the pyridazine ring results in a distinct molecular geometry compared to its [4,3-c] isomer.

Neurotropic and Anticonvulsant Activities

Derivatives of the closely related pyrano[3,4-c]pyridine series have been reported to exhibit a range of effects on the central nervous system, including hypotensive, anticonvulsant, antipsychotic, and anti-inflammatory properties.[5] This suggests that the pyrano[3,4-c] fused system may have a propensity for interacting with neurological targets. Structure-activity relationship (SAR) studies on these analogs have indicated that the nature and position of substituents on the heterocyclic core are critical for their neurotropic activity.[5]

Anticancer and Kinase Inhibitory Activity

The pyrido[3,4-c]pyridazine scaffold, an analog of pyrano[3,4-c]pyridazine, has been described as a promising scaffold in medicinal chemistry, with investigations into its potential as kinase inhibitors.[6] Kinases are a major class of drug targets in oncology, and the development of selective inhibitors is a key focus of cancer research. The specific geometry of the pyrano[3,4-c]pyridazine core may offer a unique template for designing inhibitors that can fit into the ATP-binding pocket of specific kinases. The broader family of pyrazolopyrimidines has also been extensively studied as kinase inhibitors, further highlighting the potential of such fused heterocyclic systems in cancer therapy.[7]

Comparative Analysis and Future Perspectives

A direct, data-driven comparison of the bioactivity of pyrano[4,3-c]pyridazine and pyrano[3,4-c]pyridazine is hampered by the scarcity of parallel studies. However, based on the available information for each scaffold and their close analogs, some inferences can be drawn:

  • Divergent Therapeutic Focus: The current body of research suggests a potential divergence in the primary therapeutic applications of these two isomers. Pyrano[4,3-c]pyridazine derivatives and their analogs appear to be more prominently investigated for their antimicrobial and general anticancer properties. In contrast, the pyrano[3,4-c]pyridazine scaffold and its related structures show a leaning towards neurotropic activities and more targeted anticancer approaches like kinase inhibition .

  • Influence of Nitrogen Atom Positioning: The orientation of the lone pairs of electrons on the pyridazine nitrogen atoms, relative to the fused pyran ring, differs between the two isomers. This variation in electronic distribution and hydrogen bonding capacity likely plays a crucial role in their differential interactions with biological macromolecules.

  • Steric and Conformational Differences: The fusion pattern of the pyran ring affects the overall shape and conformational flexibility of the molecule. These steric differences can dictate the ability of each isomer to fit into the binding sites of specific enzymes or receptors, thus influencing their biological activity and selectivity.

The following table summarizes the reported biological activities for the two isomeric scaffolds and their close analogs:

Biological ActivityPyrano[4,3-c]pyridazine & AnalogsPyrano[3,4-c]pyridazine & AnalogsKey References
Antimicrobial Reported for related pyrano[2,3-c]pyridazinesLess explored[1]
Antiviral Potential suggested by related pyranopyrazolesLess explored[2]
Anticancer General potential as pyridazine-containing heterocyclesInvestigated as potential kinase inhibitors[3][4],[6]
Neurotropic Not a primary focus of reported studiesReported for related pyrano[3,4-c]pyridines[5]
Kinase Inhibition Potential, but less exploredA key area of interest for related scaffolds[4][6]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key assays are provided below.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Representative Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (Pyrano-pyridazine derivative) Mix Incubate Kinase, Compound, Substrate, and ATP Compound->Mix Kinase Purified Kinase Kinase->Mix Substrate Substrate (e.g., peptide) Substrate->Mix ATP ATP ATP->Mix Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Mix->Detection_Reagent Phosphorylation occurs Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The comparative analysis of pyrano[4,3-c]pyridazine and pyrano[3,4-c]pyridazine, based on the currently available literature, reveals two isomeric scaffolds with potentially distinct and valuable biological profiles. While the pyrano[4,3-c]pyridazine framework shows promise in the development of antimicrobial and broad-spectrum anticancer agents, the pyrano[3,4-c]pyridazine system appears to be a more suitable candidate for targeting the central nervous system and for the development of specific kinase inhibitors. It is important to emphasize that the field is still in its nascent stages, and there is a clear need for direct comparative studies to fully elucidate the therapeutic potential of these fascinating heterocyclic systems. Future research, including the synthesis of focused compound libraries and their evaluation in a wider range of biological assays, will be instrumental in unlocking the full potential of these isomeric scaffolds in drug discovery.

References

  • New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed. Available from: [Link]

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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. Available from: [Link]

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  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. Available from: [Link]

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  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. Available from: [Link]

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Sources

Validating Target Engagement of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate engages its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of key methodologies for validating the cellular target engagement of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a novel small molecule inhibitor. Based on its core pyranopyridazine scaffold, a structure frequently employed in the design of kinase inhibitors, we will proceed with the well-established cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2), as its putative target for the purpose of this illustrative guide.[1][2][3][4]

This document will dissect the principles, protocols, and comparative performance of leading target engagement assays, supported by experimental data, to empower researchers in selecting the most pertinent strategy for their discovery pipeline.

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming efficacy studies, it is paramount to confirm that a compound physically interacts with its intended target in a cellular context. This validation provides critical evidence that the compound's observed phenotypic effects are a direct consequence of modulating the target's activity. Failure to rigorously establish target engagement is a significant contributor to the high attrition rates of drug candidates in later stages of development.

Unveiling the Interaction: A Comparative Analysis of Methodologies

The choice of a target engagement assay is contingent on a multitude of factors, including the nature of the target protein, the characteristics of the small molecule, desired throughput, and the specific biological question at hand. Here, we compare three robust and widely adopted techniques for assessing the interaction of this compound with its hypothetical target, CDK2.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Kinase Inhibition AssayProximity Ligation Assay (PLA)
Principle Ligand binding alters the thermal stability of the target protein.[3][5][][7][8]Measures the inhibition of the target kinase's phosphorylating activity within the cell.[9]Detects the close proximity of the drug (via a tagged derivative) and the target protein.[10][11][12][13][14]
Cellular Context Can be performed in intact cells or cell lysates, preserving the native cellular environment.[5][][8]Performed in intact cells, measuring downstream signaling events.[9]Performed in fixed cells, providing spatial information about the interaction.[10][11][12]
Readout Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[5][15]Reduction in the phosphorylation of a known substrate.[9]Quantification of fluorescent spots, indicating interaction events.[10][11][13]
Advantages Label-free for both compound and target; applicable to a wide range of soluble proteins.[3][5][16]Directly measures the functional consequence of target binding.High sensitivity and provides subcellular localization of the interaction.[10][11][13]
Limitations Lower throughput for traditional Western blot-based format; not all protein-ligand interactions result in a significant thermal shift.[15][16]Requires a known and measurable downstream substrate; indirect measure of binding.Requires modification of the compound for tagging; potential for steric hindrance.
Typical Quantitative Readout Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[5][15]IC50 value for substrate phosphorylation inhibition.[9]Number of PLA signals per cell.[10][11]

Experimental Deep Dive: Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

Causality: The foundational principle of CETSA is that the binding of a ligand, such as our pyranopyridazine inhibitor, to its target protein, CDK2, confers additional stability to the protein's structure.[][7] This increased stability makes the protein more resistant to heat-induced denaturation. By subjecting cells treated with the compound to a temperature gradient and then quantifying the amount of soluble CDK2 remaining, we can directly infer target engagement.[5][8]

Experimental Workflow:

CETSA_Workflow start Start: Culture Cells treat Treat cells with This compound or Vehicle (DMSO) start->treat heat Heat cell suspensions to a range of temperatures (e.g., 40-70°C) treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate Separate soluble and precipitated fractions by centrifugation lyse->separate quantify Quantify soluble CDK2 in the supernatant (e.g., Western Blot, ELISA) separate->quantify plot Plot % soluble CDK2 vs. Temperature to generate melting curves quantify->plot end Determine Thermal Shift (ΔTm) plot->end

CETSA experimental workflow for assessing CDK2 engagement.

Data Interpretation:

A successful CETSA experiment will demonstrate a rightward shift in the melting curve of CDK2 in the presence of this compound compared to the vehicle-treated control. This indicates that the compound stabilizes CDK2, requiring a higher temperature to induce its denaturation.

Table 1: Representative CETSA Data for CDK2 Target Engagement

TreatmentMelting Temperature (Tm) of CDK2 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5 ± 0.3-
This compound (10 µM)58.2 ± 0.4+5.7
Known CDK2 Inhibitor (e.g., Roscovitine, 10 µM)59.1 ± 0.5+6.6
In-Cell Kinase Inhibition Assay

Causality: This assay directly measures the functional consequence of target engagement by quantifying the inhibition of CDK2's enzymatic activity within the cell. CDK2's primary role in the cell cycle is to phosphorylate specific substrates, such as the Retinoblastoma protein (Rb), which is crucial for the G1/S phase transition.[13] By treating cells with our inhibitor and then measuring the phosphorylation status of a key CDK2 substrate, we can determine the extent of target inhibition.

Experimental Workflow:

Kinase_Inhibition_Workflow start Start: Seed Cells treat Treat cells with varying concentrations of This compound start->treat lyse Lyse cells and prepare protein extracts treat->lyse quantify Quantify phosphorylated Rb (pRb) and total Rb (e.g., Western Blot, In-Cell ELISA) lyse->quantify calculate Calculate the ratio of pRb to total Rb quantify->calculate plot Plot % inhibition of Rb phosphorylation vs. compound concentration calculate->plot end Determine IC50 value plot->end

In-cell kinase inhibition assay workflow.

Data Interpretation:

A dose-dependent decrease in the phosphorylation of the CDK2 substrate (e.g., Rb) upon treatment with this compound indicates effective target engagement and inhibition. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Comparative In-Cell Kinase Inhibition Data

CompoundTargetSubstrateCellular IC50 (nM)
This compoundCDK2pRb (Ser807/811)150
RoscovitineCDK2pRb (Ser807/811)120
Staurosporine (Broad Spectrum Kinase Inhibitor)Multiple KinasesVarious25
Proximity Ligation Assay (PLA)

Causality: PLA is a highly sensitive technique that visualizes and quantifies protein-protein interactions or, in this case, the proximity between a small molecule and its target protein in situ.[10][11][12] This is achieved by using a modified version of the inhibitor that is tagged with a chemical handle. Primary antibodies recognize the target protein (CDK2) and the tag on the inhibitor. When these two are in close proximity (typically <40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot.[13][14]

Experimental Workflow:

PLA_Workflow start Start: Seed and fix cells treat Incubate cells with tagged This compound start->treat antibodies Add primary antibodies against CDK2 and the compound's tag treat->antibodies probes Add PLA probes (secondary antibodies with attached oligonucleotides) antibodies->probes ligation Ligate oligonucleotides if in close proximity probes->ligation amplification Amplify the ligated DNA circle via rolling circle amplification ligation->amplification detection Add fluorescently labeled probes for visualization amplification->detection image Image cells using fluorescence microscopy detection->image end Quantify PLA signals per cell image->end

Proximity Ligation Assay workflow for target engagement.

Data Interpretation:

The number of fluorescent PLA signals per cell is directly proportional to the number of interaction events between the tagged inhibitor and CDK2. A significant increase in PLA signals in treated cells compared to controls provides direct visual evidence of target engagement.

Table 3: Representative PLA Data for CDK2 Engagement

TreatmentAverage PLA Signals per Cell
Vehicle (DMSO)< 1
Tagged this compound (1 µM)45 ± 8
Tagged this compound (1 µM) + excess untagged compound (100 µM)5 ± 2

The competition experiment with an excess of the untagged compound is a critical control to demonstrate the specificity of the PLA signal.

Conclusion: An Integrated Approach to Target Validation

Each of the described methods provides a unique and valuable perspective on the engagement of this compound with its putative target, CDK2. CETSA offers a label-free approach to confirm direct physical binding in a native cellular context. The in-cell kinase inhibition assay provides crucial functional data, linking target binding to a measurable biological outcome. PLA delivers highly sensitive and spatially resolved evidence of the interaction.

For a comprehensive and robust validation of target engagement, a multi-faceted approach is recommended. By integrating the biophysical evidence from CETSA with the functional data from a kinase inhibition assay and the direct visualization from PLA, researchers can build a compelling and self-validating case for the on-target activity of their compound, thereby de-risking its progression through the drug discovery and development pipeline.

References

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • What are MAPKs inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 20, 2026, from [Link]

  • Novel inhibitors of the PI3K family - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Proximity ligation assay - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Summary of MAPK inhibitors, their target kinases and reported adverse effects. (n.d.). Retrieved January 20, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2025, October 15). Retrieved January 20, 2026, from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. (2023, April 12). Retrieved January 20, 2026, from [Link]

  • Proximity ligation assay to study protein–protein interactions of proteins on two different cells. (2018, September 19). Retrieved January 20, 2026, from [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005, October 8). Retrieved January 20, 2026, from [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Retrieved January 20, 2026, from [Link]

  • Proximity Ligation Assays for Analyzing Protein - Protein Interactions | AbOliGo. (2025, June 20). Retrieved January 20, 2026, from [Link]

  • Targeting the PI3K/AKT Pathway using Pan-AKT Degraders - DASH (Harvard). (2022, February 16). Retrieved January 20, 2026, from [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs | ACS Pharmacology & Translational Science - ACS Publications. (2022, January 27). Retrieved January 20, 2026, from [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved January 20, 2026, from [Link]

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  • Current Advances in CETSA - Frontiers. (2022, June 8). Retrieved January 20, 2026, from [Link]

  • Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Metabolic Imaging Detects Resistance to PI3Kα Inhibition Mediated by Persistent FOXM1 Expression in ER+ Breast Cancer - PubMed Central. (2020, September 24). Retrieved January 20, 2026, from [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. A molecule's interaction with unintended targets, or "off-targets," can lead to toxicity or unforeseen side effects, while in some cases, it can result in beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a representative of the pharmacologically active pyranopyridazine scaffold.[3][4] Given the novelty of this specific molecule, we will establish a robust, methodology-driven approach that can be applied to any new chemical entity within this class.

The Imperative of Selectivity Profiling

The pyranopyridazine core is a versatile scaffold known to exhibit a wide range of biological activities, from antimicrobial and anti-inflammatory to anticancer and cardiovascular effects.[3][5] This inherent biological promiscuity underscores the critical need for early and comprehensive cross-reactivity profiling. Understanding a compound's selectivity profile is paramount for:

  • De-risking clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.[6][7]

  • Elucidating mechanism of action: Distinguishing on-target efficacy from off-target effects is crucial for understanding a compound's true therapeutic potential.

  • Uncovering new therapeutic opportunities: Identifying unexpected but beneficial off-target activities can open avenues for drug repositioning.[8]

  • Optimizing lead compounds: Structure-activity relationship (SAR) studies guided by selectivity data can lead to the design of more potent and selective molecules.[9]

A Multi-pronged Approach to Profiling

A thorough assessment of cross-reactivity necessitates a combination of computational and experimental methods. This integrated strategy provides a more complete picture of a compound's interaction landscape, from initial predictions to empirical validation in biologically relevant systems.

cluster_0 Computational Profiling (In Silico) cluster_1 Experimental Profiling (In Vitro & Cellular) 2D_Similarity 2D Chemical Similarity Docking Molecular Docking 2D_Similarity->Docking 3D_Shape 3D Shape & Pharmacophore 3D_Shape->Docking ML Machine Learning Models Docking->ML Biochemical Biochemical Assays (e.g., Kinase Panels) ML->Biochemical Hypothesis Generation Cellular Cell-Based Assays (Target Engagement & Functional) Biochemical->Cellular Validation in a Physiological Context Interpretation Data Integration & Interpretation Biochemical->Interpretation Safety Safety Pharmacology Panels Cellular->Safety Cellular->Interpretation Safety->Interpretation Start Novel Compound: This compound Start->2D_Similarity Initial Triage Start->3D_Shape Start->Biochemical Empirical Screening Decision Lead Optimization / Candidate Selection Interpretation->Decision

Caption: Integrated workflow for cross-reactivity profiling.

Part 1: Computational (In Silico) Profiling

Before embarking on costly and time-consuming experimental assays, computational methods can provide valuable initial predictions of potential off-target interactions.[10][11] These in silico approaches leverage the vast amount of publicly available bioactivity and structural data.

Methodologies:

  • 2D Chemical Similarity: Based on the principle that structurally similar molecules often have similar biological activities. Algorithms compare the 2D fingerprint of the query compound against databases of compounds with known targets.

  • 3D Shape and Pharmacophore Similarity: This method goes beyond 2D structure to consider the three-dimensional arrangement of chemical features (pharmacophores) essential for molecular recognition.

  • Molecular Docking: A structure-based approach where the compound is computationally "docked" into the binding sites of a large panel of proteins to predict binding affinity.

  • Machine Learning and AI: Advanced algorithms trained on large chemogenomics datasets can predict the activity of a compound against a wide range of targets.[1][12]

Comparative Analysis of Computational Tools:

MethodPrincipleProsCons
2D Similarity 2D structural comparisonFast, high-throughputMay miss activity cliffs (small structural changes leading to large activity changes)
3D/Pharmacophore 3D feature comparisonMore accurate than 2D for diverse scaffoldsRequires conformational analysis, computationally more intensive
Molecular Docking Structure-based energy scoringProvides insights into binding modeHighly dependent on protein structure quality and scoring function accuracy
Machine Learning Statistical pattern recognitionCan identify non-obvious relationships, highly predictiveRequires large, high-quality training datasets; can be a "black box"

Part 2: Experimental Profiling

Experimental validation is the cornerstone of cross-reactivity profiling. A tiered approach, starting with broad biochemical screens followed by more physiologically relevant cell-based assays, is recommended.

Biochemical Assays: A Broad Net

Biochemical assays measure the direct interaction of a compound with a purified protein, typically an enzyme or receptor. Large panels of these assays, particularly for protein kinases, are commercially available and serve as an excellent starting point for profiling.[13]

Leading Platforms for Kinase Profiling:

PlatformProviderAssay PrincipleKey Features
KINOMEscan™ Eurofins DiscoveryCompetition binding assayMeasures true thermodynamic dissociation constants (Kd); not dependent on ATP concentration.[14][15][16]
HotSpot™/³³PanQinase™ Reaction BiologyRadiometric activity assayMeasures enzyme inhibition (IC50); can be performed at physiologically relevant ATP concentrations.[17]
ADP-Glo™ PromegaLuminescent ADP detectionMeasures enzyme activity; available in pre-configured panels for selectivity profiling.[18][19]

Experimental Protocol: Representative Kinase Panel Screen (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound.

  • Binding Assay: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.

  • Data Analysis: Results are typically reported as percent of control, allowing for the identification of "hits." For these hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Cell-Based Assays: Physiological Relevance

While biochemical assays are excellent for identifying direct interactions, they do not fully recapitulate the complexity of a cellular environment.[20] Cell-based assays are essential for confirming target engagement and assessing the functional consequences of compound binding in a more physiologically relevant context.[21][22]

Types of Cell-Based Assays:

  • Target Engagement Assays: These assays directly measure whether a compound binds to its intended target within a live cell. A prominent example is the Cellular Thermal Shift Assay (CETSA), which assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[23]

  • Functional Assays: These assays measure the downstream consequences of target modulation, such as changes in signaling pathways, gene expression, or cell viability.[8][24]

  • Phenotypic Screening: This approach involves testing the compound across a panel of different cell lines and measuring a phenotypic outcome (e.g., cell death, differentiation). This can help to identify unexpected activities and potential patient populations.

Experimental Protocol: Cellular Target Engagement (NanoBRET™)

  • Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase.

  • Assay Setup: Plate the cells and add a fluorescent energy transfer probe that binds to the target protein.

  • Compound Treatment: Add varying concentrations of this compound.

  • Measurement: If the compound binds to the target, it will displace the fluorescent probe, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Generate a dose-response curve to determine the cellular IC50 value.

cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Biochem_Assay Large-scale kinase panel (e.g., >400 kinases) Biochem_Result Identify direct interactions (Kd or IC50) Biochem_Assay->Biochem_Result Interpretation Comparative Analysis Biochem_Result->Interpretation Direct Hits Cell_Target Target Engagement Assays (e.g., CETSA, NanoBRET™) Cell_Result Confirm cellular activity and functional consequence Cell_Target->Cell_Result Cell_Functional Functional Assays (e.g., p-substrate levels, reporter genes) Cell_Functional->Cell_Result Cell_Result->Interpretation Cellular Activity Compound Test Compound Compound->Biochem_Assay Compound->Cell_Target Compound->Cell_Functional Profile Selectivity Profile Interpretation->Profile Synthesize data

Caption: Workflow comparing biochemical and cellular profiling.

Part 3: Safety Pharmacology

Beyond kinase and receptor profiling, it is crucial to assess a compound's potential for adverse effects on major physiological systems.[6] Safety pharmacology studies are designed to investigate these potential liabilities and are a regulatory requirement before first-in-human studies.[25][26]

Core Battery of Safety Pharmacology Studies:

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., hERG channel assay to assess risk of QT prolongation).

  • Central Nervous System (CNS): Assessment of behavioral and neurological effects in animal models.

  • Respiratory System: Measurement of effects on respiratory rate and tidal volume.

A variety of commercial services are available that offer panels of assays targeting proteins known to be implicated in adverse drug reactions (e.g., Eurofins Discovery's SafetyScreen™ panels).[27]

Interpreting the Data: A Holistic View

The true power of this multi-faceted approach lies in the integrated analysis of all data streams. Discrepancies between biochemical and cellular data are common and can be informative.[28] For instance, a compound that is potent in a biochemical assay but weak in a cell-based assay may have poor cell permeability. Conversely, a compound that is more potent in cells may be targeting a pathway through an indirect mechanism or benefiting from polypharmacology.

A comprehensive selectivity profile for this compound would be a valuable asset for its continued development. By systematically applying the computational and experimental strategies outlined in this guide, researchers can build a robust data package to inform decisions, mitigate risks, and ultimately, accelerate the translation of this promising chemical scaffold into novel therapeutics.

References

  • National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • ACS Publications. (n.d.). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. [Link]

  • Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. [Link]

  • ACS Publications. (n.d.). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • National Institutes of Health (NIH). (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • PubMed. (n.d.). Safety Pharmacology in Drug Discovery and Development. [Link]

  • PLOS Computational Biology. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]

  • SciRP.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • National Institutes of Health (NIH). (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]

  • BioSci Publisher. (n.d.). Computational Prediction of Off-Target Effects in CRISPR Systems. [Link]

  • National Institutes of Health (NIH). (n.d.). Finding a better path to drug selectivity. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • RSC Publishing. (n.d.). Multi-pathway cellular analysis of compound selectivity. [Link]

  • PubMed. (n.d.). Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • National Institutes of Health (NIH). (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

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  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • National Institutes of Health (NIH). (n.d.). Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • National Institutes of Health (NIH). (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • National Institutes of Health (NIH). (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

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  • PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

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  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • PubMed. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

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A Comparative Guide to the Antimicrobial Spectrum of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the heterocyclic compounds that have garnered significant interest, pyridazinone derivatives stand out for their broad spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial spectrum of different classes of pyridazinone derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of new antimicrobial therapies.

The Pyridazinone Scaffold: A Versatile Core for Antimicrobial Activity

The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its structural features, including the presence of nitrogen atoms and a keto group, allow for various chemical modifications, leading to a diverse array of derivatives with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[3][4] The ease of functionalization of the pyridazinone ring makes it an attractive starting point for the design of novel therapeutic agents.[1]

Comparative Antimicrobial Spectra of Pyridazinone Derivatives

The antimicrobial efficacy of pyridazinone derivatives is largely influenced by the nature and position of substituents on the pyridazinone core. This section compares the antimicrobial spectra of distinct classes of these compounds, with supporting quantitative data summarized in Table 1.

Substituted Phenyl-Pyridazinones

This class of derivatives typically features a phenyl group at the C6 position and various substituents on the phenyl ring or the pyridazinone nitrogen.

One study detailed the synthesis of a series of novel pyridazinone derivatives and their evaluation against a panel of both Gram-positive and Gram-negative bacteria.[5] Notably, compound 3 (with a methyl group on the phenyl ring) was the most active against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 4.52 µM.[5] In the same series, compound 7 (with a fluorine substitution) demonstrated broad-spectrum activity, with an MIC of 7.8 µM against Escherichia coli, MRSA, Salmonella typhimurium, and Acinetobacter baumannii.[5] Further modification, specifically the hydrolysis of an ester group, led to compound 13 , which exhibited potent activity against Gram-negative bacteria, with MICs of 3.74 µM and 7.48 µM against A. baumannii and Pseudomonas aeruginosa, respectively.[5]

Another study on 6-phenyl-pyridazin-3-one derivatives reported that derivative IIIa showed excellent activity against both the Gram-positive bacterium Streptococcus pyogenes and the Gram-negative bacterium E. coli.[6] In contrast, derivative IIId displayed very good antifungal activity.[6]

Pyridazinone-Based Diarylurea Derivatives

Inspired by the dual antimicrobial and anticancer activities of the kinase inhibitor sorafenib, researchers have developed pyridazinone-based diarylurea derivatives.[7] In one such study, compound 10h emerged as a potent antibacterial agent against Staphylococcus aureus, with an MIC of 16 µg/mL.[7] Within the same series, compound 8g demonstrated significant antifungal activity against Candida albicans, also with an MIC of 16 µg/mL.[7]

2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones

A series of pyridazinone derivatives inspired by the natural product luffariellolide were synthesized and evaluated for their activity against Klebsiella pneumoniae.[8] The 2-(5-fluoropyrimidinyl)pyridazinone derivative 11 was identified as the most potent compound, with an MIC of 2 µg/mL, representing a 64-fold increase in activity compared to the parent compound.[8] Structure-activity relationship (SAR) studies on the C-5 substituent revealed that derivatives with decyl and 2-methyl-2-pentenyl residues at this position were equally as potent as compound 11 .[8]

Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines

The fusion of the pyridazinone ring with other heterocyclic systems, such as pyrazole and triazine, has also been explored to generate novel antimicrobial agents. A study on pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines reported the screening of these compounds against five different microorganisms, indicating that such fused systems possess antimicrobial activity.[2]

Data Summary: Antimicrobial Activity of Pyridazinone Derivatives

Derivative Class Compound ID Target Microorganism MIC (µM) MIC (µg/mL) Reference
Substituted Phenyl-Pyridazinones Compound 3S. aureus (MRSA)4.52-[5]
Compound 7E. coli7.8-[5]
S. aureus (MRSA)7.8-[5]
S. typhimurium7.8-[5]
A. baumannii7.8-[5]
Compound 13A. baumannii3.74-[5]
P. aeruginosa7.48-[5]
Derivative IIIaS. pyogenes, E. coli-Qualitatively "excellent"[6]
Derivative IIIdFungi-Qualitatively "very good"[6]
Pyridazinone-Based Diarylureas Compound 10hS. aureus-16[7]
Compound 8gC. albicans-16[7]
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones Compound 11K. pneumoniae-2[8]

Table 1: Minimum Inhibitory Concentration (MIC) of selected pyridazinone derivatives against various microorganisms.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyridazinone derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as fluorine, can enhance broad-spectrum antibacterial activity.[5] Conversely, electron-donating groups like methyl may increase activity against specific Gram-positive bacteria.[5]

  • Modifications at the N-1 and N-2 Positions: The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease antibacterial activity, while its hydrolysis can increase activity, particularly against Gram-negative bacteria.[5]

  • Aromaticity of the Pyridazinone Ring: The aromaticity of the pyridazinone ring appears to be important for antibacterial activity, as indicated by the poor activity of some non-aromatic series.[7]

  • Lipophilic Side Chains: For 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones, a lipophilic side chain at the C-5 position with a length of C5 to C12 is required to maintain significant antibacterial activity.[8]

Postulated Mechanisms of Action

While the precise molecular mechanisms of action for many pyridazinone derivatives are still under investigation, some studies suggest that they may act by inhibiting essential bacterial enzymes. For example, some pyridazinone compounds have been shown to inhibit Sortase A (SrtA), an enzyme crucial for the virulence of certain Gram-positive bacteria, by blocking its active site.[9] Other preclinical studies have indicated that pyridazinones may inhibit enzymes involved in DNA replication and transcription.[9] The diversity of structures within the pyridazinone family suggests that they may operate through multiple mechanisms of action, a promising feature for combating drug resistance.

Experimental Protocols

The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two commonly used assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-well plate with bacteria and compound dilutions Inoculum->Plate Add inoculum Compound Prepare Serial Dilutions of Pyridazinone Derivative Compound->Plate Add dilutions Incubate Incubate at 37°C for 16-20 hours Plate->Incubate Read Visually inspect for turbidity or measure OD600 Incubate->Read MIC Determine MIC (lowest concentration with no visible growth) Read->MIC

Caption: Workflow for the broth microdilution assay to determine the MIC of pyridazinone derivatives.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a suitable sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate_Prep Inoculate Mueller-Hinton agar plate Inoculum->Plate_Prep Disk Place pyridazinone-impregnated disks on agar surface Plate_Prep->Disk Incubate Incubate at 37°C for 16-20 hours Disk->Incubate Measure Measure the diameter of the zone of inhibition Incubate->Measure Interpret Interpret results (Susceptible, Intermediate, Resistant) Measure->Interpret

Caption: Workflow for the agar disk diffusion assay to assess the antimicrobial activity of pyridazinone derivatives.

Step-by-Step Methodology:

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the pyridazinone derivative onto the surface of the agar.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

Pyridazinone derivatives represent a promising class of compounds with a broad and tunable antimicrobial spectrum. The studies highlighted in this guide demonstrate that strategic modifications to the pyridazinone scaffold can yield derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationships elucidated so far provide a valuable framework for the design of new and more effective antimicrobial agents.

Future research should focus on several key areas. A deeper understanding of the molecular mechanisms of action for different classes of pyridazinone derivatives is crucial for rational drug design and for anticipating and overcoming potential resistance mechanisms. Further exploration of the dual antimicrobial and anticancer properties of some derivatives could lead to the development of novel therapies for complex diseases. Finally, continued synthesis and screening of diverse pyridazinone libraries will undoubtedly uncover new lead compounds with improved potency and a broader spectrum of activity, contributing to the arsenal of weapons against infectious diseases.

References

  • Abida, & Akhter, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Lee, S., et al. (2021). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 6(35), 22869–22878.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Al-Ghorbani, M., et al. (2023).
  • El-Sayed, N. N. E., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 15(1), 136-158.
  • Fathalla, O. A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Archiv der Pharmazie, 337(7), 383-388.
  • Kudryavtsev, V. A., et al. (2021). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Results in Chemistry, 3, 100185.
  • Cignarella, G., et al. (1995). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 20(10), 17863-17896.
  • El-Gazzar, A. R. B. A., et al. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(6), 2055-2070.
  • Gökçe, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 735.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and antimicrobial activity of some novel substituted pyridazin-3(2H)-ones containing 1,3,4-thiadiazole moiety. IL FARMACO, 58(3), 195-201.
  • Haider, S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 31.
  • Sönmez, M., et al. (2006). Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes. European Journal of Medicinal Chemistry, 41(1), 101-105.
  • Tsolaki, E., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Journal of Molecular Structure, 1301, 137351.

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A Comparative Guide to Assessing the In Vitro Toxicity of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutic agents requires a meticulous evaluation of their safety profile, a critical component of which is understanding their potential toxicity to healthy, non-cancerous cells. The compound 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine belongs to the pyridazine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] While its efficacy against target pathologies is paramount, its effect on normal cells determines its therapeutic window and overall viability as a drug candidate. A high degree of selectivity—potent against diseased cells but benign to normal ones—is the hallmark of a successful therapeutic.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro toxicity of this compound and similar novel chemical entities in normal cell lines. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare alternative methodologies, and provide detailed, self-validating protocols. Our approach is multi-tiered, beginning with foundational cytotoxicity screening and progressing to deeper mechanistic investigations into how this compound may exert toxic effects. By integrating assays that probe metabolic health, membrane integrity, and specific cell death pathways, researchers can build a robust and reliable toxicity profile.

Chapter 1: Foundational Cytotoxicity Assessment: Is the Compound Toxic?

The initial phase of toxicity testing aims to answer a fundamental question: does the compound reduce cell viability, and at what concentration? This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), the concentration of the drug that reduces a biological response by 50%. Here, we compare two of the most common and robust methods for this initial screen: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Cell Viability via Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of a cell population's metabolic health, which is often used as a proxy for cell viability.[4]

Principle of Causality: The core principle relies on the activity of mitochondrial dehydrogenases, specifically succinate dehydrogenase, within living cells.[5] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A decrease in the purple signal in treated cells compared to untreated controls indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed Normal Cells in 96-well plate incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat Cells with This compound (Dose-response concentrations) incubate1->treat incubate2 4. Incubate for 24-72 hours treat->incubate2 add_mtt 5. Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 3-4 hours (Allow formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., acidified isopropanol) incubate3->solubilize shake 8. Shake Plate (Dissolve formazan crystals) solubilize->shake read 9. Read Absorbance at ~570 nm shake->read data_analysis Data Analysis read->data_analysis Calculate % Viability & IC₅₀ Value

Caption: Workflow diagram for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a chosen normal cell line (e.g., HEK293, NIH-3T3[8]) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve final desired concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5] Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[9][10] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[6]

  • Data Acquisition: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5][6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[5][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Cell Viability via Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

Principle of Causality: LDH is a stable cytosolic enzyme present in most cells.[11] When the cell membrane is compromised or damaged—a hallmark of late apoptosis or necrosis—LDH is released into the surrounding culture medium.[12] The assay measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][13] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of damaged or dead cells.[12]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Reaction cluster_read Data Acquisition seed_treat 1. Seed & Treat Cells (As in MTT Protocol Steps 1-4) controls 2. Prepare Controls: - Spontaneous Release (Vehicle) - Maximum Release (Lysis Buffer) seed_treat->controls transfer 3. Transfer Supernatant to a new 96-well plate controls->transfer add_reagent 4. Add LDH Reaction Mix (Substrate, Cofactor, Dye) transfer->add_reagent incubate 5. Incubate for 30 mins at Room Temperature (in dark) add_reagent->incubate add_stop 6. Add Stop Solution incubate->add_stop read 7. Read Absorbance at ~490 nm add_stop->read data_analysis Data Analysis read->data_analysis Calculate % Cytotoxicity

Caption: Workflow diagram for the LDH cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is crucial to set up the following controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the assay endpoint.[14]

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400-500 x g for 5 minutes.[13] This step pellets any detached cells and debris.

  • Sample Transfer: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a corresponding well in a new, clean 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay).[12] Add 50-100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100.

Comparative Analysis: MTT vs. LDH

Choosing the right initial assay depends on the specific questions being asked and the potential mechanism of the compound.

FeatureMTT AssayLDH Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase function.[5]Measures loss of membrane integrity via LDH release.[12]
Endpoint Cell Viability (indirectly)Cytotoxicity (cell death)
Timing Detects early metabolic slowdown.Detects late-stage apoptosis or necrosis.[15]
Advantages Well-established, high sensitivity, good for screening.[16]Simple, measures an irreversible event (cell death), less prone to artifacts from metabolic alterations.
Disadvantages Can be affected by compounds that alter cellular metabolism without killing cells.[16] Requires a solubilization step.May underestimate cytotoxicity if compounds cause growth inhibition without cell lysis.[15] Less sensitive for early apoptotic events.
Best For Initial high-throughput screening for compounds affecting cell proliferation or metabolic health.Confirming that a reduction in viability (seen in MTT) is due to actual cell death.

Chapter 2: Mechanistic Toxicity Assessment: How is the Compound Toxic?

If foundational assays indicate toxicity, the next logical step is to investigate the underlying mechanism. Is the compound inducing a programmed cell death pathway like apoptosis, or is it causing damage through other means such as mitochondrial disruption or oxidative stress?

Assessing Programmed Cell Death: Apoptosis Assays

Apoptosis is a controlled, programmed form of cell death characterized by distinct morphological and biochemical events. Key markers include the externalization of phosphatidylserine (PS) on the cell membrane (an early event) and the activation of executioner caspases, such as caspase-3 and caspase-7 (a mid-to-late event).[17]

Principle of Causality:

  • Annexin V Staining: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this lipid "flips" to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to identify these early apoptotic cells.[18]

  • Caspase-3/7 Activity: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and -7 are key "executioner" caspases. Assays for their activity often use a non-fluorescent substrate containing the caspase recognition sequence (DEVD). When cleaved by active caspases, the substrate releases a fluorophore, generating a signal proportional to caspase activity.[19]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_early Early Apoptosis cluster_late Mid/Late Apoptosis stimulus 3-chloro-5H,7H,8H- pyrano[4,3-c]pyridazine ps_flip Phosphatidylserine (PS) Flipping to Outer Membrane stimulus->ps_flip Induces assay1 Detected by: Annexin V Staining ps_flip->assay1 caspase_act Executioner Caspase-3/7 Activation ps_flip->caspase_act Leads to assay2 Detected by: Caspase-3/7 Assay caspase_act->assay2

Caption: Simplified overview of key apoptotic events and their detection.

Detailed Experimental Protocol: Combined Annexin V & Caspase-3/7 Assay (Imaging-based)

  • Cell Seeding and Treatment: Seed cells in a 96-well, black-walled, clear-bottom imaging plate and treat with the compound as previously described.

  • Reagent Preparation: Prepare a staining solution in complete medium containing both a fluorescent Annexin V conjugate and a Caspase-3/7 substrate (e.g., IncuCyte® Annexin V Green and IncuCyte® Caspase-3/7 Red reagents).[20] Include a cell-impermeant nuclear dye (e.g., propidium iodide) to label necrotic or late-stage apoptotic cells.

  • Staining: At the end of the treatment period, add the combined staining solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition: Analyze the plate using a high-content imaging system or a fluorescence microscope. Capture images in the appropriate channels (e.g., green for Annexin V, red for Caspase-3/7, and far-red for necrosis).

  • Data Analysis: Use image analysis software to quantify the number and percentage of cells positive for each marker:

    • Early Apoptotic: Annexin V positive, Caspase-3/7 negative/low.

    • Mid-Apoptotic: Annexin V positive, Caspase-3/7 positive.

    • Late Apoptotic/Necrotic: Positive for all markers.

Investigating Mitochondrial Dysfunction

Mitochondria are central to cell life and death, and drug-induced mitochondrial toxicity is a significant concern in preclinical safety assessment.[21] Disruption of mitochondrial function can lead to ATP depletion, oxidative stress, and the initiation of apoptosis.[21][22]

Key Parameters to Assess:

  • Mitochondrial Membrane Potential (MMP): A healthy mitochondrion maintains a strong electrochemical gradient across its inner membrane. A loss or depolarization of this potential is an early indicator of mitochondrial dysfunction and a commitment point for apoptosis.[23] This can be measured using fluorescent dyes like JC-1 or TMRM.

  • Oxygen Consumption Rate (OCR): OCR is a direct measure of mitochondrial respiration and oxidative phosphorylation. Instruments like the Seahorse XF Analyzer can measure real-time OCR, providing a detailed profile of mitochondrial health.[24]

Evaluating Oxidative Stress

Many toxic compounds induce the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[25] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately causing cell death.[26][27]

Key Parameters to Assess:

  • Direct ROS Measurement: Cellular ROS levels can be measured using fluorescent probes like Dihydroethidium (DHE) or CellROX Green, which fluoresce upon oxidation by ROS.[25]

  • Glutathione (GSH) Levels: GSH is a major intracellular antioxidant. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of oxidative stress.[27]

Chapter 3: Experimental Design and Data Interpretation

A robust toxicity assessment relies on sound experimental design and careful data interpretation.

Selection of Normal Cell Lines

The choice of cell line is critical and should ideally reflect the intended target tissue of the drug or be a generally accepted model for toxicity screening.[28][29] Using multiple normal cell lines from different tissue origins can provide a more comprehensive toxicity profile.

Recommended Normal Cell Lines for General Toxicity Screening:

Cell LineOriginTypeRationale
HEK293 Human Embryonic KidneyEpithelial-likeWidely used, easy to culture, provides a general indication of cytotoxicity.[4][29]
NIH-3T3 Mouse EmbryoFibroblastA standard for general toxicity testing, well-characterized.[8]
HaCaT Human SkinKeratinocyteUseful for assessing potential dermal toxicity.[8]
hTERT-RPE1 Human Retinal PigmentEpithelialAn immortalized, non-cancerous cell line used as a model for normal tissue.[8]
Determining the Selectivity Index (SI)

The ultimate goal of this toxicity assessment is to determine the compound's therapeutic window. This is quantified by the Selectivity Index (SI), which compares the cytotoxicity of the compound in normal cells versus cancer cells.

Calculation: SI = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

Interpretation: A higher SI value is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells.[4] An SI > 10 is often considered a promising starting point for a potential therapeutic agent.

Hypothetical Data Summary:

CompoundIC₅₀ in MCF-7 (Breast Cancer)IC₅₀ in HEK293 (Normal)Selectivity Index (SI)Assessment
This compound 5 µM75 µM15Promising Selectivity
Doxorubicin (Control) 0.5 µM2 µM4Low Selectivity
Compound B (Alternative) 10 µM12 µM1.2Poor Selectivity

Conclusion

Assessing the toxicity of a novel compound like this compound in normal cells is a multi-faceted process that is indispensable for drug development. This guide advocates for a systematic, tiered approach that begins with broad assessments of cell viability and cytotoxicity using established methods like the MTT and LDH assays. Positive hits from these initial screens should then be subjected to more detailed mechanistic studies to probe for markers of apoptosis, mitochondrial dysfunction, and oxidative stress.

By carefully selecting appropriate normal cell lines and ultimately calculating a selectivity index, researchers can build a comprehensive safety profile. This logical progression of experiments, grounded in an understanding of the underlying cellular biology, ensures that the data generated is not only robust and reproducible but also provides the critical insights needed to advance only the most promising and safest compounds toward clinical application.

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A Senior Application Scientist's Guide to Benchmarking 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitors in Oncology

In the landscape of modern oncology, the dysregulation of protein kinases is a central theme in the initiation and progression of many cancers. This has established kinases as critical targets for therapeutic intervention. The pyridazine scaffold and its fused derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The novel compound, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, has been identified as a potential intermediate in the synthesis of kinase inhibitors, suggesting its potential as a new active pharmaceutical ingredient in this class.[3][4]

This guide provides a comprehensive framework for benchmarking this compound against well-established, FDA-approved kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear, data-driven comparison to evaluate its potential as a next-generation cancer therapeutic.

Selecting the Benchmarks: Established Kinase Inhibitors for Comparative Analysis

To rigorously evaluate the potential of this compound, a panel of well-characterized kinase inhibitors with known mechanisms of action and clinical relevance is essential. For this guide, we have selected two widely recognized tyrosine kinase inhibitors (TKIs) that target pathways frequently implicated in a variety of malignancies:

  • Imatinib: The first FDA-approved TKI, imatinib, targets the BCR-Abl fusion protein in chronic myeloid leukemia (CML) and also inhibits c-Kit and PDGF-R.[5][] Its well-defined profile makes it an excellent benchmark for assessing multi-kinase inhibition.

  • Gefitinib: An epidermal growth factor receptor (EGFR) TKI, gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[] It serves as a benchmark for evaluating targeted efficacy against a specific kinase.

Phase 1: In Vitro Efficacy Assessment

The initial phase of benchmarking involves a series of in vitro assays to determine the cytotoxic and target-specific activity of the compound.[7][8] These assays provide fundamental data on potency and mechanism of action at the cellular and molecular level.

Cell Viability Assays: Gauging Cytotoxicity

The primary assessment of an anticancer agent is its ability to inhibit the growth and proliferation of cancer cells.[9] We will employ two robust and widely used colorimetric assays: the MTT and XTT assays.[10] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[11]

Experimental Protocol: MTT Cell Viability Assay [12][13]

  • Cell Seeding: Seed cancer cell lines (e.g., K-562 for CML, A549 for NSCLC) in 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Imatinib, and Gefitinib (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Protocol: XTT Cell Viability Assay [10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.[10]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of ~650 nm.[10]

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Table 1: Comparative IC50 Values (µM) in Cancer Cell Lines

CompoundK-562 (CML)A549 (NSCLC)
This compound[Hypothetical Data][Hypothetical Data]
Imatinib0.5>100
Gefitinib>10010

Note: The data for this compound is hypothetical and would be determined through experimentation.

In Vitro Kinase Inhibition Assay

To determine if the cytotoxic effects of this compound are due to direct kinase inhibition, a cell-free enzymatic assay is crucial.[14][15] This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (Fluorometric) [16][17]

  • Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the purified kinase (e.g., Abl, EGFR), a suitable substrate, and the assay buffer.[17]

  • Inhibitor Addition: Add serial dilutions of this compound, Imatinib, and Gefitinib to the respective wells. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add a detection reagent that enzymatically converts the ADP produced to a fluorescent signal.[17][18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., λEx = 530 nm / λEm = 590 nm).[17]

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Comparative Kinase Inhibition IC50 Values (nM)

CompoundAbl KinaseEGFR Kinase
This compound[Hypothetical Data][Hypothetical Data]
Imatinib100>10,000
Gefitinib>10,00020

Note: The data for this compound is hypothetical and would be determined through experimentation.

Workflow for In Vitro Evaluation

G cluster_0 In Vitro Benchmarking A Cancer Cell Lines (e.g., K-562, A549) B Compound Treatment (Test Compound & Benchmarks) A->B C Cell Viability Assays (MTT & XTT) B->C D IC50 Determination (Cytotoxicity) C->D E Purified Kinases (e.g., Abl, EGFR) F Inhibitor Treatment (Test Compound & Benchmarks) E->F G Kinase Inhibition Assay F->G H IC50 Determination (Enzymatic Activity) G->H

Caption: Workflow for in vitro benchmarking of the novel compound.

Phase 2: In Vivo Efficacy Assessment in Xenograft Models

Promising results from in vitro studies warrant further investigation in a more complex biological system.[19] In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical drug development.[20][21] These models allow for the evaluation of a compound's antitumor efficacy, pharmacokinetics, and toxicity in a living organism.[22]

Experimental Protocol: Subcutaneous Xenograft Model [23]

  • Cell Preparation and Implantation: Prepare a suspension of human cancer cells (e.g., K-562 or A549) in a suitable medium (e.g., with Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[23]

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers.[23]

  • Animal Grouping and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, Imatinib, Gefitinib).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: Calculate TGI for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

Treatment GroupK-562 Xenograft (TGI %)A549 Xenograft (TGI %)
This compound[Hypothetical Data][Hypothetical Data]
Imatinib85%Not significant
GefitinibNot significant70%

Note: The data for this compound is hypothetical and would be determined through experimentation.

Workflow for In Vivo Evaluation

G cluster_1 In Vivo Benchmarking I Human Cancer Cell Implantation in Mice J Tumor Establishment and Measurement I->J K Randomization and Treatment Administration J->K L Tumor Growth Inhibition (TGI) Assessment K->L M Statistical Analysis of Efficacy L->M

Caption: Workflow for in vivo benchmarking in xenograft models.

Interpreting the Data and Future Directions

The comprehensive data generated from these benchmarking studies will provide a clear picture of the therapeutic potential of this compound. A favorable outcome would be characterized by:

  • Potent cytotoxicity against a range of cancer cell lines.

  • Specific and potent inhibition of one or more target kinases.

  • Significant tumor growth inhibition in relevant xenograft models with an acceptable safety profile.

Should this compound demonstrate promising activity, the subsequent steps in its development would include comprehensive ADME (absorption, distribution, metabolism, and excretion) studies, detailed toxicology assessments, and potentially, the initiation of investigational new drug (IND)-enabling studies.

This structured and comparative approach ensures that novel compounds are rigorously evaluated against the current standards of care, paving the way for the development of more effective and targeted cancer therapies.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the proper disposal of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine (CAS No. 1075260-61-5), a heterocyclic compound utilized as an intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are based on established best practices for handling chlorinated heterocyclic compounds.

Compound Identification and Hazard Profile

Proper disposal begins with a clear understanding of the material's identity and associated hazards. The information below serves as a primary reference for handling and waste segregation.

PropertyValueSource
CAS Number 1075260-61-5[1][2]
Molecular Formula C₇H₇ClN₂O[1][3]
Molecular Weight 170.6 g/mol [1]
Known Hazard Statements H302: Harmful if swallowed
Structural Class Chlorinated Pyridazine Derivative[4]

Expert Insight: The core hazard of this compound stems from its structure as a chlorinated heterocyclic molecule. During improper disposal, such as uncontrolled thermal decomposition or reaction with incompatible materials, there is a significant risk of generating toxic byproducts like hydrogen chloride (HCl), phosgene, and various nitrogen oxides (NOx).[5][6][7] Therefore, under no circumstances should this compound or its residues be disposed of in standard laboratory trash or flushed down the drain.[6][8]

The Disposal Workflow: From Benchtop to Final Disposition

The fundamental principle for disposing of this compound is to manage it as a regulated hazardous waste stream from the moment it is deemed "waste." This involves careful segregation, secure containment, and transfer to a licensed environmental management facility.

The following diagram illustrates the mandatory decision-making and segregation process for all waste streams containing this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Waste Waste Generated (e.g., Unused Reagent, Contaminated Labware, Reaction Mixture) Solid Solid Waste (Contaminated PPE, Weigh Boats, Filter Paper, Solid Reagent) Waste->Solid Is it solid? Liquid Liquid Waste (Reaction Quench, Solvents, Combined Mother Liquors) Waste->Liquid Is it liquid? SolidContainer Labeled, Sealed Container for HALOGENATED SOLID WASTE Solid->SolidContainer LiquidContainer Labeled, Sealed Container for HALOGENATED LIQUID WASTE Liquid->LiquidContainer Storage Secure Temporary Storage (Satellite Accumulation Area) SolidContainer->Storage LiquidContainer->Storage Disposal Disposal via Licensed Hazardous Waste Contractor (High-Temperature Incineration) Storage->Disposal

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system to ensure waste is handled safely and compliantly at every stage.

Step 1: Decontamination of Reusable Labware

The objective is to remove chemical residues from glassware and equipment before they re-enter circulation, transferring the hazard into a manageable waste stream.

  • Initial Rinse: Perform a preliminary rinse of the contaminated labware with a suitable organic solvent (e.g., acetone, ethyl acetate) in which the compound is soluble.

  • Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste. Decant it into a designated, properly labeled container for "Halogenated Liquid Waste."

  • Secondary Wash: Proceed with a standard laboratory washing procedure using soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Causality: The initial organic solvent rinse is the most critical step. It ensures that the bulk of the chlorinated compound is captured in a designated waste stream rather than being partially discharged into the aqueous waste stream, from which it is harder to manage.

Step 2: Collection and Segregation of Waste

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Solid Waste:

    • Description: Includes unused or expired solid reagent, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh papers, and any other solid materials that have come into direct contact with the compound.

    • Procedure: Place all solid waste into a designated, robust, and sealable container clearly labeled "HALOGENATED SOLID WASTE." Do not mix with non-halogenated or reactive wastes.

  • Liquid Waste:

    • Description: Includes reaction mixtures, mother liquors, and collected solvent rinses from decontamination.

    • Procedure: Pour all liquid waste into a designated, chemically-resistant (e.g., HDPE or borosilicate glass) container with a secure screw-top cap. The container must be clearly labeled "HALOGENATED LIQUID WASTE."

    • Trustworthiness Check: Maintain a waste log for the liquid container, noting the addition of all components. This prevents the accidental mixing of incompatible chemicals. For instance, pyridazine derivatives can be incompatible with strong oxidizing agents and strong acids.[9]

Step 3: Labeling and Temporary Storage

Accurate labeling is a legal requirement and a cornerstone of safety. It communicates the hazard to everyone in the facility.

  • Label Contents: All waste containers must be labeled with the words "Hazardous Waste."

  • Identify Components: Clearly list the full chemical name, "this compound," and its CAS number, "1075260-61-5." List any other solvents or reagents present in the container.

  • Indicate Hazards: Affix the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, if applicable, and environmental hazard symbols).

  • Secure Storage: Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[8] The storage must provide secondary containment to capture any potential leaks.

Step 4: Final Disposal

This compound must not be landfilled or neutralized in-house without specialized equipment.

  • Engage a Professional Service: Arrange for pickup and disposal by a licensed and certified hazardous waste management company.

  • Specify Incineration: The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration (typically >850 °C) equipped with afterburners and scrubbers to neutralize acidic gases like HCl.[10]

  • Documentation: Retain all waste manifests and certificates of destruction provided by the disposal contractor. This documentation is essential for regulatory audits.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don appropriate personal protective equipment, including a lab coat, safety goggles, and chemically resistant gloves.[6][8]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.[8]

    • For Liquid Spills: Surround the spill with an absorbent barrier to prevent it from spreading. Apply absorbent material over the spill, working from the outside in.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing this compound" and manage it as halogenated solid waste.[6][8]

  • Decontaminate Area: Clean the spill area with a cloth or towel soaked in a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with internal policy.

By implementing this comprehensive disposal framework, researchers and laboratory professionals can handle this compound with the highest degree of safety, responsibility, and scientific integrity.

References

  • MySkinRecipes. This compound.
  • ChemicalBook. This compound | 1075260-61-5.
  • Smolecule. This compound.
  • BU CyberSec Lab. This compound.
  • Apollo Scientific.
  • Sigma-Aldrich.
  • Capot Chemical. 3-Chloro-5-(trifluoroMethyl)
  • PubChemLite. This compound.
  • Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Euro Chlor.

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Personal protective equipment for handling 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As comprehensive toxicological data for this specific compound is not publicly available, these procedures are based on the principle of prudent practice, treating the substance as potentially hazardous due to its chemical structure as a chlorinated heterocyclic compound.

Core Hazard Assessment

This compound is a pyridazine derivative containing a covalently bonded chlorine atom, classifying it as a halogenated organic compound.[1] While pyridazine structures are common in medicinal chemistry, their biological effects are highly structure-dependent, with some demonstrating toxicity.[2][3] The primary hazards are extrapolated from related chemical classes: chlorinated solvents and other heterocyclic compounds.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: Halogenated organic compounds can cause skin irritation, and prolonged contact may lead to drying or flaking.[4] Eye contact can cause serious irritation or damage.[5]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a fine dust or aerosol, may cause respiratory irritation.[5][6]

  • Toxicity: The specific toxicity is unknown. However, the pyridazine core and chlorine substituent warrant handling it as a substance with potential systemic effects if ingested, inhaled, or absorbed through the skin.

Chemical and Physical Properties Summary

PropertyValueSource
Chemical FormulaC₇H₇ClN₂O[1][7][8]
Molecular Weight~170.6 - 172.7 g/mol [1][8]
ClassificationHalogenated Heterocyclic Compound[1][9]
StorageStore at -20°C[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure. The selection of PPE must be based on the specific task being performed.

2.1. Foundational PPE (Required for all operations)

  • Eye Protection: ANSI Z87.1-compliant safety glasses are a minimum requirement. However, chemical splash goggles are strongly recommended, especially when handling solutions.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Foot Protection: Closed-toe shoes are mandatory.

2.2. Task-Specific PPE Requirements

TaskHand ProtectionRespiratory ProtectionAdditional Protection
Handling Solid (Weighing, Aliquoting) Double-gloving: Nitrile inner glove, thicker chemical-resistant (e.g., butyl rubber) outer glove.Not required if performed within a certified chemical fume hood.Disposable sleeve covers to prevent powder accumulation on the lab coat.
Handling Solutions (Transfers, Reactions) Chemical-resistant nitrile or neoprene gloves (minimum 8 mil thickness). Inspect gloves for integrity before use.Not required if performed within a certified chemical fume hood.Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.
Emergency Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Viton®, butyl rubber).Air-purifying respirator (APR) with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) for large spills.Chemical-resistant apron or full-body suit.

Causality Note (Expertise): Double-gloving when handling potent or unknown solids minimizes the risk of exposure during the de-gloving process. The outer glove, which may be contaminated, can be removed without touching its outer surface with the clean inner glove. The choice of specific glove materials is critical, as chlorinated compounds can degrade certain plastics.

Engineering Controls & Safe Handling Workflow

All manipulations of this compound, whether in solid or solution form, must be performed within a properly functioning and certified chemical fume hood to mitigate inhalation exposure.

Step-by-Step Protocol: Weighing and Solubilizing

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent pads.

  • Don PPE: Don all required PPE as outlined in the table above for handling solids.

  • Tare Vessel: Place a clean, tared weighing vessel on an analytical balance inside the fume hood.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of the solid compound into the weighing vessel. Perform this action slowly to minimize the generation of airborne dust.

  • Seal and Clean: Securely cap the primary container. Carefully wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the designated halogenated solid waste container.

  • Solubilization: Add the desired solvent to the weighing vessel containing the compound. Gently swirl to dissolve.

  • Finalize: The resulting solution is now ready for use in the experimental workflow. All subsequent steps must also be performed within the fume hood.

Visualization: PPE & Control Selection Workflow

The following diagram outlines the decision-making process for establishing appropriate safety controls when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid_ops Solid Operations cluster_solution_ops Solution Operations cluster_controls Engineering Controls start Assess Task & Scale form Solid or Solution? start->form weigh Weighing / Transfer form->weigh  Solid solution Reaction / Quenching form->solution Solution solid_ppe Required PPE: - Double Gloves - Goggles - Lab Coat - Sleeve Covers weigh->solid_ppe controls ALL operations must be performed in a CERTIFIED FUME HOOD weigh->controls solution_ppe Required PPE: - Nitrile Gloves (>8 mil) - Goggles / Face Shield - Lab Coat solution->solution_ppe solution->controls

Caption: PPE & Engineering Control Selection Workflow

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Small Spill (<1g or <50mL): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for disposal as halogenated waste. Clean the area with soap and water.

  • Large Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Call emergency services. Do not attempt to clean up a large spill without appropriate respiratory protection and training.[10]

Waste Disposal Plan

Proper segregation and disposal of waste are mandatory for regulatory compliance and safety. This compound is a halogenated organic; its waste stream must NEVER be mixed with non-halogenated organic waste.[9][11][12]

Protocol for Waste Management:

  • Designate Waste Containers:

    • Halogenated Solid Waste: A clearly labeled, sealable container for items such as contaminated gloves, absorbent pads, and weighing papers.

    • Halogenated Liquid Waste: A clearly labeled, compatible (e.g., glass or polyethylene) container with a screw cap for all solutions containing the compound.[10]

  • Labeling: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and any solvents present with their approximate percentages.[10][12]

  • Storage: Keep waste containers closed at all times except when adding waste.[10][12] Store them in a designated satellite accumulation area within the lab, preferably in secondary containment.

  • Disposal: When the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

Trustworthiness Note: The higher cost and specific incineration requirements for halogenated waste are why segregation is critical.[11][13] Mixing waste streams can result in regulatory fines and unsafe disposal practices.

References

  • This compound. Smolecule.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents. Cornell EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL.
  • Halogenated Solvents in Laboratories.
  • This compound | 1075260-61-5. ChemicalBook.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Pyridazine derived drugs (a) and agrochemicals (b).
  • Guidance on Storage and Handling of Chlorin
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
  • This compound. PubChemLite.
  • This compound. BU CyberSec Lab.
  • This compound. MySkinRecipes.
  • Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents.
  • Handling Chlorine Safely. Unknown Source.
  • 3-Chloro-6-hydrazinopyridazine. Apollo Scientific.
  • Material Safety D
  • Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.